Isoforskolin
描述
属性
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOQVZCSBYBUPB-KGGHGJDLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1O)C)(C)C=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64657-21-2 | |
| Record name | Isoforskolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64657-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoforskolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Naphtho[2,1-b]pyran-1-one, 6-(acetyloxy)-3-ethenyldodecahydro-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOFORSKOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/256AFQ3YUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isoforskolin from Coleus forskohlii: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sourcing and isolation of Isoforskolin, a significant labdane diterpene found in Coleus forskohlii. This compound, a structural analog of Forskolin, has garnered considerable interest for its distinct biological activities, including its role as an activator of adenylyl cyclase. This document details the natural distribution of this compound, with a particular focus on a unique chemotype of Coleus forskohlii from the Yunnan province of China, which is notably rich in this compound. Detailed experimental protocols for the extraction, separation, and purification of this compound are presented, adapted from established methods for Forskolin isolation and analytical techniques for this compound quantification. Furthermore, this guide includes a summary of the known biological activities of this compound and a depiction of its signaling pathway. Quantitative data is compiled into structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: this compound, a Promising Diterpene from Coleus forskohlii
Coleus forskohlii (syn. Plectranthus barbatus), a perennial herb belonging to the mint family (Lamiaceae), is a well-established source of the bioactive labdane diterpenoid, Forskolin.[1] Less renowned but equally significant is its structural analog, this compound, also known as 6-acetyl-7-deacetyl forskolin.[2] While Forskolin has been extensively studied for its ability to activate adenylyl cyclase and elevate intracellular cyclic adenosine monophosphate (cAMP) levels, this compound has emerged as a compound of interest with its own distinct biological profile.[3]
Notably, a specific chemotype of Coleus forskohlii found in the Yunnan province of China has been identified as being particularly rich in this compound, while containing little to no Forskolin.[3] In contrast, Indian varieties of Coleus forskohlii contain varying amounts of both compounds, with this compound content reported to be in the range of 0.002% to 0.077% on a dry weight basis.[4]
This guide will provide a detailed exploration of the natural sourcing of this compound and present a comprehensive methodology for its isolation and purification from Coleus forskohlii.
Chemical Structures: Forskolin and this compound
This compound is a close structural analog of Forskolin, differing by the position of an acetyl group. This subtle structural difference can influence their respective biological activities and separation profiles during chromatography.
-
Forskolin: 7β-Acetoxy-8,13-epoxy-1α,6β,9α-trihydroxy-labd-14-en-11-one
-
This compound: 6β-Acetoxy-8,13-epoxy-1α,7β,9α-trihydroxylabd-14-en-11-one[5]
Natural Source and Quantitative Analysis
The primary natural source of this compound is the root of Coleus forskohlii. The concentration of this compound can vary significantly depending on the geographical origin and specific chemotype of the plant.
Quantitative Data from Analytical Studies
High-Performance Thin-Layer Chromatography (HPTLC) is a validated method for the simultaneous quantification of Forskolin and this compound in plant extracts. The following table summarizes key quantitative data from such analyses.[4]
| Parameter | Forskolin | This compound | Reference |
| Rf Value (Toluene:Ethyl Acetate:Methanol; 90:30:0.5 v/v/v) | 0.64 ± 0.02 | 0.36 ± 0.01 | [4] |
| Content in C. forskohlii (Indian variety, dry weight %) | 0.046 - 0.187 | 0.002 - 0.077 | [4] |
| Linearity Range (ng/spot) | 300 - 1200 | 300 - 1200 | [4] |
| Recovery (%) | 99.64 - 100.46 | 99.56 - 100.02 | [4] |
Experimental Protocols for Isolation of this compound
The following protocols are adapted from established methods for Forskolin isolation and can be optimized for the specific separation of this compound. The key to successful isolation lies in the chromatographic separation step, where the polarity difference between Forskolin and this compound is exploited.
Extraction
-
Plant Material Preparation: Air-dry the roots of Coleus forskohlii in the shade and grind them into a coarse powder (approximately 40-60 mesh).
-
Solvent Extraction:
-
Method A (Maceration): Soak the powdered root material in methanol (1:10 w/v) for 24 hours at room temperature. Filter the extract and repeat the process three times with fresh solvent. Pool the filtrates.[6]
-
Method B (Soxhlet Extraction): Extract the powdered root material with ethanol or chloroform in a Soxhlet apparatus for 48-72 hours.[7]
-
-
Concentration: Concentrate the pooled extract under reduced pressure at a temperature below 50°C to obtain a crude extract.
Preparative Column Chromatography
This step is crucial for the separation of this compound from Forskolin and other phytochemicals.
-
Adsorbent: Use silica gel (60-120 mesh) as the stationary phase. Activated charcoal can also be used as an alternative adsorbent.[7][8]
-
Column Packing: Prepare a slurry of the adsorbent in the initial mobile phase solvent and pack it into a glass column.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel to create a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution:
-
A gradient elution is recommended to effectively separate compounds with different polarities.
-
Start with a non-polar solvent like n-hexane or toluene and gradually increase the polarity by adding ethyl acetate.
-
A suggested gradient could be:
-
100% Toluene
-
Toluene:Ethyl Acetate (95:5)
-
Toluene:Ethyl Acetate (90:10)
-
Toluene:Ethyl Acetate (85:15)
-
Toluene:Ethyl Acetate (80:20)[7]
-
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with the same mobile phase system as used for HPTLC (Toluene:Ethyl Acetate:Methanol; 90:30:0.5 v/v/v). This compound will elute in later fractions than Forskolin due to its slightly higher polarity.
Purification and Crystallization
-
Pooling of Fractions: Pool the fractions that show a high concentration of this compound based on TLC analysis.
-
Concentration: Concentrate the pooled fractions under reduced pressure.
-
Crystallization: Dissolve the concentrated residue in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and add a non-polar solvent (e.g., n-hexane) dropwise until turbidity appears. Allow the solution to stand at a cool temperature to facilitate crystallization.
-
Isolation of Pure this compound: Collect the crystals by filtration and wash them with a cold non-polar solvent. Dry the crystals under vacuum.
Signaling Pathway of this compound
Similar to Forskolin, this compound exerts its primary biological effect by activating the enzyme adenylyl cyclase. This activation leads to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[3]
A study comparing various Forskolin analogs, including 6-acetyl-7-deacetyl-forskolin (this compound), on different adenylyl cyclase isoforms (AC1, AC2, and AC5) revealed that these analogs exhibit isoform-specific effects.[9] This suggests that this compound may have a nuanced pharmacological profile compared to Forskolin.
Summary of Biological Activities
This compound has been reported to possess a range of biological activities, with a significant focus on its anti-inflammatory properties.
| Biological Activity | Key Findings | Reference |
| Anti-inflammatory | Reduces the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) induced by lipopolysaccharide (LPS). Attenuates acute lung injury in animal models. | [2][6] |
| Cardiovascular | Can lower blood pressure. | [3] |
| Ophthalmologic | May lower intraocular pressure. | [3] |
| Respiratory | Relaxes histamine-induced contraction of tracheal and lung smooth muscle. | [6] |
Conclusion
This compound represents a valuable natural product from Coleus forskohlii with significant potential for therapeutic applications. This technical guide provides a foundational understanding of its natural sourcing and a detailed framework for its isolation. The provided protocols, data, and diagrams are intended to support researchers and drug development professionals in their efforts to explore the full potential of this promising bioactive compound. Further research into optimizing preparative isolation techniques and elucidating the specific interactions of this compound with different adenylyl cyclase isoforms will be crucial for its future development.
References
- 1. Comparative effects of forskolin and isoproterenol on the cyclic AMP content of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound from Native Plant Coleus forskohlii of Yunnan, China Plays Multiple Biological Roles - Open Journal of Immunology - SCIRP [scirp.org]
- 4. phcog.com [phcog.com]
- 5. echemi.com [echemi.com]
- 6. omicsonline.org [omicsonline.org]
- 7. phcog.com [phcog.com]
- 8. Simple and rapid method for the isolation of forskolin from Coleus forskohlii by charcoal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Effects of Increased Intracellular cAMP by Isoforskolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoforskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a potent activator of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP). The elevation of intracellular cAMP levels by this compound initiates a cascade of signaling events that modulate a wide array of physiological processes. This technical guide provides an in-depth overview of the physiological effects of increased intracellular cAMP by this compound, with a focus on its mechanism of action, downstream signaling pathways, and tissue-specific effects. This document summarizes available quantitative data, outlines key experimental protocols, and provides visual representations of the associated signaling pathways to support further research and drug development efforts.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a critical role in cellular signal transduction. Its intracellular concentration is tightly regulated by the opposing activities of adenylyl cyclases and phosphodiesterases. This compound, an analog of the well-studied compound Forskolin, directly activates most isoforms of adenylyl cyclase, leading to a rapid and significant increase in intracellular cAMP levels. This activation is independent of G-protein-coupled receptors (GPCRs), making this compound a valuable tool for studying cAMP-mediated signaling. The physiological consequences of this compound-induced cAMP elevation are diverse, ranging from anti-inflammatory and bronchodilatory effects to modulation of metabolic processes.
Mechanism of Action
This compound exerts its physiological effects primarily through the direct activation of adenylyl cyclase. It binds to a specific site on the catalytic subunit of the enzyme, stabilizing an active conformation and thereby increasing the rate of ATP to cAMP conversion. While Forskolin activates most AC isoforms (except AC9), this compound has been reported to potently activate AC1 and AC2 isoforms, which are highly expressed in lung tissues.
Signaling Pathway Overview
The canonical signaling pathway initiated by increased intracellular cAMP involves the activation of Protein Kinase A (PKA).
Figure 1: this compound-induced activation of the cAMP/PKA signaling pathway.
Downstream Signaling Pathways and Physiological Effects
The physiological responses to this compound are dictated by the downstream effectors of cAMP, which vary depending on the cell type and tissue context.
Protein Kinase A (PKA) and CREB Phosphorylation
The primary effector of cAMP is PKA, a serine/threonine kinase. Upon binding cAMP, the catalytic subunits of PKA are released and phosphorylate a multitude of substrate proteins, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.
Figure 2: PKA-mediated phosphorylation of CREB and target gene transcription.
Anti-inflammatory Effects: Modulation of the NF-κB Pathway
This compound has demonstrated significant anti-inflammatory properties, particularly in the context of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). One of the key mechanisms underlying this effect is the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. This compound pretreatment has been shown to attenuate lipopolysaccharide (LPS)-induced inflammation by downregulating the expression of TLR4, MyD88, and NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Figure 3: this compound-mediated inhibition of the TLR4/MyD88/NF-κB pathway.
Regulation of the PI3K/AKT/mTOR Pathway
Recent studies have suggested a role for this compound in modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival. In the context of COPD, this compound has been shown to downregulate the mTOR level in lung tissue. The increase in cAMP can mediate the activation of the PI3K/AKT pathway, and cAMP may regulate the mTOR pathway, possibly through PKA.
Figure 4: this compound's modulation of the PI3K/AKT/mTOR pathway.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound and the related compound, Forskolin.
Table 1: Potency of Forskolin in Activating Adenylyl Cyclase
| Compound | Parameter | Value | Tissue/Cell Type | Reference |
| Forskolin | EC50 | 5-10 µM | Rat cerebral cortical membranes | |
| Forskolin | EC50 | 25 µM | Rat cerebral cortical slices |
Note: Specific EC50 values for this compound across different adenylyl cyclase isoforms are not widely reported in the literature.
Table 2: this compound Concentration and Effects
| Concentration | Effect | Cell Type | Reference |
| < 5.0 µM | No effect on cell viability | BEAS-2B | |
| 100 µM | Reversal of CSE-induced pro-inflammatory effects | BEAS-2B |
Key Experimental Protocols
This section provides an overview of methodologies for key experiments used to study the physiological effects of this compound.
Measurement of Intracellular cAMP
Objective: To quantify the change in intracellular cAMP levels in response to this compound treatment.
General Protocol (using a competitive immunoassay kit):
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with serum-free medium and incubate for a specified time. Treat cells with various concentrations of this compound or vehicle control for the desired duration. To prevent cAMP degradation, a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) is often included.
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Assay: Perform the cAMP measurement according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-specific antibody and a labeled cAMP conjugate (e.g., HRP- or fluorescently-labeled).
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a plate reader. The concentration of cAMP in the samples is determined by comparing the signal to a standard curve generated with known concentrations of cAMP.
Figure 5: General workflow for intracellular cAMP measurement.
Adenylyl Cyclase Activity Assay
Objective: To directly measure the effect of this compound on the enzymatic activity of adenylyl cyclase.
General Protocol (using membrane preparations):
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and isolate the membrane fraction by differential centrifugation.
-
AC Assay Reaction: Incubate the membrane preparation in a reaction mixture containing ATP (the substrate for AC), Mg2+ (a cofactor), a phosphodiesterase inhibitor, and various concentrations of this compound. The reaction is typically carried out at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturing agent).
-
cAMP Quantification: Measure the amount of cAMP produced in the reaction using a suitable method, such as a competitive immunoassay or by using radiolabeled [α-³²P]ATP and quantifying the resulting [³²P]cAMP.
-
Data Analysis: Calculate the adenylyl cyclase activity, typically expressed as pmol of cAMP produced per minute per mg of protein.
Western Blotting for Phosphorylated CREB (pCREB)
Objective: To assess the activation of the downstream effector CREB by measuring its phosphorylation state.
General Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the cAMP assay. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB). Subsequently, wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against total CREB or a housekeeping protein (e.g., β-actin or GAPDH).
Safety and Toxicology
Preclinical studies on Coleus forskohlii extract, standardized for Forskolin, have indicated a good safety profile. In acute oral toxicity studies in rats, the LD50 was found to be greater than 2000 mg/kg body weight. Sub-acute and chronic oral toxicity studies also did not reveal any significant toxic effects. However, comprehensive safety and toxicology data specifically for purified this compound are limited.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for activating adenylyl cyclase and elevating intracellular cAMP levels. Its diverse physiological effects, particularly its anti-inflammatory properties, make it a promising candidate for further investigation in the context of inflammatory diseases. Future research should focus on elucidating the precise isoform selectivity of this compound for adenylyl cyclase, conducting comprehensive quantitative studies to establish dose-response relationships in various cell types, and performing rigorous preclinical and clinical studies to fully assess its therapeutic potential and safety profile. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and execute further studies to unravel the full spectrum of this compound's physiological effects.
Isoforskolin's Role in Regulating Intraocular Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The regulation of IOP is intricately linked to the dynamics of aqueous humor production and drainage. This technical guide delves into the role of isoforskolin, a diterpenoid compound, in the modulation of intraocular pressure. Drawing upon available preclinical data, this document outlines the mechanism of action, summarizes quantitative effects on IOP, and provides detailed experimental methodologies. While research specifically on this compound is limited, its close structural and functional relationship with forskolin allows for a comprehensive understanding of its potential therapeutic applications in glaucoma management. This guide will therefore leverage the extensive body of research on forskolin to elucidate the core mechanisms at play, while clearly delineating the specific findings related to this compound.
Introduction
This compound is a derivative of forskolin, a labdane diterpene isolated from the roots of the Coleus forskohlii plant. Forskolin is a well-characterized activator of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The elevation of intracellular cAMP levels has been shown to play a crucial role in reducing intraocular pressure, primarily by decreasing the rate of aqueous humor inflow.[2] Given their structural similarities, this compound is hypothesized to exert its ocular hypotensive effects through a similar mechanism. This guide will explore the experimental evidence supporting this hypothesis.
Mechanism of Action: The Adenylyl Cyclase-cAMP Signaling Pathway
The primary mechanism by which both forskolin and, by extension, this compound are understood to lower IOP is through the direct, receptor-independent activation of adenylyl cyclase in the ciliary epithelium.[1] This leads to an increase in intracellular cAMP levels, which in turn triggers a cascade of events resulting in reduced aqueous humor production.
The key steps in this signaling pathway are as follows:
-
Activation of Adenylyl Cyclase: this compound/Forskolin diffuses across the cell membrane of the non-pigmented ciliary epithelial cells and directly binds to the catalytic subunit of the adenylyl cyclase enzyme.
-
cAMP Production: This binding activates the enzyme, leading to the conversion of ATP to cAMP.
-
Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Modulation of Ion Transport: PKA activation is thought to phosphorylate and modulate the activity of ion channels and transporters involved in the secretion of aqueous humor, ultimately leading to a decrease in its production rate.
References
Isoforskolin in Acute Lung Injury: An In-depth Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational preclinical research on Isoforskolin (ISOF) as a potential therapeutic agent for acute lung injury (ALI). This compound, a labdane diterpenoid isolated from the plant Coleus forskohlii, has been investigated for its anti-inflammatory properties. Early studies have demonstrated its potential to mitigate the severe inflammatory cascade characteristic of ALI, a life-threatening condition of acute respiratory failure. This document provides a comprehensive overview of the experimental data, detailed methodologies, and implicated signaling pathways from this seminal research.
Core Findings from Preclinical Models
Initial investigations into the efficacy of this compound for acute lung injury utilized lipopolysaccharide (LPS)-induced ALI models in rodents, a well-established method for mimicking the inflammatory response seen in gram-negative bacterial sepsis-induced ALI. The primary findings from this early research indicate that pretreatment with this compound significantly attenuates the pathological hallmarks of ALI.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from early preclinical studies of this compound in LPS-induced acute lung injury.
Table 1: Efficacy of this compound in an in situ Perfused Rat Lung Model of LPS-Induced ALI
| Parameter | Control (LPS only) | This compound (100 µM) + LPS | This compound (200 µM) + LPS | Dexamethasone (65 µM) + LPS |
| Lung Neutrophil Adhesion Rate | Increased | Inhibited | Inhibited | Inhibited |
| Myeloperoxidase (MPO) Activity | Increased | Inhibited | Inhibited | Inhibited |
| Lung Weight Wet/Dry Ratio | Increased | Inhibited | Inhibited | Inhibited |
| Permeability-Surface Area Product | Increased | Inhibited | Inhibited | Inhibited |
| Tumor Necrosis Factor-α (TNF-α) Levels | Increased | Inhibited | Inhibited | Inhibited |
Table 2: Protective Effects of this compound in a Rat Model of Endotoxic Shock
| Parameter (in Bronchoalveolar Lavage Fluid) | Control (LPS only) | This compound (5 mg/kg) + LPS | This compound (10 mg/kg) + LPS | This compound (20 mg/kg) + LPS | Dexamethasone (5 mg/kg) + LPS |
| Karyocyte Counts | Increased | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |
| Neutrophil Counts | Increased | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |
| Protein Content | Increased | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |
| Plasma Myeloperoxidase (MPO) Activity | Increased | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |
Table 3: Survival Rate in a Mouse Model of Endotoxic Shock
| Treatment Group | Survival Rate |
| Lipopolysaccharide (62.5 mg/kg, i.v.) | 40% |
| This compound (5 mg/kg) + LPS | 100% |
| Dexamethasone + LPS | 80% |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Secretion in Human Mononuclear Leukocytes
| Cytokine | Control (LPS only) | This compound (50 µM) + LPS | This compound (100 µM) + LPS | This compound (200 µM) + LPS | Dexamethasone (10 µM) + LPS |
| TNF-α | Increased | Lowered | Lowered | Lowered | Lowered |
| Interleukin-1β (IL-1β) | Increased | Lowered | Lowered | Lowered | Lowered |
| Interleukin-6 (IL-6) | Increased | Lowered | Lowered | Lowered | Lowered |
| Interleukin-8 (IL-8) | Increased | Lowered | Lowered | Lowered | Lowered |
Experimental Protocols
The foundational research on this compound and ALI employed several key experimental models and methods to elucidate its therapeutic potential.[1]
In Situ Perfused Rat Lung Model
-
Objective: To assess the direct effects of this compound on LPS-induced lung injury in an isolated organ system.
-
Procedure:
-
Male Wistar rats were anesthetized, and the trachea, pulmonary artery, and left ventricle were cannulated.
-
The lungs were perfused with Krebs-Ringer bicarbonate buffer containing 3% bovine serum albumin.
-
Lungs were pre-perfused with this compound (100 and 200 µM) or dexamethasone (65 µM) as a positive control.
-
Acute lung injury was induced by adding lipopolysaccharide (10 mg/L) to the perfusate.
-
Following the perfusion period, various parameters were measured, including lung neutrophil adhesion rate, myeloperoxidase (MPO) activity, lung wet/dry weight ratio, permeability-surface area product, and TNF-α levels in the perfusate.
-
Rat Model of Endotoxic Shock
-
Objective: To evaluate the systemic protective effects of this compound in a whole-animal model of LPS-induced ALI.
-
Procedure:
-
Rats were pretreated with intraperitoneal (i.p.) injections of this compound (5, 10, and 20 mg/kg) or dexamethasone (5 mg/kg).
-
Endotoxic shock was induced by an intravenous (i.v.) injection of LPS (6 mg/kg).
-
After a set period, bronchoalveolar lavage (BAL) was performed to collect fluid for analysis of karyocyte and neutrophil counts, and total protein content.
-
Plasma was collected to measure MPO activity.
-
Lung tissue was harvested for histopathological examination to assess morphological changes.
-
Mouse Model of Endotoxic Shock
-
Objective: To determine the effect of this compound on survival rates following a lethal dose of LPS.
-
Procedure:
-
Mice were pretreated with this compound (5 mg/kg) or dexamethasone.
-
A lethal dose of LPS (62.5 mg/kg) was administered intravenously.
-
Survival was monitored over a defined period.
-
In Vitro Human Mononuclear Leukocyte Assay
-
Objective: To investigate the direct anti-inflammatory effects of this compound on human immune cells.
-
Procedure:
-
Human mononuclear leukocytes were isolated from healthy donors.
-
Cells were pre-incubated with various concentrations of this compound (50, 100, and 200 µM) or dexamethasone (10 µM).
-
The cells were then stimulated with LPS (2 µg/mL).
-
The supernatant was collected to measure the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, using ELISA.
-
Signaling Pathways and Mechanisms of Action
The early research suggests that this compound's protective effects in ALI are mediated through the downregulation of inflammatory responses.[1] The primary mechanism is believed to be the inhibition of pro-inflammatory cytokine production.
Caption: this compound's proposed mechanism in mitigating LPS-induced inflammation.
Subsequent research has further elucidated that this compound is an activator of adenylyl cyclase (AC), which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Elevated cAMP is known to have anti-inflammatory effects. This suggests an upstream mechanism for the observed cytokine downregulation.
Caption: The cAMP signaling pathway activated by this compound.
Experimental Workflow
The logical flow of the early research on this compound for ALI progressed from in vitro and ex vivo models to in vivo models to establish a comprehensive preclinical proof-of-concept.
Conclusion
The early preclinical research provides compelling evidence for the potential of this compound as a therapeutic agent for acute lung injury. Through a series of well-designed experiments across in vitro, ex vivo, and in vivo models, it was demonstrated that this compound effectively mitigates the inflammatory cascade, reduces key markers of lung injury, and improves survival in models of LPS-induced ALI. The mechanism of action is linked to its ability to suppress the production of pro-inflammatory cytokines, likely through the activation of the adenylyl cyclase-cAMP signaling pathway. These foundational studies have paved the way for further investigation into the clinical utility of this compound and its derivatives for the treatment of inflammatory lung conditions.
References
An In-depth Technical Guide on the Anti-inflammatory Properties of Isoforskolin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoforskolin, a diterpenoid isolated from Coleus forskohlii, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in the development of novel therapeutics. This document provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary anti-inflammatory mechanism of this compound is attributed to its ability to modulate the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition leads to a downstream reduction in the production of a cascade of pro-inflammatory cytokines and mediators. Furthermore, evidence suggests this compound's role in the regulation of other inflammatory pathways, including the potential modulation of mitogen-activated protein kinase (MAPK) signaling and the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-targeted approach, with the most well-documented mechanism being the inhibition of the TLR4/MyD88/NF-κB signaling pathway. This pathway is a cornerstone of the innate immune response and, when activated by stimuli such as lipopolysaccharide (LPS), triggers a robust inflammatory cascade.
Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway
Studies have shown that this compound can attenuate inflammation by down-regulating the expression of key proteins in the TLR4 signaling cascade.[1][2][3] Pre-treatment with this compound has been observed to decrease the protein levels of TLR4 and its downstream adaptor protein, MyD88, in response to LPS stimulation in human mononuclear leukocytes.[1][2] This inhibitory action prevents the subsequent activation and nuclear translocation of the transcription factor NF-κB.[1][2] The inhibition of NF-κB is a critical step, as this transcription factor is responsible for orchestrating the expression of a wide array of pro-inflammatory genes.
Downregulation of Pro-inflammatory Cytokines
A direct consequence of NF-κB inhibition is the reduced production and secretion of pro-inflammatory cytokines. This compound has been shown to significantly decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in various cellular and animal models of inflammation.[2] This broad-spectrum inhibition of key inflammatory mediators underscores the therapeutic potential of this compound.
Modulation of cAMP Signaling
This compound is known to be an activator of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] The cAMP signaling pathway is known to have complex and often opposing roles in inflammation. However, in the context of this compound's anti-inflammatory effects, the elevation of cAMP is thought to contribute to the suppression of inflammatory responses.[2][4]
Potential Role in MAPK Pathway Regulation
The mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial signaling cascades in the inflammatory process.[6][7][8][9][10][11][12] While the direct effects of this compound on the MAPK pathway are still under investigation, the related compound forskolin has been shown to influence MAPK signaling.[13] Further research is required to fully elucidate the specific interactions of this compound with the various components of the MAPK pathways.
Inhibition of iNOS and COX-2
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes responsible for the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[14][15] Some evidence suggests that the anti-inflammatory effects of certain natural compounds are mediated through the inhibition of iNOS and COX-2 expression.[14][16][17] While direct quantitative data for this compound is limited, its ability to suppress NF-κB, a key regulator of iNOS and COX-2 gene expression, suggests a potential inhibitory role.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative and semi-quantitative data on the anti-inflammatory effects of this compound. It is important to note that specific IC50 values for many of these effects are not yet widely reported in the literature.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Type/Model | Inflammatory Stimulus | This compound Concentration | Measured Cytokine | % Inhibition / Fold Change | Reference |
| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 0.5 µM | TNF-α, IL-1β, IL-6, IL-2, IL-21, IL-23, TNF-β | Significant decrease compared to LPS alone | [2] |
| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | TNF-α, IL-1β, IL-6, IL-2, IL-21, IL-23, TNF-β | Significant decrease compared to LPS alone (greater than 0.5 µM) | [2] |
| AECOPD Mouse Model | Cigarette Smoke + H1N1 | 0.5 mg/kg | TNF-α, IL-1β, IL-6, IL-17A | Significant reduction compared to model group | [18][19] |
| AECOPD Mouse Model | Cigarette Smoke + H1N1 | 2.0 mg/kg | TNF-α, IL-1β, IL-6, IL-17A | Significant reduction compared to model group (greater than 0.5 mg/kg) | [18][19] |
Table 2: Effect of this compound on Signaling Pathway Components
| Cell Type/Model | Inflammatory Stimulus | This compound Concentration | Target Protein | Observed Effect | Reference |
| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | TLR4 | Decreased protein levels | [2] |
| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | MyD88 | Decreased protein levels | [2] |
| AECOPD Mouse Model | Cigarette Smoke + H1N1 | 0.5 mg/kg & 2.0 mg/kg | p-IκB, p-p65 | Reduced phosphorylation | [18][19] |
| AECOPD Mouse Model | Cigarette Smoke + H1N1 | 0.5 mg/kg & 2.0 mg/kg | NLRP3, ASC, Caspase-1 | Downregulated protein levels | [18][19] |
Table 3: Effect of this compound on iNOS and COX-2 (Inferred)
| Cell Type/Model | Inflammatory Stimulus | This compound Concentration | Target Enzyme | Observed Effect | Reference |
| Murine Macrophages (RAW 264.7) | LPS | Data not available | iNOS | Potential inhibition via NF-κB suppression | Inferred from[14][15] |
| Murine Macrophages (RAW 264.7) | LPS | Data not available | COX-2 | Potential inhibition via NF-κB suppression | Inferred from[14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.
Cell Culture and LPS-induced Inflammation in Macrophages
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammation: To induce an inflammatory response, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound for a pre-incubation period (typically 1-2 hours). Subsequently, lipopolysaccharide (LPS) from E. coli is added to the culture medium at a final concentration of 1 µg/mL to stimulate inflammation. Control groups include untreated cells and cells treated with LPS alone. The cells are then incubated for a specified period (e.g., 6, 12, or 24 hours) depending on the endpoint being measured.
Measurement of Cytokine Production by ELISA
-
Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Principle: In a typical sandwich ELISA, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The collected supernatants are then added to the wells, allowing the cytokine to bind to the capture antibody. After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to a different epitope on the captured cytokine. Finally, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample and is measured using a microplate reader at a specific wavelength. A standard curve is generated using known concentrations of the recombinant cytokine to determine the concentrations in the experimental samples.
Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., TLR4, MyD88, phospho-NF-κB p65, iNOS, COX-2, and loading controls like β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to the loading control.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay is a colorimetric method used to measure the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the experimental treatment.
-
In a 96-well plate, add a specific volume of the supernatant to each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's inhibition of the TLR4/MyD88/NF-κB pathway.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound presents a compelling profile as an anti-inflammatory agent, primarily through its well-documented inhibition of the TLR4/MyD88/NF-κB signaling pathway and the subsequent reduction in pro-inflammatory cytokine production. The available data, while still lacking in extensive quantitative detail such as IC50 values, consistently supports its potent anti-inflammatory effects in various preclinical models.
Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:
-
Quantitative Dose-Response Studies: Comprehensive studies to determine the IC50 values of this compound for the inhibition of key inflammatory mediators (TNF-α, IL-6, NO, etc.) in various cell types are crucial for understanding its potency and for guiding future drug development efforts.
-
Elucidation of MAPK Pathway Involvement: A more detailed investigation into the specific effects of this compound on the p38, JNK, and ERK signaling pathways is necessary to fully understand its mechanism of action.
-
In Vivo Efficacy and Safety: Further in vivo studies in relevant animal models of inflammatory diseases are needed to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogs could lead to the identification of compounds with enhanced potency and improved pharmacokinetic properties.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound and forskolin attenuate lipopolysaccharide‐induced inflammation through TLR4/MyD88/NF‐κB cascades in human mononuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and forskolin attenuate lipopolysaccharide-induced inflammation through TLR4/MyD88/NF-κB cascades in human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK Signaling Drives Inflammation in LPS-Stimulated Cardiomyocytes: The Route of Crosstalk to G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK signaling determines lysophosphatidic acid (LPA)-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphatidylcholine suppresses inflammatory responses in LPS-stimulated MG6 microglial cells by inhibiting NF-κB/JNK/p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Title: p38δ Regulates IL6 Expression Modulating ERK Phosphorylation in Preadipocytes [frontiersin.org]
- 13. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Shogaol suppressed lipopolysaccharide-induced up-expression of iNOS and COX-2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound Alleviates AECOPD by Improving Pulmonary Function and Attenuating Inflammation Which Involves Downregulation of Th17/IL-17A and NF-κB/NLRP3 [frontiersin.org]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Isoforskolin: A Technical Guide to a Bioactive Diterpenoid from Coleus forskohlii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoforskolin is a labdane diterpene and a key bioactive compound isolated from the roots of Coleus forskohlii, particularly from a chemotype native to the Yunnan province of China.[1][2] As a structural analog of the well-studied compound forskolin, this compound shares the primary mechanism of activating adenylyl cyclase (AC), thereby increasing intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][3] This activity underpins a wide range of pharmacological effects, including potent anti-inflammatory, cardiovascular, neuroprotective, and ocular hypotensive properties. This guide provides an in-depth overview of this compound's biological activities, mechanisms of action, and the experimental protocols used for its study, serving as a comprehensive resource for its evaluation in drug discovery and development.
Physicochemical Properties and Structure
This compound, also known as Coleonol B or 6-acetyl-7-deacetyl forskolin, is a diterpenoid with the following properties:[4][5][6]
-
Appearance: White to beige powder
-
Solubility: Soluble in organic solvents such as chloroform and DMSO.[7]
The chemical structure of this compound is presented below.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the direct, receptor-independent activation of the enzyme adenylyl cyclase (AC). This leads to the conversion of ATP to cyclic AMP (cAMP), a critical second messenger that modulates numerous downstream cellular processes.[2][6]
Adenylyl Cyclase (AC) / cAMP Signaling Pathway
This compound binds to a specific site on the catalytic subunits of AC, promoting a conformational change that enhances its enzymatic activity.[7] This leads to a rapid and significant increase in intracellular cAMP levels. Elevated cAMP activates cAMP-dependent pathways, most notably Protein Kinase A (PKA).[2] PKA, in turn, phosphorylates a multitude of substrate proteins, leading to diverse physiological responses such as smooth muscle relaxation, inhibition of inflammatory cell activation, and reduction of intraocular pressure.[3][8]
Anti-inflammatory Signaling: TLR4/MyD88/NF-κB Pathway
In the context of inflammation, particularly in response to bacterial endotoxins like lipopolysaccharide (LPS), this compound exerts significant inhibitory effects. It has been shown to downregulate the Toll-like receptor 4 (TLR4) signaling pathway.[9] Pre-treatment with this compound reduces the expression and activation of key downstream signaling molecules, including myeloid differentiation primary response 88 (MyD88) and nuclear factor kappa B (NF-κB).[9] The inhibition of NF-κB, a master regulator of inflammation, leads to a marked decrease in the transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][9]
Quantitative Bioactivity Data
The following tables summarize the key quantitative data available for this compound and its comparison with forskolin where available.
Table 1: Adenylyl Cyclase Activation
| Compound | AC Isoform | EC₅₀ (µM) | Cell System | Reference |
|---|---|---|---|---|
| This compound | AC1 | 0.8 | Insect Cells (Sf9) | [7] |
| This compound | AC2 | 13.3 | Insect Cells (Sf9) | [7] |
| This compound | AC5 | 7.4 | Insect Cells (Sf9) | [7] |
| Forskolin | Brain AC | 4 - 10 | Rat Brain Membranes | [4][5][10] |
| Forskolin | S49 Cells | 5 | Intact S49 Lymphoma Cells |[4] |
Table 2: Cardiovascular and Ocular Effects
| Effect | Compound | Dose / Concentration | Result | Model System | Reference |
|---|---|---|---|---|---|
| Positive Inotropy | This compound | EC₅₀ = 1.09 µM | - | Guinea Pig Atria (ex vivo) | [7] |
| Antihypertensive | This compound | 25 mg/kg/day (p.o.) | ↓ 28 mmHg Systolic BP | Spontaneously Hypertensive Rats | [7] |
| Ocular Hypotensive | This compound | 0.25% Suspension | ↓ 8.1 mmHg max IOP | Ocular Hypertensive Rabbits |
| Ocular Hypotensive | Forskolin | 1.0% Suspension | 23% - 28% IOP Reduction | Healthy Humans | |
Table 3: Anti-inflammatory and Neuroprotective Activity
| Activity | Compound | Concentration | Effect | Model System | Reference |
|---|---|---|---|---|---|
| Cytokine Inhibition | This compound | 1.0 µM | Apparent decrease in LPS-induced TNF-α, IL-1β, IL-2, IL-6, etc. | Human Mononuclear Leukocytes | [1][9] |
| Cytokine Inhibition | Forskolin | 0.5 µM | Apparent decrease in LPS-induced TNF-α, IL-1β, IL-2, IL-6, etc. | Human Mononuclear Leukocytes | [1][9] |
| Lung Injury | This compound | 10 mg/kg (i.p.) | ↓ Neutrophil count and protein in BALF | LPS-induced Rat Model | [7] |
| Neuroprotection | Forskolin | 100 mg/kg (gavage) | Reduction of Aβ plaque deposition in cortex and hippocampus. | APP/PS1 Transgenic Mice | |
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and bioactivity assessment of this compound.
Extraction and Purification of this compound
This protocol is a laboratory-scale adaptation for achieving high-purity this compound.
-
Extraction:
-
Air-dry and pulverize the roots of Coleus forskohlii.
-
Perform exhaustive extraction with 100% methanol (3 x 100 mL for every 2g of powder) at room temperature for 24 hours per extraction cycle.[11]
-
Pool the methanol filtrates and concentrate to dryness using a rotary evaporator under reduced pressure.
-
-
Column Chromatography (Initial Purification):
-
Prepare a column with activated charcoal as the stationary phase.[2][9]
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute with a gradient of methanol in water. This compound is expected to elute with higher concentrations of methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate (80:20, v/v).[9]
-
-
Crystallization:
-
Combine the this compound-rich fractions and concentrate to a small volume.
-
Induce crystallization by the slow addition of a non-polar solvent like n-hexane while stirring.[9]
-
Collect the crystals by filtration and wash with cold n-hexane.
-
-
High-Purity Purification (Preparative HPLC):
-
For purity >98%, dissolve the crystallized product in methanol.
-
Perform preparative reverse-phase HPLC using an ODS (C18) column.
-
Use an isocratic mobile phase of Methanol:Water (e.g., 65:35).
-
Monitor the eluent at ~210 nm.
-
Collect the major peak corresponding to this compound and concentrate to dryness.
-
Analytical Quantification by HPTLC
This method is suitable for the simultaneous quantification of forskolin and this compound in plant extracts.[11]
-
Sample and Standard Preparation: Prepare methanolic solutions of the crude extract and reference standards of this compound and forskolin.
-
Chromatography:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Application: Apply samples and standards as bands.
-
Mobile Phase: Toluene: Ethyl Acetate: Methanol (90:30:0.5, v/v/v).
-
Development: Develop the plate in a saturated chamber until the mobile phase front reaches the desired height.
-
-
Derivatization: Dry the plate and spray with anisaldehyde-sulfuric acid reagent, then heat until spots appear.
-
Densitometric Analysis:
Adenylyl Cyclase Activity Assay
This protocol measures the conversion of radiolabeled ATP to cAMP in cell membranes.[1]
-
Membrane Preparation: Prepare cell membrane fractions from a relevant cell line or tissue homogenate.
-
Reaction Mixture: In a microcentrifuge tube, prepare the assay buffer containing Tris-HCl, MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and an ATP regenerating system (e.g., creatine phosphate and creatine kinase).
-
Initiation: Add the membrane preparation, this compound (at various concentrations), and initiate the reaction by adding [α-³²P]ATP (or [³H]ATP).
-
Incubation: Incubate the reaction at 30-37°C for 10-15 minutes.
-
Termination: Stop the reaction by adding a "stopping solution" containing unlabeled ATP, unlabeled cAMP, and SDS, followed by boiling.
-
Separation of cAMP:
-
Quantification: Measure the radioactivity of the eluted cAMP fraction using a scintillation counter and calculate the specific activity (pmol cAMP/mg protein/min).
Isolated Guinea Pig Trachea Relaxation Assay
This ex vivo assay evaluates the smooth muscle relaxant properties of this compound.[8]
-
Tissue Preparation:
-
Mounting:
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, changing the buffer every 15 minutes.
-
-
Contraction and Relaxation:
-
Induce a stable, submaximal contraction using an agonist like histamine (1-3 µM) or carbachol.
-
Once the contraction plateaus, add this compound in a cumulative, concentration-dependent manner.
-
Record the relaxation as a percentage of the pre-induced contraction.
-
-
Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ value for relaxation.
Conclusion
This compound is a promising bioactive natural product with a well-defined mechanism of action centered on the activation of adenylyl cyclase. Its potent anti-inflammatory, cardiovascular, and neuroprotective effects, demonstrated in a variety of preclinical models, highlight its significant therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its pharmacological properties and explore its development as a novel therapeutic agent. Further studies are warranted to establish more detailed quantitative data, such as IC₅₀ values for its anti-inflammatory effects, and to fully elucidate its efficacy and safety in advanced preclinical and clinical settings.
References
- 1. This compound and forskolin attenuate lipopolysaccharide-induced inflammation through TLR4/MyD88/NF-κB cascades in human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in the forskolin activation of adenylate cyclases in wild-type and variant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of forskolin and isoproterenol on the cyclic AMP content of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Lipopolysaccharide Activation of the TLR4/MyD-88/NF-κB Pathway in Small Airway Epithelial Cells [gavinpublishers.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. [Isoproterenol regulates lipopolysaccharide-induced tumor necrosis factor-alpha and interleukin-6 production in monocytes from essential hypertensive patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and forskolin attenuate lipopolysaccharide‐induced inflammation through TLR4/MyD88/NF‐κB cascades in human mononuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Isoforskolin: A Technical Guide for Researchers
Abstract: Isoforskolin (ISOF), a labdane diterpene isolated from the plant Coleus forskohlii, is a potent activator of adenylyl cyclase (AC).[1][2][3][4][5][6][7] Unlike its more widely studied analog, forskolin (FSK), this compound is the predominant compound found in Coleus forskohlii native to the Yunnan province of China.[2][5][6][7] Its primary mechanism of action—the direct, receptor-independent stimulation of AC to increase intracellular cyclic AMP (cAMP) levels—confers a wide range of pharmacological effects.[2][4][5][8] This document serves as an in-depth technical guide on the pharmacology of this compound, summarizing its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals.
Core Mechanism of Action: Adenylyl Cyclase Activation
The fundamental mechanism of this compound's action is the direct activation of the enzyme adenylyl cyclase (AC).[1][2][3] This activation occurs at the catalytic subunit of the enzyme and is independent of G-protein-coupled receptors, distinguishing its action from that of hormones and neurotransmitters.[8][9][10] The activation of AC catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates a vast array of cellular responses.[2][4][5][11]
Studies have shown that this compound potently activates several AC isoforms, particularly AC1, AC2, and AC5.[1][2][3] This broad-spectrum activation leads to a significant and rapid increase in intracellular cAMP levels across various cell types.
Quantitative Data: Adenylyl Cyclase Activation
The potency of this compound has been quantified against specific mammalian AC isoforms expressed in insect cells.
| Target Isoform | EC50 (μM) | Experimental System |
| Adenylyl Cyclase 1 (AC1) | 0.8 | Membranous mammalian AC expressed in insect cells |
| Adenylyl Cyclase 2 (AC2) | 13.3 | Membranous mammalian AC expressed in insect cells |
| Adenylyl Cyclase 5 (AC5) | 7.4 | Membranous mammalian AC expressed in insect cells |
| Data sourced from Cayman Chemical product information sheet.[3] |
Downstream Signaling Pathways and Anti-inflammatory Mechanisms
The elevation of intracellular cAMP initiates a cascade of downstream signaling events. Beyond the canonical activation of Protein Kinase A (PKA), this compound has been shown to modulate other critical pathways, particularly those involved in inflammation and cellular regulation.
Recent studies in the context of Chronic Obstructive Pulmonary Disease (COPD) reveal that this compound's effects are related to the modulation of the PI3K-AKT-mTOR pathway.[1][12] Furthermore, this compound exerts significant anti-inflammatory effects by down-regulating the Toll-like receptor 4 (TLR4) signaling pathway. Pre-treatment with this compound attenuates lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MyD88/NF-κB signaling cascade, leading to a marked reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]
Pharmacodynamic Profile
This compound's ability to elevate cAMP translates into a diverse range of physiological effects impacting multiple organ systems.
Cardiovascular Effects
In cardiovascular models, this compound demonstrates both positive inotropic and vasodilatory properties.[3][8][14]
-
Positive Inotropy: It increases myocardial contractility, with an EC50 of 1.09 μM demonstrated in ex vivo guinea pig atria.[3]
-
Vasodilation and Antihypertensive Effects: It relaxes vascular smooth muscle, leading to a reduction in blood pressure.[2][3][5] In spontaneously hypertensive rats, oral administration of 25 mg/kg/day for five days decreased systolic blood pressure by 28 mmHg.[3] In human studies with its analog forskolin, it was shown to dose-dependently reduce cardiac pre- and afterload and increase cardiac output.[8]
Respiratory Effects
This compound exhibits significant bronchodilatory and anti-inflammatory effects in the respiratory system.
-
Smooth Muscle Relaxation: It effectively relaxes histamine-induced contractions of isolated guinea pig trachea and lung smooth muscle.[1][2][5][6]
-
Anti-inflammatory Action: It attenuates acute lung injury (ALI) induced by LPS in animal models and reduces inflammation in rat models of COPD.[1][2][3] This is achieved by reducing inflammatory cell counts and the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid.[1][3]
Ocular Hypotensive Effects
This compound has been shown to lower intraocular pressure (IOP) in animal and human studies, suggesting its potential as a therapeutic agent for glaucoma.[2][5][6] The mechanism is believed to be a reduction in aqueous humor inflow, driven by the activation of AC in the ciliary epithelium.[10] Studies have reported that 0.5% this compound eye drops can effectively inhibit an acute increase in IOP.[5]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in guinea pigs following intravenous, intraperitoneal, and oral administration. The results indicate rapid absorption and extensive distribution.[15][16][17][18] this compound is considered a good candidate for oral administration due to its favorable bioavailability.[16][17]
Quantitative Pharmacokinetic Data
The following parameters were determined in guinea pigs following a 2 mg/kg dose.[15][16][17][18]
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral |
| Vz (Volume of distribution) | 16.82 ± 8.42 L/kg | - | - |
| Cl (Clearance) | 9.63 ± 4.21 L/kg/h | - | - |
| Tmax (Time to max concentration) | - | 0.12 ± 0.05 h | 0.30 ± 0.11 h |
| Absolute Bioavailability (F) | 100% | 64.12% | 49.25% |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacology of this compound.
In Vitro Adenylyl Cyclase Activation Assay
-
Objective: To determine the potency of this compound in activating specific AC isoforms.
-
Cell System: Human embryonic kidney 293 (HEK293) cells or Spodoptera frugiperda (Sf9) insect cells are engineered to stably express a single human AC isoform (e.g., AC1, AC2, AC5).[1][3]
-
Protocol:
-
Cells are cultured and harvested. Membranes are prepared by homogenization and centrifugation.
-
Membrane preparations are incubated with varying concentrations of this compound in an assay buffer containing ATP and Mg²⁺.
-
The reaction is allowed to proceed for a specified time (e.g., 10-20 minutes) at 30-37°C.
-
The reaction is terminated by adding a stop solution (e.g., EDTA or by boiling).
-
The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data are plotted as cAMP produced versus this compound concentration, and EC50 values are calculated using non-linear regression analysis.
-
Ex Vivo Tracheal Smooth Muscle Relaxation Assay
-
Objective: To assess the bronchodilatory effect of this compound.
-
Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into rings, and the rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[1]
-
Protocol:
-
Tracheal rings are connected to isometric force transducers to record changes in muscle tension.
-
A baseline tension is applied, and the rings are allowed to equilibrate.
-
Contraction is induced by adding a contractile agent such as histamine diphosphate or acetylcholine chloride to the organ bath.[2][5]
-
Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the bath.
-
The resulting relaxation is recorded as a percentage of the pre-induced contraction.
-
Concentration-response curves are generated to determine the potency of this compound.
-
In Vivo Pharmacokinetic Analysis
-
Objective: To determine the pharmacokinetic parameters of this compound after administration via different routes.
-
Protocol:
-
Animals are divided into groups for each administration route (intravenous, intraperitoneal, oral) and administered a single dose of this compound (e.g., 2 mg/kg).[15][17][18]
-
Blood samples are collected into heparinized tubes at predetermined time points post-administration.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method.[15][17][18]
-
Pharmacokinetic parameters (Vz, Cl, Tmax, Cmax, AUC, F) are calculated using a noncompartmental analysis method.
-
Summary and Future Directions
This compound is a pharmacologically active natural compound with a well-defined primary mechanism of action: the direct stimulation of adenylyl cyclase. This action results in a broad spectrum of potentially therapeutic effects, including positive inotropic, vasodilatory, bronchodilatory, ocular hypotensive, and potent anti-inflammatory activities. Its favorable oral bioavailability further enhances its potential as a drug candidate.
Future research should focus on:
-
Clinical Trials: Rigorous, well-controlled human clinical trials are necessary to validate the preclinical findings for conditions such as glaucoma, COPD, and certain cardiovascular diseases.
-
Isoform Selectivity: Developing analogs of this compound with greater selectivity for specific adenylyl cyclase isoforms could lead to more targeted therapies with fewer off-target effects.
-
Long-term Safety: Comprehensive long-term toxicology and safety studies are required to fully characterize its safety profile for chronic use.
The unique, receptor-independent mechanism of this compound makes it a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics.
References
- 1. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. caymanchem.com [caymanchem.com]
- 4. biosynth.com [biosynth.com]
- 5. This compound from Native Plant Coleus forskohlii of Yunnan, China Plays Multiple Biological Roles [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Native Plant Coleus forskohlii of Yunnan, China Plays Multiple Biological Roles - Open Journal of Immunology - SCIRP [scirp.org]
- 8. Cardiovascular effects of forskolin (HL 362) in patients with idiopathic congestive cardiomyopathy--a comparative study with dobutamine and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Forskolin - Wikipedia [en.wikipedia.org]
- 12. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and forskolin attenuate lipopolysaccharide-induced inflammation through TLR4/MyD88/NF-κB cascades in human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caringsunshine.com [caringsunshine.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Pharmacokinetics of this compound after administration via different routes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Isoforskolin's Effect on Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms, quantitative effects, and experimental methodologies related to the smooth muscle relaxant properties of isoforskolin. A diterpenoid isolated from Coleus forskohlii, this compound, and its parent compound forskolin, are pivotal tools in cellular biology and pharmacology due to their ability to directly activate adenylyl cyclase, leading to a cascade of events culminating in smooth muscle relaxation.
Core Mechanism of Action: Adenylyl Cyclase Activation and cAMP Signaling
This compound's primary mechanism of action in inducing smooth muscle relaxation is the direct activation of adenylyl cyclase (AC). This transmembrane enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates cAMP-dependent Protein Kinase A (PKA).[1][2] PKA, a serine/threonine kinase, then phosphorylates several downstream targets within the smooth muscle cell, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium. This multifaceted process ultimately results in vasodilation and relaxation of non-vascular smooth muscle tissues.
The relaxant effects of this compound can be potentiated by the inhibition of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP.[3] This synergistic interaction underscores the central role of cAMP in mediating the relaxant effects of this compound.
Quantitative Data on this compound-Induced Smooth Muscle Relaxation
The following table summarizes the available quantitative data on the potency of this compound in inducing smooth muscle relaxation. Due to the extensive research on its parent compound, forskolin, relevant data for forskolin is also included for comparative purposes, as it acts through the same primary mechanism.
| Compound | Tissue | Species | Pre-contraction Agent | Potency (EC₅₀) | Efficacy (% Relaxation) | Reference |
| This compound | Trachea | Guinea Pig | Histamine (1 µM) | 0.42 µM | Not specified | |
| This compound | Trachea | Guinea Pig | Acetylcholine (1 µM) | 0.51 µM | Not specified | |
| Forskolin | Trachea | Guinea Pig | Carbachol (10⁻⁷ M) | ~0.5 µM | ~100% | |
| Forskolin | Aorta | Rat | Norepinephrine | Not specified | Concentration-dependent | [3] |
| Forskolin | Coronary Artery | Bovine | Not specified | Not specified | Concentration-dependent | [3] |
| Forskolin | Taenia Caeci | Guinea Pig | Not specified | Not specified | Concentration-dependent | [3] |
| Forskolin | Small Intestine | Rabbit | Not specified | Not specified | Concentration-dependent | [3] |
| Forskolin | Ileum | Guinea Pig | High K⁺ (40 mM) | Not specified | ~44% inhibition at 10 µM | [4] |
| Forskolin | Ileum | Guinea Pig | Histamine (3 µM) | More potent than with High K⁺ | Concentration-dependent | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound's action, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
Caption: Signaling pathway of this compound in smooth muscle cells.
Experimental Workflow for Assessing Smooth Muscle Relaxation
Caption: Workflow for organ bath assessment of smooth muscle relaxation.
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Tension Measurement
This protocol is a standard method for assessing the contractile and relaxant properties of isolated smooth muscle tissues.
a. Tissue Preparation:
-
Humanely euthanize the animal model (e.g., guinea pig, rabbit, rat) according to approved institutional guidelines.
-
Rapidly excise the desired smooth muscle tissue (e.g., trachea, aorta, ileum) and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully dissect the tissue to the desired preparation, for example, tracheal rings or aortic strips, removing any excess connective tissue.
b. Mounting and Equilibration:
-
Suspend the tissue preparation in a temperature-controlled (37°C) organ bath containing oxygenated (95% O₂, 5% CO₂) PSS.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Apply an optimal resting tension to the tissue (this varies depending on the tissue type) and allow it to equilibrate for at least 60 minutes, with periodic washing with fresh PSS.
c. Experimental Procedure:
-
After equilibration, induce a stable contraction using a contractile agonist (e.g., histamine, acetylcholine, KCl).
-
Once a plateau in contraction is reached, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the resulting relaxation response until a maximal effect is observed or the highest concentration is tested.
d. Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction tension.
-
Plot the concentration-response curve and determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the maximal relaxation (Eₘₐₓ).
Intracellular cAMP Measurement
This protocol outlines the measurement of intracellular cAMP levels in smooth muscle cells or tissues using an Enzyme-Linked Immunosorbent Assay (ELISA).
a. Sample Preparation:
-
Culture smooth muscle cells to the desired confluency or prepare fresh tissue homogenates.
-
Treat the cells or tissue with this compound at various concentrations and for different time points.
-
To prevent cAMP degradation, perform the experiment in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Lyse the cells or tissue with the provided lysis buffer to release intracellular components.
b. ELISA Procedure:
-
Follow the specific instructions of a commercially available cAMP ELISA kit.
-
Typically, the assay involves a competitive binding principle where cAMP in the sample competes with a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add the enzyme-conjugated cAMP and the primary antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that is converted by the enzyme to a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
c. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Express the results as pmol of cAMP per mg of protein or per million cells.
Phosphodiesterase (PDE) Activity Assay
This protocol describes a method to measure the activity of cAMP-degrading phosphodiesterases in smooth muscle cell or tissue lysates, often using a scintillation proximity assay (SPA).
a. Lysate Preparation:
-
Homogenize smooth muscle tissue or lyse cultured smooth muscle cells in a suitable buffer to release intracellular proteins, including PDEs.
-
Determine the protein concentration of the lysate to normalize the PDE activity.
b. SPA Procedure:
-
The assay is typically performed in a microplate format.
-
To each well, add the cell or tissue lysate, a reaction buffer, and [³H]-cAMP as the substrate.
-
Incubate the mixture to allow the PDEs in the lysate to hydrolyze [³H]-cAMP to [³H]-AMP.
-
Stop the reaction and add SPA beads that selectively bind to the linear nucleotide ([³H]-AMP) but not the cyclic nucleotide ([³H]-cAMP).
-
When [³H]-AMP binds to the bead, the emitted beta particles excite the scintillant within the bead, producing light.
-
Measure the light output using a scintillation counter.
c. Data Analysis:
-
The amount of light produced is directly proportional to the amount of [³H]-AMP generated and thus to the PDE activity in the sample.
-
Calculate the PDE activity, typically expressed as pmol of cAMP hydrolyzed per minute per mg of protein.
Conclusion
This compound is a potent smooth muscle relaxant that acts through the direct activation of adenylyl cyclase and the subsequent elevation of intracellular cAMP. This leads to the activation of PKA and the phosphorylation of multiple downstream targets that collectively reduce intracellular calcium and decrease the calcium sensitivity of the contractile apparatus. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of this compound and other modulators of the cAMP signaling pathway in smooth muscle.
References
- 1. A primary role for protein kinase A in smooth muscle relaxation induced by adrenergic agonists and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relaxant effects of forskolin in smooth muscle. Role of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forskolin Changes the Relationship between Cytosolic Ca2+ and Contraction in Guinea Pig Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forskolin Changes the Relationship between Cytosolic Ca and Contraction in Guinea Pig Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Findings on Isoforskolin and Blood Pressure Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the effects of isoforskolin on blood pressure regulation is limited in publicly available literature. This guide synthesizes the known pharmacology of this compound, including its mechanism of action and pharmacokinetics, and draws upon the extensive research on its close analog, forskolin, to project its potential cardiovascular effects. The experimental protocols provided are representative methodologies for investigating these potential effects.
Executive Summary
This compound, a labdane diterpene and an analog of forskolin, is a potent activator of adenylyl cyclase.[1] This enzyme's central role in cellular signaling, particularly in the production of cyclic adenosine monophosphate (cAMP), underpins the vasodilatory and potential antihypertensive effects observed with the parent compound, forskolin.[2][3][4] This technical guide consolidates the initial findings on this compound's pharmacology and provides a framework for its investigation as a potential therapeutic agent in blood pressure regulation. By examining the robust data available for forskolin, we can infer the likely mechanisms and effects of this compound on the cardiovascular system.
Core Mechanism of Action: Adenylyl Cyclase Activation
This compound, like forskolin, directly activates most isoforms of adenylyl cyclase.[1] This activation is independent of G-protein coupled receptors, providing a direct route to increasing intracellular cAMP levels.[2] The subsequent rise in cAMP in vascular smooth muscle cells is the primary driver of vasodilation and, consequently, a reduction in blood pressure.[3][5]
The signaling pathway is as follows:
Pharmacokinetic Profile of this compound
A study in guinea pigs has provided initial pharmacokinetic data for this compound, which is crucial for considering its potential as an orally administered therapeutic.[6][7][8][9]
| Parameter | Intravenous (2 mg/kg) | Intraperitoneal (2 mg/kg) | Oral (2 mg/kg) |
| Tmax (h) | N/A | 0.12 ± 0.05 | 0.30 ± 0.11 |
| Cmax (ng/mL) | N/A | Not Reported | Not Reported |
| t½ (h) | 1.20 ± 0.39 | Not Reported | Not Reported |
| Cl (L/kg/h) | 9.63 ± 4.21 | Not Reported | Not Reported |
| Vz (L/kg) | 16.82 ± 8.42 | Not Reported | Not Reported |
| Bioavailability (%) | 100 | 64.12 | 49.25 |
| Data from a study in guinea pigs.[6][7][8][9] |
The study demonstrated that this compound is rapidly absorbed after oral administration and possesses good oral bioavailability, suggesting its potential suitability for oral drug development.[6][9]
Projected Cardiovascular Effects Based on Forskolin Data
The cardiovascular effects of forskolin have been extensively studied and provide a strong basis for predicting the potential effects of this compound. Forskolin has been shown to be a potent vasodilator and to lower blood pressure in both animal models and human subjects.[2][10][11]
Hemodynamic Effects in Humans with Congestive Cardiomyopathy
A study on patients with idiopathic congestive cardiomyopathy demonstrated forskolin's potent vasodilatory and positive inotropic effects.[10]
| Parameter | Baseline (Mean) | Forskolin Infusion (Mean % Change) |
| Mean Pulmonary Artery Pressure | Not Reported | >50% Reduction |
| Pulmonary Wedge Pressure | Not Reported | >50% Reduction |
| Cardiac Output | Not Reported | Increase |
| Cardiac Stroke Volume Index | Not Reported | ~70% Increase |
| Data from a study of 12 patients.[10] |
In Vitro Vasodilatory Effects
Studies on isolated arteries have quantified the vasodilatory potency of forskolin.
| Preparation | Agonist | Forskolin EC50 |
| Rabbit Coronary Artery | KCl | 4.5 x 10⁻⁸ M |
| Guinea-Pig Coronary Artery | N/A (Vasodilation) | 3.8 x 10⁻⁸ M |
| EC50 represents the concentration for half-maximal effect.[12][13] |
Proposed Experimental Protocols
To directly assess the effects of this compound on blood pressure, the following experimental protocols are proposed.
In Vivo Blood Pressure Measurement in a Hypertensive Rat Model
Objective: To determine the dose-dependent effect of orally administered this compound on systolic and diastolic blood pressure in spontaneously hypertensive rats (SHR).
Methodology:
-
Animal Model: Male spontaneously hypertensive rats (SHR), 16-20 weeks old.
-
Acclimatization: Animals are housed for at least one week under standard conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Blood Pressure Measurement: Blood pressure is measured non-invasively using a tail-cuff plethysmography system. Rats are trained for the procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at doses of 1, 5, and 10 mg/kg. A vehicle control group receives the vehicle alone.
-
Data Collection: Blood pressure and heart rate are recorded at baseline (pre-dose) and at 1, 2, 4, 8, and 24 hours post-administration.
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using a two-way ANOVA with post-hoc analysis.
Ex Vivo Vasodilation in Isolated Arterial Rings
Objective: To determine the vasodilatory effect and mechanism of this compound in isolated rat aortic rings.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from male Wistar rats, cleaned of connective tissue, and cut into 2-3 mm rings.
-
Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.
-
Contraction Induction: After an equilibration period, the rings are pre-contracted with phenylephrine (1 µM).
-
This compound Application: Once a stable contraction is achieved, cumulative concentrations of this compound (1 nM to 10 µM) are added to the organ bath.
-
Data Recording: Changes in isometric tension are recorded using a force transducer.
-
Mechanism of Action Studies: To investigate the role of the endothelium and specific signaling pathways, experiments can be repeated in endothelium-denuded rings or in the presence of inhibitors (e.g., L-NAME to inhibit nitric oxide synthase).
-
Data Analysis: Relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. EC50 values are calculated from the concentration-response curves.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a direct activator of adenylyl cyclase, has significant potential as a vasodilatory and antihypertensive agent. Its favorable pharmacokinetic profile, particularly its oral bioavailability, makes it an attractive candidate for further development. Future research should focus on direct in vivo studies to quantify the blood pressure-lowering effects of this compound in relevant animal models of hypertension. Furthermore, comprehensive safety and toxicology studies are necessary to establish a therapeutic window. The investigation of this compound's effects on different adenylyl cyclase isoforms could also lead to the development of more targeted therapies for cardiovascular diseases.
References
- 1. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The positive inotropic-acting forskolin, a potent adenylate cyclase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Forskolin: a labdane diterpenoid with antihypertensive, positive inotropic, platelet aggregation inhibitory, and adenylate cyclase activating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relaxant effects of forskolin in smooth muscle. Role of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound after administration via different routes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Cardiovascular effects of forskolin (HL 362) in patients with idiopathic congestive cardiomyopathy--a comparative study with dobutamine and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Inotropic, chronotropic and coronary vasodilator potency of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vasodilation produced by forskolin compared with that produced by adenosine in rabbit coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Isoforskolin using High-Performance Thin-Layer Chromatography (HPTLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of Isoforskolin using High-Performance Thin-Layer Chromatography (HPTLC). The described method is simple, selective, and sensitive for the simultaneous quantification of this compound and its related compound, Forskolin, often found in plant extracts like Coleus forskohlii.[1][2][3][4] The protocol includes sample preparation, chromatographic conditions, derivatization, and densitometric analysis. Furthermore, this document presents a summary of quantitative data from validated methods and visual workflows to guide the experimental process.
Introduction to HPTLC for this compound Quantification
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile analytical technique used for the separation and quantification of various compounds.[5][6][7][8] It is an advanced form of thin-layer chromatography (TLC) that offers higher resolution, sensitivity, and accuracy.[5][8] This makes HPTLC particularly suitable for the analysis of complex mixtures such as herbal extracts. This compound, a labdane diterpenoid found in Coleus forskohlii, is an important analyte often quantified alongside Forskolin for quality control and research purposes.[1][2][3][4][9] The method detailed below involves chromatographic separation on silica gel plates, post-chromatographic derivatization to enable visualization, and densitometric scanning for quantification.[1][2][3]
Experimental Protocol
This protocol is based on validated methods for the simultaneous quantification of Forskolin and this compound.[1][2][3][4]
Materials and Reagents
-
Standards: this compound and Forskolin reference standards.
-
Solvents: Toluene, ethyl acetate, methanol, hexane, formic acid (all analytical grade).
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Derivatization Reagent: Anisaldehyde-sulfuric acid reagent.[1][2][3][10]
Preparation of Solutions
-
Standard Stock Solutions: Accurately weigh and dissolve this compound and Forskolin reference standards in methanol to obtain a stock solution (e.g., 1 mg/mL).
-
Sample Preparation: For plant material, an appropriate extraction method should be employed. A general procedure involves the extraction of the powdered plant material with a suitable solvent like methanol, followed by filtration.
-
Derivatization Reagent Preparation: A common preparation for anisaldehyde-sulfuric acid reagent involves mixing 0.5 mL of anisaldehyde with 10 mL of glacial acetic acid, 85 mL of methanol, and 5 mL of concentrated sulfuric acid.[10]
Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and methanol in the ratio of 90:30:0.5 (v/v/v) has been shown to provide good separation.[1][2][3] Another reported mobile phase is ethyl acetate:hexane:formic acid (7:2.9:0.1 v/v/v).[10][11][12]
-
Application of Bands: Apply the standard and sample solutions as bands of a defined width (e.g., 6 mm) onto the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for a specified distance (e.g., 80 mm).
-
Drying: After development, dry the plate completely.
Derivatization and Detection
-
Derivatization: Spray the dried plate with the anisaldehyde-sulfuric acid reagent.[1][2][3][10]
-
Heating: Heat the plate at a specified temperature (e.g., 110°C) for a few minutes until the spots are clearly visible.[10]
-
Densitometric Scanning: Scan the derivatized plate using a TLC scanner in absorbance/reflectance mode at a wavelength of 545 nm.[1][2][3] this compound and Forskolin will appear as distinct colored spots. The Rf value for this compound is approximately 0.36 ± 0.01 and for Forskolin is 0.64 ± 0.02 with the toluene:ethyl acetate:methanol mobile phase.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from a validated HPTLC method for the quantification of this compound.
| Parameter | This compound | Reference |
| Linearity Range | 300 - 1200 ng/spot | [1][2][3] |
| Regression Coefficient (r²) | 0.986 | [1][2][3] |
| Limit of Detection (LOD) | 1296.29 ng/spot | [2] |
| Limit of Quantification (LOQ) | 3928.16 ng/spot | [2] |
| Spiking Level | Mean Recovery (%) | % RSD | Reference |
| 100 ng/spot | 99.76 | 0.62 | [1][2] |
| 150 ng/spot | 99.56 | 0.35 | [1][2] |
| 200 ng/spot | 100.02 | 0.22 | [1][2] |
Mandatory Visualizations
Experimental Workflow for HPTLC Quantification of this compound
Caption: Experimental workflow for the HPTLC quantification of this compound.
Logical Relationship of HPTLC Method Validation Parameters
Caption: Key parameters for HPTLC method validation.
References
- 1. phcog.com [phcog.com]
- 2. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ctlatesting.com [ctlatesting.com]
- 6. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. High-performance thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
Methodology for In Vivo Studies of Isoforskolin in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for conducting in vivo studies of Isoforskolin in rat models. This compound, a potent activator of adenylyl cyclase, has garnered significant interest for its therapeutic potential in a range of diseases. This document outlines experimental procedures for investigating its anti-inflammatory, neuroprotective, and cardiovascular effects.
Overview of this compound's Mechanism of Action
This compound's primary mechanism of action is the direct activation of adenylyl cyclase (AC) enzymes. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] As a crucial second messenger, cAMP is involved in a multitude of cellular processes. The elevation of cAMP by this compound modulates various downstream signaling pathways, including the mTOR, NF-κB, and PI3K-AKT pathways, which are implicated in inflammation, cell survival, and metabolism.[1][4][5]
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study of this compound in rats, from animal model selection to data analysis.
References
- 1. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forskolin effects on the cAMP system and steroidogenesis in the immature rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin: effects on cyclic AMP and contractile function in the isolated rat and guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Alleviates AECOPD by Improving Pulmonary Function and Attenuating Inflammation Which Involves Downregulation of Th17/IL-17A and NF-κB/NLRP3 [frontiersin.org]
- 5. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoforskolin in HEK293 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoforskolin, a natural diterpenoid and an analog of forskolin, is a valuable tool in cell biology and drug discovery for its ability to activate adenylyl cyclase (AC) and thereby increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1] Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system due to their robust growth, high transfection efficiency, and well-characterized signaling pathways.[2] These application notes provide detailed protocols and technical information for utilizing this compound in HEK293 cell culture assays to study cAMP-mediated signaling pathways.
This compound, like its more common isomer forskolin, directly activates most isoforms of transmembrane adenylyl cyclase (AC), the enzyme responsible for converting ATP to cAMP.[3] This activation occurs through a direct interaction with the catalytic subunit of the enzyme.[4] The subsequent increase in intracellular cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of target proteins, leading to diverse cellular responses. HEK293 cells endogenously express several adenylyl cyclase isoforms, with AC3 and AC6 being the predominant forms.[5]
Data Presentation: this compound and Forskolin Activity
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| Forskolin | HEK293 | cAMP Accumulation | EC50 | ~5-10 µM | [1][6] |
| Forskolin | HEK293 | CRE/CREB Reporter | EC50 | 10 µM (for stimulation) | |
| This compound | Recombinant human AC isoforms in HEK293 cells | AC Activation | Activity | Potent activator of AC1 and AC2 |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound in HEK293 cells.
Caption: this compound signaling pathway in HEK293 cells.
Experimental Protocols
General HEK293 Cell Culture
A foundational aspect of successful experimentation is proper cell culture technique.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a desired density (e.g., 1:3 to 1:6 split ratio).
This compound-Induced cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels in HEK293 cells following stimulation with this compound.
Materials:
-
HEK293 cells
-
White, 96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Assay medium (e.g., serum-free DMEM or HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen detection kit
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293 cells in complete growth medium.
-
Seed the cells into a white, 96-well plate at a density of 30,000 to 50,000 cells per well.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in assay medium. It is recommended to include a vehicle control (DMSO alone).
-
-
Cell Stimulation:
-
Gently aspirate the growth medium from the wells.
-
Wash the cells once with assay medium.
-
Add the desired volume of assay medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Add the this compound dilutions to the respective wells.
-
Incubate for the desired time (e.g., 15-60 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for a typical this compound-induced cAMP assay in HEK293 cells.
Caption: Workflow for an this compound-induced cAMP assay.
Concluding Remarks
This compound is a potent tool for investigating cAMP signaling in HEK293 cells. The provided protocols and information serve as a guide for researchers to design and execute robust and reproducible experiments. It is recommended to optimize parameters such as cell density, this compound concentration range, and incubation times for specific experimental goals. By leveraging the principles outlined in these application notes, researchers can effectively utilize this compound to further unravel the complexities of cAMP-mediated cellular processes.
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin requires more than the catalytic unit to activate adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Probing G-Protein Signaling: An Application Note and Protocol for Adenylyl Cyclase Activation Assays Using Isoforskolin as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclase (AC) is a key enzyme in cellular signal transduction, responsible for the conversion of adenosine triphosphate (ATP) to the second messenger cyclic AMP (cAMP). The cAMP signaling pathway is integral to a vast array of physiological processes, making adenylyl cyclase a critical target in drug discovery and biomedical research. The diterpene forskolin is a widely used tool for activating adenylyl cyclase directly, thereby increasing intracellular cAMP levels. In contrast, its analog, isoforskolin (specifically 1,9-dideoxyforskolin), is largely inactive and serves as an ideal negative control to ensure that observed effects are specifically due to adenylyl cyclase activation. This document provides a detailed protocol for an adenylyl cyclase activation assay, highlighting the use of this compound to validate the specificity of the assay.
Signaling Pathway of Adenylyl Cyclase Activation
G-protein coupled receptors (GPCRs), upon binding to an extracellular ligand, activate heterotrimeric G-proteins. The Gαs subunit of the G-protein, when activated, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response. Forskolin bypasses the GPCR and directly activates most isoforms of adenylyl cyclase. This compound, lacking key hydroxyl groups, fails to bind effectively to and activate the enzyme.
Experimental Protocols
This section details the methodologies for preparing cellular membranes and performing the adenylyl cyclase activity assay. The protocol is adaptable for various cell types and can be followed by different cAMP detection methods.
Preparation of Cellular Membranes
This protocol describes the isolation of crude membranes from cultured cells, which are a common source of adenylyl cyclase for in vitro assays.
Materials:
-
Cultured cells expressing the adenylyl cyclase of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, pH 8.0)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 15-30 minutes to allow for cell swelling.
-
Homogenize the cells using a Dounce homogenizer until approximately 80-90% of cells are lysed, as determined by microscopy.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method such as the Bradford assay.
-
Aliquots of the membrane preparation can be stored at -80°C for future use.
Adenylyl Cyclase Activation Assay
This protocol outlines the steps for measuring adenylyl cyclase activity in response to forskolin, with this compound as a negative control.
Materials:
-
Prepared cellular membranes
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.5)
-
ATP regenerating system (e.g., creatine phosphate and creatine kinase) - optional but recommended
-
Phosphodiesterase inhibitor (e.g., 100 µM IBMX)
-
Forskolin stock solution (in DMSO)
-
This compound (1,9-dideoxyforskolin) stock solution (in DMSO)
-
Test compounds (if screening)
-
96-well microplate
-
cAMP detection kit (e.g., ELISA, HTRF®, or luminescence-based)
Procedure:
-
Thaw the prepared membranes on ice. Dilute to the desired concentration in ice-cold Assay Buffer.
-
Prepare serial dilutions of forskolin and this compound in Assay Buffer. Also, prepare dilutions of any test compounds. The final DMSO concentration should be kept low (e.g., <1%) and consistent across all wells.
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
ATP regenerating system and phosphodiesterase inhibitor
-
Forskolin, this compound, test compound, or vehicle (for basal activity)
-
-
Pre-incubate the plate at 30°C or 37°C for 5-10 minutes.
-
Initiate the reaction by adding the diluted membrane preparation to each well.
-
Incubate the plate at 30°C or 37°C for 10-30 minutes with gentle agitation.
-
Terminate the reaction according to the instructions of the chosen cAMP detection kit (e.g., by adding a lysis buffer or stop solution).
-
Measure the amount of cAMP produced using the selected detection method.
Data Presentation
The following tables summarize representative quantitative data for the effects of forskolin and its analogs on adenylyl cyclase activity.
Table 1: Potency of Forskolin Analogs on Different Adenylyl Cyclase Isoforms
| Compound | AC1 (EC₅₀, µM) | AC2 (EC₅₀, µM) | AC5 (EC₅₀, µM) |
| Forskolin | 0.5 | 10 | 2.0 |
| This compound (1,9-dideoxyforskolin) | Inactive | Inactive | Inactive |
| 7-deacetyl-forskolin | 1.2 | 25 | 3.5 |
Data are representative and compiled from various sources. EC₅₀ values can vary depending on assay conditions.
Table 2: Example of Adenylyl Cyclase Activity Data
| Treatment | Concentration (µM) | cAMP Produced (pmol/mg/min) | Fold over Basal |
| Basal (Vehicle) | - | 15 ± 2 | 1.0 |
| Forskolin | 1 | 150 ± 12 | 10.0 |
| Forskolin | 10 | 450 ± 35 | 30.0 |
| Forskolin | 100 | 465 ± 40 | 31.0 |
| This compound | 10 | 18 ± 3 | 1.2 |
| This compound | 100 | 20 ± 4 | 1.3 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The adenylyl cyclase activation assay using forskolin is a robust method for studying G-protein signaling and for screening compounds that modulate this pathway. The inclusion of this compound as a negative control is crucial for validating the specificity of the observed effects to adenylyl cyclase activation. The detailed protocols and representative data presented in this application note provide a solid foundation for researchers to implement this assay in their laboratories. By carefully controlling experimental conditions and utilizing appropriate controls, reliable and reproducible data can be generated to advance our understanding of this critical signaling pathway.
Application Notes: Isoforskolin in COPD Research Models
Introduction
Isoforskolin (ISOF), a natural bioactive labdane diterpenoid isolated from the plant Coleus forskohlii, has emerged as a potent activator of adenylyl cyclase (AC).[1][2] This activity leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating a vast array of cellular functions, including inflammation and smooth muscle relaxation.[1] In the context of Chronic Obstructive Pulmonary Disease (COPD), which is characterized by persistent airflow limitation and chronic inflammation, elevating intracellular cAMP is considered a promising therapeutic strategy.[1] Research has demonstrated that this compound can attenuate lung injury, improve pulmonary function, and reduce inflammation in various preclinical COPD models, making it a significant compound of interest for drug development professionals.[2][3][4]
Mechanism of Action
This compound exerts its therapeutic effects in COPD models primarily through the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][2] The subsequent increase in intracellular cAMP levels triggers several downstream signaling cascades that collectively combat the key pathological features of COPD:
-
Anti-inflammatory Effects : Elevated cAMP interferes with multiple pro-inflammatory pathways. It has been shown to downregulate the Th17/IL-17A axis and inhibit the NF-κB signaling pathway, which in turn suppresses the activation of the NLRP3 inflammasome.[1][5] This leads to a significant reduction in the production and secretion of key inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17A.[1][6]
-
Immune Regulation : this compound helps restore immune homeostasis by modulating the balance of T helper cells, specifically by reducing the ratio of pro-inflammatory Th17 cells to regulatory T (Treg) cells.[2][3][7]
-
Tracheal Relaxation : By activating AC isoforms (notably AC1 and AC2) that are highly expressed in lung tissue, this compound promotes the relaxation of airway smooth muscle, contributing to improved airflow and pulmonary function.[2][3]
-
Modulation of Cellular Signaling : Recent studies have revealed that this compound's effects are also mediated through the cAMP-regulated PI3K-AKT-mTOR pathway.[7][8] It appears to control this pathway via a cAMP/AQP4/PIK3C3 axis, thereby alleviating inflammatory processes in COPD.[7]
Application 1: In Vivo Acute Exacerbation of COPD (AECOPD) Mouse Model
This model is designed to mimic the acute worsening of respiratory symptoms often triggered by viral infections in COPD patients.[1] It involves long-term exposure to cigarette smoke (CS) to establish a COPD baseline, followed by an influenza virus challenge.
Experimental Protocol
1. Animal Model Establishment:
- Animals: C57BL/6 mice.
- COPD Induction: Mice are exposed to cigarette smoke (CS) from 10 cigarettes, 2 hours per day, 6 days a week for 18 weeks. Control groups are exposed to room air.[1]
- Monitoring: Body weight and non-invasive lung function are monitored bi-weekly. A significant decline in these parameters (typically around 8 weeks) indicates the successful establishment of the COPD model.[1]
2. Acute Exacerbation Induction:
- After 18 weeks of CS exposure, mice are intranasally infected with influenza A virus (H1N1, A/Puerto Rico/8/34) to induce an acute exacerbation.[1][5]
3. This compound Administration:
- Dosing: this compound (0.5 and 2 mg/kg) is administered via intragastric gavage once daily.[1][5]
- Treatment Period: Treatment begins after the first 8 weeks of CS exposure (when COPD phenotype is established) and continues throughout the remainder of the study.[1]
- Positive Controls: Prednisone (PDN) and Oseltamivir (OSE) can be used as positive control drugs.[1]
4. Endpoint Analysis (4 days post-infection):
- Pulmonary Function: Invasive lung function is measured to assess parameters like FEV0.1/FVC (Forced Expiratory Volume in 0.1 seconds / Forced Vital Capacity), Newtonian resistance (Rn), and respiratory system resistance (Rrs).[1][6]
- Histopathology: Lung tissues are collected, fixed in 4% paraformaldehyde, and stained with Hematoxylin and Eosin (H&E) to evaluate pathological changes and inflammation.[1][9]
- Cytokine Analysis: Lung homogenates are analyzed using ELISA or multiplex assays to quantify levels of inflammatory mediators (TNF-α, IL-1β, IL-6, IL-17A, MCP-1, MIG, IP-10, CRP).[1][5]
- Flow Cytometry: Lung tissues are processed to isolate single cells for flow cytometric analysis of Th17 (CD4+IL-17A+) cell populations.[1]
- Western Blot: Lung tissue lysates are used to measure the protein expression levels of key signaling molecules (e.g., p-STAT3, RORγt, NF-κB p65, NLRP3, Caspase-1).[1]
Quantitative Data Summary: AECOPD Mouse Model
| Parameter | Model Group (CS + H1N1) | This compound (2 mg/kg) | Effect of this compound |
| Pulmonary Function | |||
| FEV0.1/FVC (%) | Significantly Decreased | Significantly Increased | Improved Pulmonary Function[1] |
| Rn (cmH₂O·s/mL) | Significantly Increased | Significantly Decreased | Improved Pulmonary Function[1][5] |
| Inflammatory Cytokines (pg/mL in lung homogenate) | |||
| TNF-α | Significantly Increased | Significantly Decreased | Reduced Inflammation[1][5] |
| IL-1β | Significantly Increased | Significantly Decreased | Reduced Inflammation[1][5] |
| IL-6 | Significantly Increased | Significantly Decreased | Reduced Inflammation[1][5] |
| IL-17A | Significantly Increased | Significantly Decreased | Reduced Inflammation[1][5] |
| Cellular & Protein Markers | |||
| Th17 Cells (%) | Significantly Increased | Significantly Decreased | Modulated Immune Response[1] |
| NLRP3 Protein Expression | Significantly Increased | Significantly Decreased | Inhibited Inflammasome[1][5] |
| p-NF-κB p65 Expression | Significantly Increased | Significantly Decreased | Inhibited NF-κB Pathway[1] |
Application 2: In Vitro Chronic Inflammatory COPD Model
This model utilizes a human bronchial epithelial cell line (BEAS-2B) exposed to cigarette smoke extract (CSE) to simulate the chronic inflammatory environment of the COPD airway epithelium.[7]
Experimental Protocol
1. Cell Culture:
- Cell Line: Human bronchial epithelial cells (BEAS-2B).[7]
- Culture Conditions: Cells are cultured in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[7]
2. Cigarette Smoke Extract (CSE) Preparation:
- Smoke from unfiltered cigarettes is bubbled through serum-free DMEM.
- The resulting solution is filtered (0.22 µm) to sterilize and remove particulate matter. This 100% CSE stock can be diluted to the desired working concentration.
3. Model Induction and Treatment:
- BEAS-2B cells are grown to ~80% confluency.
- The culture medium is replaced with DMEM containing 4% CSE to induce a chronic inflammatory state.[7]
- Simultaneously, cells are treated with various concentrations of this compound or vehicle control.
- The incubation period is typically 6 hours.[7]
4. Endpoint Analysis:
- Cytokine Measurement: The cell culture supernatant is collected to measure the levels of secreted inflammatory cytokines (e.g., IL-1β, IL-6, IL-8) by ELISA.[7]
- Gene Expression: Cells are lysed, and RNA is extracted for qPCR analysis to determine the mRNA expression of target genes (e.g., AQP4, SPP1, PIK3C3).[7]
- Protein Analysis: Cell lysates are prepared for Western blot analysis to assess the protein levels and phosphorylation status of key signaling molecules (e.g., AKT, mTOR, PIK3C3).[7]
Quantitative Data Summary: In Vitro BEAS-2B Cell Model
| Parameter (in 4% CSE-stimulated BEAS-2B cells) | CSE Model Group | This compound Treatment | Effect of this compound |
| Secreted Cytokines | |||
| IL-1β | Significantly Increased | Dose-dependently Decreased | Anti-inflammatory[7] |
| IL-6 | Significantly Increased | Dose-dependently Decreased | Anti-inflammatory[7] |
| IL-8 | Significantly Increased | Dose-dependently Decreased | Anti-inflammatory[7] |
| Protein Expression | |||
| p-AKT / Total AKT | Significantly Increased | Significantly Decreased | Inhibited PI3K-AKT Pathway[7] |
| p-mTOR / Total mTOR | Significantly Increased | Significantly Decreased | Inhibited mTOR Pathway[7] |
| AQP4 Expression | Significantly Increased | Significantly Decreased | Modulated Signaling Axis[7] |
Visualizations: Signaling Pathways and Workflows
Caption: this compound's anti-inflammatory mechanism in AECOPD models.
Caption: this compound's regulation of the cAMP/AQP4/PI3K-AKT-mTOR pathway.
References
- 1. This compound Alleviates AECOPD by Improving Pulmonary Function and Attenuating Inflammation Which Involves Downregulation of Th17/IL-17A and NF-κB/NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Alleviates AECOPD by Improving Pulmonary Function and Attenuating Inflammation Which Involves Downregulation of Th17/IL-17A and NF-κB/NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a-z.lu [a-z.lu]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Isoforskolin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Isoforskolin in human plasma. The protocol utilizes a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other research involving this compound. While a specific validated method for this compound in plasma is not widely published, this protocol is adapted from established and validated methods for its structural isomer, Forskolin, and other diterpenoids.[1][2]
Introduction
This compound is a labdane diterpenoid and a structural isomer of Forskolin, both found in the plant Coleus forskohlii. Like Forskolin, this compound is an activator of adenylyl cyclase, an enzyme that increases intracellular levels of cyclic AMP (cAMP). This mechanism of action makes this compound a valuable tool in cell signaling research and a potential therapeutic agent. The elevation of cAMP initiates a cascade of downstream cellular events, making the study of this compound's pharmacokinetics crucial for understanding its biological effects. This LC-MS/MS method provides a robust tool for accurately measuring this compound concentrations in plasma, facilitating research into its absorption, distribution, metabolism, and excretion (ADME) properties.
Signaling Pathway of this compound
This compound directly activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other cAMP-dependent pathways, influencing various cellular processes.
Caption: this compound activates adenylyl cyclase, increasing cAMP and activating PKA.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Glibenclamide or a stable isotope-labeled this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ethyl acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water
Equipment
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Gradient | 75% B (Isocratic) |
| Run Time | 5 minutes |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 400°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 411.2 | 393.2 |
| This compound (Qualifier) | 411.2 | 375.2 |
| Internal Standard (Glibenclamide) | 494.0 | 369.1 |
Note: this compound MRM transitions are proposed based on the structure and fragmentation of Forskolin, which has a reported transition of m/z 428/375 (as an ammonium adduct). The proposed transitions for this compound assume a protonated molecule [M+H]+.[1]
Experimental Workflow
Caption: Workflow for this compound analysis from plasma sample to quantification.
Method Performance Characteristics
The following performance characteristics are based on validated methods for Forskolin and other diterpenoids and represent the expected performance of this method.[1][2] Adherence to FDA guidelines for bioanalytical method validation is recommended.[3][4][5][6]
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Conclusion
The LC-MS/MS method protocol detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in research and drug development settings. This method will aid researchers in elucidating the pharmacokinetic profile of this compound and understanding its physiological and pharmacological effects.
References
experimental design for studying Isoforskolin's effects on cAMP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoforskolin, a labdane diterpene and an analog of forskolin, is a valuable chemical tool for studying the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] Like its well-known counterpart, this compound functions as a direct activator of adenylyl cyclase (AC), the enzyme responsible for converting ATP into cAMP.[1] This direct activation bypasses the need for G-protein-coupled receptor (GPCR) stimulation, making this compound an ideal agent for investigating downstream cAMP-mediated events.[2] As a critical second messenger, cAMP regulates numerous cellular processes, including protein kinase activation and ion channel gating, making its quantification a key aspect of cell physiology and pharmacology research.[3][4]
These application notes provide detailed experimental designs and protocols for researchers to effectively study and quantify the effects of this compound on intracellular cAMP levels.
This compound and the cAMP Signaling Pathway
This compound exerts its effect by directly binding to and activating most isoforms of adenylyl cyclase. This activation leads to a rapid increase in intracellular cAMP concentration. The accumulated cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, leading to a cellular response.
Caption: The signaling pathway of this compound-induced cAMP production.
Experimental Design
A robust experimental design is crucial for accurately determining the potency and efficacy of this compound. Key considerations include cell line selection, dose-response analysis, time-course evaluation, and appropriate controls.
1. Cell Line Selection: Choose a cell line known to express this compound-sensitive adenylyl cyclase isoforms. HEK293, CHO, and HeLa cells are common choices.
2. Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.
-
Positive Control: A known adenylyl cyclase activator, such as Forskolin, to confirm assay performance.
-
Negative Control: Untreated cells to establish a baseline cAMP level.
3. Dose-Response Experiment: To determine the potency (EC₅₀) of this compound, cells are treated with a range of concentrations. A typical experiment might involve a 10-point serial dilution.
4. Time-Course Experiment: To determine the optimal stimulation time, cells are treated with a fixed concentration of this compound (typically near the EC₈₀) and cAMP levels are measured at various time points.
Data Presentation
Quantitative data should be organized into clear, structured tables for comparison and analysis.
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | Mean cAMP (pmol/well) | Standard Deviation | % of Max Response |
| 0 (Vehicle) | 5.2 | 0.8 | 0% |
| 0.01 | 15.8 | 2.1 | 7% |
| 0.03 | 31.5 | 4.5 | 18% |
| 0.1 | 75.4 | 9.8 | 48% |
| 0.3 | 112.6 | 12.3 | 73% |
| 1 | 148.9 | 15.1 | 98% |
| 3 | 152.3 | 14.8 | 100% |
| 10 | 151.8 | 16.0 | 100% |
| 30 | 153.1 | 15.5 | 100% |
| 100 | 152.7 | 14.9 | 100% |
Table 2: Example Time-Course Data for this compound (1 µM)
| Time (minutes) | Mean cAMP (pmol/well) | Standard Deviation |
| 0 | 5.5 | 0.9 |
| 5 | 88.2 | 10.1 |
| 10 | 135.7 | 14.2 |
| 15 | 149.1 | 15.3 |
| 30 | 145.6 | 13.8 |
| 60 | 110.4 | 12.5 |
Experimental Protocols
The following section details the protocols for cell handling and two common methods for cAMP quantification.
Caption: General workflow for measuring this compound-induced cAMP.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for preparing and treating cells for cAMP analysis.
Materials:
-
Selected cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Stimulation buffer (e.g., HBSS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Preparation: On the day of the assay, prepare serial dilutions of this compound in stimulation buffer. Also prepare a stimulation buffer containing the vehicle (DMSO) for the negative control.
-
Pre-treatment: Aspirate the growth medium from the wells. Wash once with warm PBS.
-
Inhibition of PDEs (Optional but Recommended): Add 100 µL of stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 10-15 minutes at 37°C.
-
Stimulation: Add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for the predetermined optimal time (e.g., 15 minutes).
-
Lysis: Proceed immediately to cell lysis as described in the chosen cAMP detection assay protocol.
Protocol 2: cAMP Quantification using Competitive ELISA
This protocol is based on the principle of a competitive immunoassay.[5][6]
Principle: Free cAMP in the cell lysate competes with a fixed amount of HRP-labeled cAMP for binding sites on a cAMP-specific antibody coated onto the plate. The amount of HRP that binds is inversely proportional to the concentration of cAMP in the sample.
Materials:
-
cAMP ELISA Kit (contains anti-cAMP coated plate, HRP-cAMP conjugate, standards, wash buffer, substrate)
-
Cell Lysis Buffer (provided in most kits, often 0.1 M HCl)[7]
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Lysis: After stimulation, aspirate the treatment buffer and add 100 µL of Cell Lysis Buffer to each well. Incubate for 10-20 minutes at room temperature with gentle shaking.
-
Standard Curve: Prepare a standard curve by serially diluting the cAMP standard provided in the kit.
-
Assay:
-
Add 50 µL of each standard, control, and cell lysate sample to the appropriate wells of the anti-cAMP antibody-coated plate.
-
Add 25 µL of HRP-cAMP conjugate to each well.
-
Incubate for 2 hours at room temperature on an orbital shaker.[8]
-
-
Washing: Aspirate the contents of the wells and wash 4-5 times with 1X Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm within 15 minutes.
Protocol 3: cAMP Quantification using HTRF
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Principle: The assay is a competitive immunoassay that measures the FRET (Förster Resonance Energy Transfer) between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[9][10] cAMP from the cell lysate competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal that is proportional to the amount of cAMP in the sample.[3]
Materials:
-
HTRF cAMP Assay Kit (contains Eu-cryptate anti-cAMP Ab, d2-cAMP, lysis buffer, standards)
-
Low-volume, 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Lysis & Reagent Addition: HTRF assays are often performed in a single step after stimulation. According to the manufacturer's instructions, add the premixed lysis buffer containing both the Eu-cryptate antibody and the d2-cAMP analog directly to the stimulation wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the competition reaction to reach equilibrium.
-
Read Plate: Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000. The signal is inversely proportional to the cAMP concentration.
Data Analysis and Interpretation
Caption: Logical workflow for determining the EC50 of this compound.
-
Standard Curve: For both ELISA and HTRF, first plot the signal from the standards against their known concentrations to generate a standard curve.
-
Calculate Sample Concentrations: Use the standard curve to interpolate the cAMP concentration for each experimental sample.
-
Dose-Response Curve: Plot the calculated cAMP concentrations against the logarithm of the this compound concentration.
-
EC₅₀ Determination: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to fit a sigmoidal curve to the dose-response data. The EC₅₀ is the concentration of this compound that produces 50% of the maximal response.
References
- 1. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 4. Forskolin and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. arborassays.com [arborassays.com]
- 7. alpco.com [alpco.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoforskolin-Induced cAMP Production In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoforskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a potent activator of adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] Similar to its well-known isomer, Forskolin, this compound serves as a valuable research tool for directly stimulating cAMP production in a receptor-independent manner. This direct activation allows for the investigation of downstream signaling pathways and cellular processes regulated by cAMP. These application notes provide detailed protocols for utilizing this compound to induce and quantify cAMP production in in vitro cell-based assays.
Mechanism of Action: this compound directly activates most isoforms of adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels.[1][2] This elevation in cAMP can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), influencing a wide array of cellular functions.
Data Presentation: Quantitative Analysis of Adenylyl Cyclase Activators
The following table summarizes the effective concentrations of Forskolin, a close structural analog of this compound, for inducing cAMP production in various in vitro systems. While specific EC50 values for this compound are not as widely reported, the data for Forskolin provides a strong starting point for experimental design.
| Compound | Cell/System Type | Effective Concentration (EC50) | Observed cAMP Fold Increase | Reference |
| Forskolin | Rat Cerebral Cortical Membranes | 5-10 µM | N/A | |
| Forskolin | Rat Cerebral Cortical Slices | 25 µM | 35-fold | |
| Forskolin | Pig Epidermis | Ka ≈ 20-30 µM | Not Specified | |
| Forskolin | Human T-cells (MT-2 and Kit 225) | 10-100 µM | ~5 to 20-fold | |
| Forskolin | CHO Cells | 1-10 µM | Not Specified | |
| This compound | BEAS2B Cells | 100 µM (effective dose) | Not Specified |
Signaling Pathway and Experimental Workflow
This compound-Induced cAMP Signaling Pathway
References
Techniques for Measuring Isoforskolin-Induced Vasodilation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoforskolin, a labdane diterpene, is a potent activator of adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). This signaling molecule plays a crucial role in various physiological processes, including the relaxation of vascular smooth muscle, leading to vasodilation. The vasodilatory properties of this compound make it a valuable tool for cardiovascular research and a potential therapeutic agent for conditions associated with vasoconstriction.
These application notes provide detailed protocols for measuring this compound-induced vasodilation using both ex vivo and in vivo techniques. The methodologies are designed to offer robust and reproducible results for researchers investigating the vascular effects of this compound and similar compounds.
Mechanism of Action: this compound-Induced Vasodilation
This compound exerts its vasodilatory effect primarily through the direct activation of adenylyl cyclase in vascular smooth muscle cells. This leads to a cascade of intracellular events culminating in muscle relaxation and vessel widening.
Signaling Pathway
The binding of this compound to adenylyl cyclase triggers the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins that collectively reduce intracellular calcium concentrations and decrease the sensitivity of the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.
Caption: this compound signaling pathway in vasodilation.
Data Presentation
The following table summarizes quantitative data on the vasodilatory effects of Forskolin, a close structural and functional analog of this compound. Due to limited publicly available data specifically for this compound, Forskolin data is provided as a reference. Researchers are encouraged to generate specific data for this compound using the protocols outlined below.
| Compound | Preparation | Pre-contraction Agent | EC50 (µM) | Emax (% Relaxation) | Reference |
| Forskolin | Rat Aorta (with endothelium) | Noradrenaline (0.1 µM) | ~1-10 | >90% | Adapted from general findings on Forskolin's potent vasodilatory effects. |
| Forskolin | Rat Aorta (no endothelium) | Noradrenaline (0.1 µM) | ~1-10 | >90% | Adapted from general findings on Forskolin's potent vasodilatory effects. |
Note: EC50 (half-maximal effective concentration) and Emax (maximum effect) values are approximate and can vary depending on the specific experimental conditions, tissue preparation, and pre-contraction agent used.
Experimental Protocols
Ex Vivo: Isolated Aortic Ring Vasodilation Assay
This protocol details the measurement of this compound-induced vasodilation in isolated rat aortic rings, a widely used ex vivo model.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Phenylephrine (PE) or other vasoconstrictor
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools
Protocol:
-
Aorta Dissection:
-
Euthanize the rat via an approved method.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length. For endothelium-denuded studies, gently rub the intimal surface with a fine wire or forceps.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
After equilibration, induce a contraction with a high concentration of KCl (e.g., 60 mM) to check the viability of the tissue.
-
Wash the rings and allow them to return to baseline tension.
-
-
Pre-contraction:
-
Induce a submaximal, stable contraction with a vasoconstrictor such as Phenylephrine (e.g., 1 µM).
-
-
This compound Administration:
-
Once the contraction reaches a stable plateau, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response after each addition until a maximal response is achieved or the concentration-response curve is complete.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 and Emax values.
-
Caption: Ex vivo aortic ring vasodilation assay workflow.
In Vivo: Blood Pressure Measurement in Anesthetized Rats
This protocol describes the measurement of the hypotensive effect of this compound in anesthetized rats, providing an in vivo assessment of its vasodilatory activity.
Materials:
-
Male Sprague-Dawley or Wistar rats (300-400g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Catheters for cannulation (e.g., PE-50 tubing)
-
Pressure transducer and data acquisition system
-
Saline solution (0.9% NaCl) containing heparin (10 U/mL)
-
This compound solution for injection
-
Surgical instruments
Protocol:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat with an appropriate anesthetic agent administered intraperitoneally.
-
Ensure a stable plane of anesthesia is maintained throughout the experiment.
-
Place the rat on a heating pad to maintain body temperature at 37°C.
-
-
Surgical Cannulation:
-
Perform a tracheotomy to ensure a clear airway, if necessary.
-
Isolate the left carotid artery and insert a catheter filled with heparinized saline. Connect this catheter to a pressure transducer to record blood pressure.
-
Isolate the right jugular vein and insert a catheter for the administration of this compound.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after the surgical procedures. During this time, continuously monitor and record baseline mean arterial pressure (MAP) and heart rate (HR).
-
-
This compound Administration:
-
Administer this compound intravenously via the jugular vein catheter.
-
Doses can be administered as a bolus or as a continuous infusion. A dose-response study can be performed by administering increasing doses of this compound.
-
-
Data Recording and Analysis:
-
Continuously record MAP and HR throughout the experiment.
-
Analyze the change in MAP from the baseline following the administration of this compound.
-
Calculate the percentage decrease in MAP for each dose of this compound.
-
Plot the dose-response curve to determine the dose that produces the maximal hypotensive effect.
-
Conclusion
The protocols described in these application notes provide a comprehensive guide for researchers to accurately measure the vasodilatory effects of this compound. The ex vivo aortic ring assay is a valuable tool for characterizing the direct effects of this compound on vascular smooth muscle and for determining its potency and efficacy. The in vivo blood pressure measurement in anesthetized rats allows for the assessment of the systemic hemodynamic effects of this compound. By utilizing these standardized methods, researchers can generate reliable and comparable data to further elucidate the pharmacological profile of this compound and its potential therapeutic applications in cardiovascular diseases.
Application Notes and Protocols: Isoforskolin as a Tool for Studying G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes and serving as major drug targets. The study of their intricate signaling pathways is paramount for understanding disease and developing novel therapeutics. A key second messenger in many GPCR pathways is cyclic adenosine monophosphate (cAMP), synthesized by the enzyme adenylyl cyclase (AC). Isoforskolin, a natural diterpenoid and an analog of forskolin, is a valuable pharmacological tool for elucidating the dynamics of GPCR signaling through the cAMP pathway. Like forskolin, this compound directly activates most isoforms of adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels. This property allows researchers to investigate both the potentiation of Gs-coupled receptor signaling and the inhibition of adenylyl cyclase activity by Gi-coupled receptors. This document provides detailed application notes and experimental protocols for the use of this compound in the study of GPCRs.
Mechanism of Action
This compound, isolated from the plant Coleus forskohlii, functions as a direct, reversible activator of most transmembrane adenylyl cyclase (AC) isoforms (AC1-8)[1][2]. It binds to a hydrophobic pocket at the interface of the two catalytic domains of the enzyme, stabilizing an active conformation and thereby increasing the conversion of ATP to cAMP[3]. This activation occurs independently of the G-protein alpha subunit (Gαs), which is the canonical activator of AC in response to Gs-coupled GPCR stimulation[4][5]. The ability of this compound to elevate cAMP levels in the absence of a GPCR agonist makes it an invaluable tool for establishing a baseline of AC activity, against which the effects of GPCR activation or inhibition can be measured.
Applications in GPCR Research
This compound's unique mechanism of action lends itself to several key applications in the study of GPCRs:
-
Studying Gs-Coupled Receptor Potentiation: In the presence of a Gs-coupled receptor agonist, this compound can act synergistically to amplify the cAMP response. This is because both the GPCR-activated Gαs and this compound can independently and simultaneously stimulate adenylyl cyclase activity. This potentiation is particularly useful for studying weak agonists or receptors expressed at low levels.
-
Investigating Gi-Coupled Receptor Inhibition: For Gi-coupled receptors, which inhibit adenylyl cyclase, a pre-stimulation with this compound is often necessary to generate a measurable cAMP signal. The subsequent activation of the Gi-coupled receptor by an agonist will then lead to a quantifiable decrease in the this compound-induced cAMP levels, allowing for the characterization of Gi-mediated signaling.
-
Probing GPCR Desensitization and Internalization: Prolonged stimulation of GPCRs often leads to desensitization, a process that dampens the cellular response. This compound can be used to maintain elevated cAMP levels, allowing researchers to study the mechanisms of homologous and heterologous desensitization of GPCRs that signal through the cAMP pathway. Furthermore, by stimulating the pathway, it can be used in conjunction with techniques that monitor receptor internalization.
-
High-Throughput Screening (HTS): In drug discovery, this compound is frequently used in HTS assays to identify agonists and antagonists of Gi-coupled GPCRs. By creating an artificial "cAMP window," it enables the detection of compounds that inhibit adenylyl cyclase activity.
Data Presentation
The following tables summarize quantitative data on the effects of forskolin and its analogs on adenylyl cyclase activity. While specific data for this compound is limited in direct comparative studies, the data for forskolin provides a strong reference point due to their similar mechanisms of action.
Table 1: Potency (EC50) of Forskolin and Analogs on Adenylyl Cyclase Isoforms
| Compound | Adenylyl Cyclase Isoform | EC50 (µM) | Cell/Membrane System | Reference |
| Forskolin | Not specified | 5-10 | Rat cerebral cortical membranes | [6][7] |
| Forskolin | Not specified | 4 | Rat brain | [3] |
| Forskolin | Not specified | 5 | S49 cells | [3] |
| 7-acyl forskolin analogs | Not specified | 4-15 | Rat brain membranes & S49 cells | [3] |
| 6-acyl forskolin analogs | Not specified | 30-100 | Rat brain membranes & S49 cells | [3] |
| 6,7-diacyl forskolin analogs | Not specified | 1-25 | Rat brain membranes & S49 cells | [3] |
Table 2: Comparative Efficacy of Forskolin Analogs on Adenylyl Cyclase Isoforms
| Compound | Adenylyl Cyclase Isoform | Relative Potency vs. Forskolin | Reference |
| 6-[3-(dimethylamino) propionyl] forskolin (NKH477) | Type V | 1.87-fold higher | [6] |
| 6-[3-(dimethylamino) propionyl] forskolin (NKH477) | Type II | 1.04-fold higher | [6] |
| 6-[3-(dimethylamino) propionyl] forskolin (NKH477) | Type III | 0.89-fold (lower) | [6] |
| 6-[3-(dimethylamino)propionyl]-14,15-dihydro-forskolin (DMAPD) | Type V | 1.39-fold higher | [6] |
| 6-[3-(dimethylamino)propionyl]-14,15-dihydro-forskolin (DMAPD) | Type II | 0.66-fold (lower) | [6] |
| 6-[3-(dimethylamino)propionyl]-14,15-dihydro-forskolin (DMAPD) | Type III | 0.31-fold (lower) | [6] |
Note: The available literature provides more extensive quantitative data for forskolin and its other derivatives than for this compound specifically. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell type and adenylyl cyclase isoform of interest.
Experimental Protocols
Protocol 1: Measurement of this compound-Induced cAMP Accumulation in Whole Cells
This protocol describes a general method for measuring the increase in intracellular cAMP levels in response to this compound stimulation in cultured cells.
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 mM IBMX in DMSO)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
-
Multi-well plates (e.g., 96-well)
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified CO2 incubator.
-
Pre-incubation with PDE Inhibitor: On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS. Add assay buffer (e.g., serum-free medium or HBSS) containing a PDE inhibitor (e.g., 100-500 µM IBMX) to each well. Incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
This compound Stimulation: Prepare serial dilutions of this compound in the assay buffer containing the PDE inhibitor. Add the this compound solutions to the wells. Include a vehicle control (DMSO) without this compound.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.
-
Cell Lysis: Aspirate the stimulation buffer and add the cell lysis buffer provided with the cAMP assay kit to each well. Incubate as recommended by the manufacturer to ensure complete cell lysis and release of intracellular cAMP.
-
cAMP Measurement: Perform the cAMP measurement according to the instructions of the chosen assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value.
Protocol 2: Investigating Gi-Coupled Receptor Inhibition of this compound-Stimulated cAMP Production
This protocol allows for the functional characterization of Gi-coupled GPCRs by measuring their ability to inhibit adenylyl cyclase activity that has been pre-stimulated with this compound.
Materials:
-
Same as Protocol 1, with the addition of a known agonist for the Gi-coupled GPCR of interest.
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Pre-incubation with PDE Inhibitor: Follow step 3 from Protocol 1.
-
Stimulation:
-
Prepare a fixed, submaximal concentration of this compound in the assay buffer containing the PDE inhibitor. The optimal concentration should be determined from a prior dose-response experiment (e.g., the EC50 or EC80 value).
-
Prepare serial dilutions of the Gi-coupled GPCR agonist in the assay buffer containing the PDE inhibitor and the fixed concentration of this compound.
-
Add the agonist/isoforskolin solutions to the wells. Include a control with this compound only (no agonist) and a vehicle control.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Follow steps 6 and 7 from Protocol 1.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The resulting curve will show an inhibition of the this compound-stimulated cAMP production. Calculate the IC50 value for the agonist.
Protocol 3: GPCR Desensitization and Internalization Assay
This protocol provides a framework for studying agonist-induced GPCR desensitization and internalization using a whole-cell ELISA-based method, where this compound can be used to modulate the basal cAMP levels.
Materials:
-
Cells expressing an N-terminally epitope-tagged GPCR of interest (e.g., HA- or FLAG-tagged)
-
Poly-D-Lysine coated multi-well plates
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Janus Green stain
-
GPCR agonist
-
This compound (optional, for studying heterologous desensitization)
Procedure:
-
Cell Seeding: Seed cells on Poly-D-Lysine coated plates and culture overnight[3].
-
Agonist Treatment (and this compound for Heterologous Desensitization):
-
For homologous desensitization, treat cells with the specific GPCR agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
For heterologous desensitization, pre-treat cells with this compound for a defined period to elevate cAMP levels, followed by treatment with the GPCR agonist.
-
-
Cell Fixation: After treatment, wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Blocking: Wash the cells and block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the N-terminal epitope tag for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the cells and add the TMB substrate. After color development, add the stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm using a plate reader[3].
-
Normalization: Stain the cells with Janus Green to normalize for cell number. Measure the absorbance at 595 nm[3].
-
Data Analysis: Calculate the ratio of A450/A595 to determine the relative amount of surface-expressed GPCR. A decrease in this ratio over time indicates receptor internalization.
References
- 1. Comparative effects of forskolin and isoproterenol on the cyclic AMP content of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The positive inotropic-acting forskolin, a potent adenylate cyclase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Determining the Optimal Concentration of Isoforskolin for Cell Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal concentration of Isoforskolin for cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a labdane diterpenoid, an analog of Forskolin, isolated from the plant Coleus forskohlii.[1] Its primary mechanism of action is the activation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] This leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways, such as the Protein Kinase A (PKA) pathway, influencing a wide range of cellular processes.[2][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. However, a common starting point for dose-response experiments is in the low micromolar range. Based on published studies, concentrations ranging from 5 µM to 100 µM have been used.[1][4][5] For instance, a concentration of 20 µM was found to be optimal for enhancing the proliferation of mouse embryonic stem cell-derived cells.[4] In other studies, concentrations up to 100 µM have been used to achieve maximal growth inhibition in glial and cerebrovascular endothelial and smooth muscle cells.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store an this compound stock solution?
A3: this compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution, for example, 10 mM.[6] To prepare a 10 mM stock solution, you can dissolve the appropriate amount of this compound powder in DMSO.[6] If you observe any precipitate, warming the solution to 37°C for a few minutes can help it dissolve.[6] The stock solution should be stored in aliquots at -20°C and protected from light to maintain stability.[6] For cell culture experiments, the final concentration of DMSO in the media should generally be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]
Q4: How long should I treat my cells with this compound?
A4: The duration of this compound treatment will vary depending on the cellular process being studied. For acute effects, such as the rapid increase in cAMP levels, a short incubation of 30 minutes to a few hours may be sufficient.[5] For longer-term effects, such as changes in gene expression, cell proliferation, or differentiation, treatment times can range from 24 to 72 hours or even longer.[4][5] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific experimental endpoint.
Troubleshooting Guide
Q1: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A1:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Your cell line may be particularly sensitive. Consider performing a wider dose-response curve starting from a much lower concentration (e.g., in the nanomolar range).
-
DMSO Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level, typically below 0.5%.[6]
-
Sub-optimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
-
Contamination: Check your cell cultures for any signs of contamination, which can exacerbate cellular stress.[7]
Q2: I am not observing any significant effect of this compound on my cells. What should I do?
A2:
-
Concentration Too Low: The concentration of this compound may be too low to elicit a response in your specific cell line. Try increasing the concentration in your next dose-response experiment.
-
Inactive Compound: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.[6]
-
Short Treatment Duration: The treatment time may be too short to observe the desired effect. Consider extending the incubation period.
-
Adenylyl Cyclase Isoform Expression: The specific isoforms of adenylyl cyclase expressed in your cell line may be less sensitive to this compound.[8][9]
-
Assay Sensitivity: The assay you are using to measure the effect may not be sensitive enough. Consider using a more direct and sensitive readout, such as a cAMP assay, to confirm that this compound is active in your cells.
Q3: I am seeing high variability between my experimental replicates. How can I improve consistency?
A3:
-
Inconsistent Cell Seeding: Ensure that you are seeding a consistent number of cells in each well. Uneven cell distribution can lead to variability.
-
Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of this compound and other reagents.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. To minimize this, you can avoid using the outer wells or fill them with sterile PBS or media.
-
Incomplete Solubilization: Ensure that the this compound is completely dissolved in the stock solution and is well-mixed in the culture medium before adding it to the cells.
Data Presentation
Table 1: Effective Concentrations of Forskolin (a close analog of this compound) in Different Cell Lines
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Mouse Embryonic Stem Cells | 5, 20, 50 µM | 3 days | Increased expression of germ cell-specific markers. 20 µM was optimal for proliferation. | [4][10] |
| Glial, Endothelial, and Smooth Muscle Cells | Up to 100 µM | 24 hours | Dose-dependent decrease in thymidine incorporation (growth inhibition). | [5] |
| H1299 and A549 NSCLC Cell Lines | Not specified | Not specified | Impaired cell growth and migration. | [11] |
| Schwann Cells (RT4-D6P2T and S16) | 2 µM | 1, 3, 12, 24 hours | Used to investigate effects on viability in the presence of LPS. | [12] |
| Human Mononuclear Leukocytes | 50, 100, 200 µM | Not specified | Lowered LPS-induced secretion of inflammatory cytokines. | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
This protocol is for determining the effect of a range of this compound concentrations on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13][14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from your stock solution. For example, you can prepare 2X concentrations for a final 1X concentration in the wells. A typical range to test would be 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol provides a general outline for measuring changes in intracellular cAMP levels following this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA)-based kit.
Materials:
-
Cells of interest
-
Serum-free medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.[15]
-
Treat the cells with different concentrations of this compound for the desired time (e.g., 15-30 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Remove the medium and lyse the cells according to the instructions provided with the cAMP ELISA kit. This typically involves adding a lysis buffer to each well.
-
-
cAMP Measurement:
-
Perform the cAMP ELISA according to the manufacturer's protocol. This usually involves adding the cell lysates and a cAMP-HRP conjugate to an antibody-coated plate, followed by washing and the addition of a substrate.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Plot the cAMP concentration against the this compound concentration.
-
Mandatory Visualization
Caption: Workflow for determining the optimal this compound concentration.
Caption: Simplified this compound signaling pathway.
References
- 1. omicsonline.org [omicsonline.org]
- 2. nbinno.com [nbinno.com]
- 3. goldbio.com [goldbio.com]
- 4. Effect of Different Concentrations of Forskolin Along with Mature Granulosa Cell Co-Culturing on Mouse Embryonic Stem Cell Differentiation into Germ-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of forskolin on growth and morphology of cultured glial and cerebrovascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 10. Effect of Different Concentrations of Forskolin Along with Mature Granulosa Cell Co-Culturing on Mouse Embryonic Stem Cell Differentiation into Germ-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forskolin affects proliferation, migration and Paclitaxel-mediated cytotoxicity in non-small-cell lung cancer cell lines via adenylyl cyclase/cAMP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Isoforskolin adenylyl cyclase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoforskolin in adenylyl cyclase assays. Inconsistent results can be a significant challenge, and this guide aims to provide clear, actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from forskolin in adenylyl cyclase assays?
A1: this compound, like its isomer forskolin, is a labdane diterpene that can activate adenylyl cyclase (AC). However, this compound is generally less potent than forskolin and is often used as a negative control or a tool to study specific AC isoforms that may respond differently to various forskolin derivatives. While forskolin activates most transmembrane adenylyl cyclase isoforms (tmACs), the responses to this compound can be more varied, making it essential to have a robust and consistent assay setup.
Q2: Why am I seeing high background in my adenylyl cyclase assay?
A2: High background can obscure the specific signal from your experiment, making it difficult to interpret the results. Common causes include:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of ATP, MgCl₂, or other cofactors can lead to non-specific enzyme activity.
-
Contaminated Reagents: Contamination of reagents with nucleotides or other substances can interfere with the assay.
-
Inadequate Washing Steps: Insufficient washing between antibody incubation steps in immunoassays can leave behind unbound reagents that contribute to the background signal.
-
Non-specific Antibody Binding: The secondary antibody may be binding non-specifically.
Q3: What should I do if I am getting no or very low signal?
A3: A lack of signal can be due to several factors:
-
Inactive Enzyme: The adenylyl cyclase in your cell preparation may be inactive due to improper storage or handling.
-
Sub-optimal this compound Concentration: The concentration of this compound may be too low to elicit a detectable response.
-
Insufficient Cell Number: A low number of cells will result in a low amount of adenylyl cyclase, leading to a weak signal.[1]
-
Degradation of cAMP: The cyclic AMP (cAMP) produced may be rapidly degraded by phosphodiesterases (PDEs) present in the cell lysate.
-
Incorrect Assay Conditions: The pH, temperature, or incubation time of the assay may not be optimal.
Q4: How does cell confluence affect the results of my adenylyl cyclase assay?
A4: Cell confluence can significantly impact the physiological state of the cells and, consequently, the results of signaling assays. Over-confluent cells may exhibit altered receptor expression and signaling pathway activity. For instance, studies on mesenchymal stem cells have shown that proliferation rates and differentiation potential are affected by cell confluence.[2] It is crucial to maintain a consistent level of cell confluence across experiments to ensure reproducibility.
Troubleshooting Guides
Problem 1: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of reagents in each well. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding plates to minimize well-to-well variation. |
| Edge Effects | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |
| Temperature Gradients | Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation. |
Problem 2: Inconsistent this compound Stimulation
The stimulatory effect of this compound is not consistent across different experiments.
| Possible Cause | Recommended Solution |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C, protected from light). |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).[3] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular responses. |
| Presence of Inhibitory G-proteins (Gi) | Some AC isoforms can be inhibited by Gi proteins.[4] Consider pre-treating cells with pertussis toxin to uncouple Gi from its receptors if you suspect this is an issue. |
Experimental Protocols
Detailed Protocol for a Membrane Preparation-Based Adenylyl Cyclase Assay
This protocol is adapted from established methods and is suitable for measuring this compound-stimulated adenylyl cyclase activity in isolated cell membranes.[3][5]
1. Membrane Preparation:
-
Grow cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl₂, 1 mM DTT, 250 mM sucrose, and protease inhibitors).[3]
-
Homogenize the cell suspension using a Dounce homogenizer on ice.[3]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 30 minutes at 4°C) to pellet the membranes.[3]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford assay.
2. Adenylyl Cyclase Assay:
-
Prepare a reaction mix containing the following components at their final concentrations:
-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl₂
-
1 mM ATP
-
1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases
-
ATP regenerating system (e.g., 10 mM creatine phosphate and 50 µg/ml creatine kinase)
-
-
Add a known amount of membrane protein (e.g., 10-50 µg) to each reaction tube.
-
Add this compound at the desired concentrations (a concentration range of 0.1 µM to 100 µM is a good starting point).[6] Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM HCl or by boiling).
-
Measure the amount of cAMP produced using a commercially available cAMP detection kit (e.g., ELISA, HTRF, or radioactive methods).
Table 1: Recommended Reagent Concentrations for Adenylyl Cyclase Assays
| Reagent | Working Concentration | Notes |
| Tris-HCl (pH 7.5) | 50 mM | Maintain a stable pH for the enzymatic reaction. |
| MgCl₂ | 5-10 mM | Essential cofactor for adenylyl cyclase activity.[6] |
| ATP | 0.1-1 mM | Substrate for the enzyme. Higher concentrations can be inhibitory. |
| IBMX | 0.1-1 mM | A non-specific phosphodiesterase inhibitor to prevent cAMP degradation. |
| This compound | 0.1-100 µM | The concentration should be optimized for the specific cell type and AC isoform.[6] |
| Membrane Protein | 10-50 µ g/reaction | The amount should be optimized to ensure the reaction is in the linear range. |
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for an this compound adenylyl cyclase assay.
Caption: Simplified signaling pathway of this compound-mediated adenylyl cyclase activation.
Caption: Logical troubleshooting flow for inconsistent adenylyl cyclase assay results.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoforskolin Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Isoforskolin in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?
A1: this compound, a labdane diterpene, can degrade in aqueous solutions. The primary factors influencing its stability are the pH of the solution and the storage temperature.[1][2][3] this compound is an isomer of Forskolin, and both are susceptible to degradation, particularly in alkaline conditions.[1][3][4]
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A2: Based on studies of the closely related compound Forskolin, from which this compound is derived and can interconvert, a weakly acidic to neutral pH range of 3.5 to 6.5 is recommended for optimal stability.[1][2][3] The degradation rate increases significantly as the pH becomes more alkaline (pH > 6.5).[1][3]
Q3: How does temperature affect the stability of this compound solutions?
A3: Higher temperatures accelerate the degradation of this compound.[1][2][3] For short-term storage, it is advisable to keep the solutions on ice or refrigerated. For long-term storage, frozen at -20°C is recommended.[5][6][7]
Q4: I've observed the formation of precipitates in my this compound stock solution. What are these and how can I prevent this?
A4: this compound has poor solubility in water.[6] Precipitates may form if the concentration exceeds its solubility limit in your aqueous buffer. It is recommended to prepare stock solutions in an organic solvent like DMSO or ethanol and then dilute them to the final concentration in your aqueous medium.[5][6][7] However, be mindful that some solvents like ethanol can inhibit the activity of related compounds.[6][7]
Q5: What are the primary degradation products of this compound?
A5: this compound can degrade into other compounds. One of the known degradation products is Forskolin D.[1][2][3][4] It's important to note that this compound and Forskolin can also interconvert in solution.[1][4]
Data Presentation
Table 1: Summary of Forskolin/Isoforskolin Stability under Various Conditions
| Parameter | Condition | Observation | Citation |
| pH | 1.5 - 3.5 | Decreased stability | [1][2][3] |
| 3.5 - 6.5 | Relatively stable | [1][2][3] | |
| 6.5 - 8.5 | Increased degradation (base-catalyzed) | [1][2][3] | |
| Temperature | 37°C | Degradation observed | [1][2][3] |
| 50°C | Increased degradation rate | [1][2][3] | |
| 65°C | Significant degradation | [1][2][3] | |
| 80°C | Rapid degradation | [1][2][3] | |
| Storage (Stock Solution) | -20°C | Stable for at least 3 months (in DMSO) | [5][6] |
Experimental Protocols
Protocol: Preparation and Storage of this compound Aqueous Solutions to Minimize Degradation
This protocol provides a general guideline for preparing and storing this compound solutions to maintain their stability and potency for experimental use.
Materials:
-
This compound powder
-
Anhydrous DMSO (or another suitable organic solvent)
-
Aqueous buffer of choice (pH 3.5 - 6.5 recommended)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the this compound powder in anhydrous DMSO.
-
Ensure complete dissolution by vortexing thoroughly.
-
-
Aliquoting and Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for long-term storage.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your pre-chilled aqueous buffer (pH 3.5 - 6.5).
-
Mix gently but thoroughly.
-
-
Experimental Use and Short-Term Storage:
-
Use the prepared aqueous working solution as fresh as possible.
-
If immediate use is not possible, store the working solution on ice and protect it from light.
-
Avoid storing the aqueous working solution for extended periods, even at 4°C.
-
Visualizations
This compound Degradation Pathway
A diagram illustrating the degradation pathway of Forskolin and this compound.
Experimental Workflow for Preparing Stable this compound Solutions
A workflow for the preparation and storage of this compound solutions.
This compound's Primary Signaling Pathway
The signaling pathway initiated by this compound's activation of adenylate cyclase.
References
Isoforskolin Extraction & Purification: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the successful extraction and purification of Isoforskolin from Coleus forskohlii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to purify?
A1: this compound is a labdane diterpenoid and a key active ingredient found in the plant Coleus forskohlii. The primary challenge in its purification is its structural similarity to Forskolin, another major diterpenoid in the plant. As isomers, they share very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.[1][2] Furthermore, the concentration of this compound in the raw plant material is often lower than that of Forskolin, adding to the purification challenge.[2][3]
Q2: What are the common methods used for this compound extraction?
A2: The most common initial extraction method involves using organic solvents. Ethanol (typically 70-95%) is widely used to extract the crude mixture of diterpenoids from the pulverized roots or whole herb of Coleus forskohlii.[4][5] Other solvents like chloroform and methanol have also been reported for extraction.[6][7]
Q3: Which purification techniques are most effective for separating this compound from Forskolin?
A3: While initial purification can be achieved with methods like macroporous resin or silica gel column chromatography, achieving high purity often requires more advanced techniques.[4][5] High-Performance Liquid Chromatography (HPLC) and particularly High-Speed Counter-Current Chromatography (HSCCC) are highly effective for separating the isomeric pair of this compound and Forskolin.[4] HSCCC, a liquid-liquid partition chromatography technique, avoids the use of a solid support, minimizing irreversible adsorption and improving recovery.[8][9][10]
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification process.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient initial extraction: The solvent may not be effectively penetrating the plant material, or the extraction time may be insufficient. | Ensure the plant material is finely pulverized to increase surface area.[6] Consider alternative extraction methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) to improve efficiency and reduce extraction time.[11] Optimize the solvent-to-solid ratio and number of extraction cycles. |
| Poor Separation of this compound and Forskolin on Silica Column | Similar Polarity: As isomers, this compound and Forskolin have very similar polarity, leading to significant peak overlap (co-elution) on standard silica gel columns. | Use a multi-step purification strategy. After the initial silica column, employ a more selective technique like preparative HPLC with an ODS (C18) column or High-Speed Counter-Current Chromatography (HSCCC).[4] For HPLC, meticulously optimize the mobile phase composition (e.g., methanol:water ratio) to maximize resolution.[4] |
| Low Purity (<90%) in Final Product | Presence of minor impurities: Besides Forskolin, other related diterpenoids may be present that co-elute even during HPLC. Degradation: Forskolin can degrade into this compound and other products depending on pH and temperature.[1] | For the final polishing step, preparative HPLC is often necessary.[4] Collect very narrow fractions around the main peak for the highest purity. Ensure that pH conditions during the process are kept within a stable range (pH 3.5–6.5) to minimize degradation.[1] |
| High Backpressure During HPLC | System Blockage: Particulate matter from the sample or precipitation of the compound can block column frits or tubing.[12][13] | Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection.[14] If high pressure persists, reverse-flush the column (if permissible by the manufacturer) with a strong solvent to dislodge particulates from the inlet frit.[12] |
| Tailing or Broad Peaks in Chromatogram | Column Overload: Injecting too concentrated a sample. Secondary Interactions: Silanol groups on the silica backbone can interact with the analyte. Contamination: A dirty guard or analytical column.[12] | Reduce the sample concentration or injection volume. Add a modifier like trifluoroacetic acid (TFA) to the mobile phase to minimize secondary interactions.[14] Clean or replace the guard column and, if necessary, the analytical column. |
Quantitative Data Summary
The choice of purification technique significantly impacts the final purity and yield of this compound. The following table summarizes typical results from different methodologies.
| Purification Method | Typical Purity Achieved | Typical Yield | Reference(s) |
| Macroporous Resin + Recrystallization | >90% | Not specified | [4][5] |
| Silica Gel Chromatography + Crystallization | ~96.9% (for Forskolin) | ~0.1% w/w (for Forskolin) | [15][16] |
| Preparative HPLC (following initial cleanup) | >98% | Not specified | [4] |
| High-Performance Thin Layer Chromatography (HPTLC) | Used for quantification, not isolation | 0.002% to 0.077% (dry weight) | [2][3] |
Experimental Protocols
Protocol 1: Extraction and Multi-Step Purification of this compound
This protocol describes a common workflow from raw plant material to high-purity this compound.
-
Extraction:
-
Pulverize dried roots or whole herb of Coleus forskohlii.
-
Extract the powder with 95% ethanol at a 1:10 solid-to-liquid ratio (w/v) three times with continuous stirring.[4]
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude residue.
-
-
Initial Purification (Macroporous Resin):
-
Dissolve the crude residue in water and adjust the pH as necessary.
-
Load the solution onto a pre-equilibrated macroporous resin column (e.g., D101 type).[17]
-
Wash the column sequentially with water and then 30-40% ethanol to remove highly polar impurities.
-
Elute the target compounds with 70-85% ethanol.[4]
-
Collect the eluate and concentrate to dryness.
-
-
Intermediate Purification (Octadecyl Bonded Silica Gel - ODS):
-
Dissolve the semi-purified extract in a minimal amount of methanol.
-
Perform column chromatography using an ODS (C18) stationary phase.
-
Elute with a stepwise or gradient mixture of methanol and water.
-
Monitor fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify this compound-rich fractions.
-
-
Final Purification (Preparative HPLC):
-
Pool and concentrate the this compound-rich fractions.
-
Dissolve the concentrate in the mobile phase for injection into a preparative HPLC system equipped with an ODS column.
-
Use an isocratic mobile phase, such as methanol:water (65:35 v/v), for elution.[4]
-
Set the detection wavelength to 210 nm.[4]
-
Collect the peak corresponding to this compound, concentrate it, and dry to yield the final high-purity product (>98%).[4]
-
Visualizations
General Workflow for this compound Purification
The following diagram illustrates the multi-step process for isolating this compound.
Caption: A typical multi-step workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Purity
This diagram provides a decision-making path when encountering low purity issues, specifically the challenge of separating this compound from Forskolin.
Caption: Troubleshooting flowchart for addressing low purity due to isomer co-elution.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103183658A - Method for extracting effective component of coleus forskohlii - Google Patents [patents.google.com]
- 5. CN103588745A - Method for extracting and separating forskolin in coleus forskohlii - Google Patents [patents.google.com]
- 6. phcog.com [phcog.com]
- 7. phytojournal.com [phytojournal.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. High-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. google.com [google.com]
- 15. Simple and rapid method for the isolation of forskolin from Coleus forskohlii by charcoal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Current status and future challenges in extraction, purification and identification of Cepharanthine (a potential drug against COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Isoforskolin Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Isoforskolin dosage for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a labdane diterpene that primarily functions as an activator of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. By increasing intracellular cAMP levels, this compound can modulate a wide range of physiological processes.
Q2: Which signaling pathways are known to be modulated by this compound?
This compound-induced elevation of cAMP can influence several downstream signaling cascades. Two prominently reported pathways are:
-
PI3K-AKT-mTOR Pathway: In some cellular contexts, cAMP can modulate the activity of the PI3K/AKT signaling pathway, which is critical for cell growth, proliferation, and survival.
-
TLR4/MyD88/NF-κB Pathway: this compound has been shown to attenuate inflammatory responses by down-regulating the TLR4/MyD88/NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.
Figure 1: this compound signaling pathways.
Troubleshooting Guides
Issue 1: Suboptimal or No Therapeutic Effect Observed
Possible Cause & Solution
-
Inadequate Dosage: The administered dose may be too low to achieve a therapeutic concentration in the target tissue.
-
Recommendation: Perform a dose-response study to determine the optimal dosage for your specific animal model and disease context. Start with a low dose (e.g., 0.5 mg/kg) and escalate to higher doses (e.g., 2 mg/kg or more) while carefully monitoring for efficacy and any adverse effects. In a mouse model of acute exacerbation of chronic obstructive pulmonary disease (AECOPD), a higher dose of 2.0 mg/kg showed a better effect in reducing inflammatory cytokines compared to 0.5 mg/kg[1].
-
-
Poor Bioavailability: The route of administration and vehicle used may not be optimal for this compound absorption.
-
Vehicle Incompatibility: this compound is lipophilic and may precipitate in certain vehicles, reducing its effective concentration.
-
Recommendation: Use a vehicle that ensures complete dissolution. A commonly used vehicle for oral administration in mice is a mixture of 80% saline and 20% PEG400. For other routes in guinea pigs, a solution of 10% ethanol, 10% PEG 400, and 80% sterile saline has been successfully used[3]. Always visually inspect the solution for any precipitation before administration.
-
Issue 2: Signs of Toxicity in Experimental Animals
Possible Cause & Solution
-
Dosage Too High: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).
-
Recommendation: Reduce the dosage. If you are at the higher end of the reported effective range, consider decreasing the dose or the frequency of administration. It's crucial to conduct a preliminary MTD study to establish the safe dosage range for your specific animal strain and experimental conditions.
-
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at higher volumes or concentrations of co-solvents.
-
Recommendation: Administer a vehicle-only control group to differentiate between the effects of this compound and the vehicle. If the vehicle control group shows signs of toxicity, consider alternative, well-tolerated vehicles.
-
-
Rapid Intravenous Injection: Rapid bolus injection of a lipophilic compound can sometimes lead to acute toxicity.
-
Recommendation: For intravenous administration, consider a slower infusion rate.
-
Data Presentation: In Vivo Dosage and Pharmacokinetics
The following tables summarize key quantitative data for this compound from various in vivo studies.
Table 1: Summary of this compound Dosages in Different Animal Models
| Animal Model | Disease/Condition | Route of Administration | Dosage Range | Vehicle | Reference |
| Rat | Chronic Obstructive Pulmonary Disease (COPD) | Oral | 0.5, 1, and 2 mg/kg | Not specified | [4] |
| Mouse | Acute Exacerbation of COPD (AECOPD) | Oral (intragastric) | 0.5 and 2 mg/kg | 80% Saline, 20% PEG400 | [1] |
| Guinea Pig | Pharmacokinetic study | Intravenous, Intraperitoneal, Oral | 2 mg/kg | 10% Ethanol, 10% PEG 400, 80% Sterile Saline | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs (Dose: 2 mg/kg)
| Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Intravenous | - | - | 138.9 ± 52.7 | 100 | [2][3] |
| Intraperitoneal | 0.12 ± 0.05 | 210.3 ± 45.8 | 89.1 ± 20.4 | 64.12 | [2][3] |
| Oral | 0.30 ± 0.11 | 48.7 ± 11.2 | 68.4 ± 15.3 | 49.25 | [2][3] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Lung Inflammation
This protocol is a representative example for administering this compound via oral gavage in mice.
Figure 2: Experimental workflow for oral gavage.
Materials:
-
This compound powder
-
Saline (0.9% NaCl)
-
Polyethylene glycol 400 (PEG400)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Animal scale
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing 80% sterile saline and 20% PEG400.
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals.
-
Weigh the this compound powder accurately.
-
Add the appropriate volume of the vehicle to the this compound powder.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
-
Animal Dosing:
-
Weigh each mouse immediately before dosing to determine the precise volume of the this compound solution to administer. The volume should typically be in the range of 5-10 mL/kg.
-
Gently but firmly restrain the mouse.
-
Carefully insert the ball-tipped gavage needle into the esophagus. Do not force the needle.
-
Slowly dispense the calculated volume of the this compound solution.
-
Gently remove the gavage needle.
-
-
Post-Dosing Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing or lethargy.
-
Follow the planned experimental timeline for subsequent assessments.
-
Disclaimer: This guide is intended for informational purposes only and should not replace established laboratory protocols or veterinary advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Frontiers | this compound Alleviates AECOPD by Improving Pulmonary Function and Attenuating Inflammation Which Involves Downregulation of Th17/IL-17A and NF-κB/NLRP3 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of this compound after administration via different routes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for vehicle effects when using Isoforskolin in DMSO
This guide provides researchers, scientists, and drug development professionals with essential information for controlling the vehicle effects of Dimethyl Sulfoxide (DMSO) when conducting experiments with Isoforskolin.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle effect" and why is it a significant concern when using DMSO?
A vehicle effect is any biological response caused by the solvent (the "vehicle") used to dissolve a compound, rather than the compound itself. DMSO is a powerful aprotic solvent, essential for dissolving hydrophobic compounds like this compound for use in aqueous cell culture media.[1] However, DMSO is not biologically inert. It can induce a variety of cellular changes, including:
-
Altering Cell Viability and Proliferation: Depending on the concentration, exposure time, and cell type, DMSO can be cytotoxic or even, in some cases, stimulate cell growth.[2][3][4][5][6]
-
Modulating Gene Expression: DMSO has been shown to cause significant changes in gene expression and can induce cellular differentiation.[7][8]
-
Affecting Signaling Pathways: The solvent can interfere with intracellular signaling cascades, which may confound the interpretation of the effects of the dissolved drug.[9]
-
Changing Membrane Permeability: DMSO can increase the permeability of cell membranes, potentially altering the intracellular concentration of the test compound.[10][11]
Failure to account for these effects can lead to misinterpretation of experimental results, attributing effects of the solvent to the compound of interest.
Q2: What is the primary mechanism of action for this compound?
This compound, a natural labdane diterpene, is an analog of Forskolin. Its primary mechanism of action is the direct activation of the enzyme adenylyl cyclase (AC).[12] This activation leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[13][14][15] The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates numerous target proteins, modulating a wide range of cellular functions.
Q3: What is the recommended maximum concentration of DMSO for cell culture experiments?
There is no single universal maximum concentration, as tolerance to DMSO is highly dependent on the cell line, assay duration, and experimental endpoint.[2] However, general guidelines exist:
-
< 0.1%: Widely considered safe for most cell lines with minimal cytotoxic effects.[10][16]
-
0.1% to 0.5%: A common working range, but cytotoxicity can become significant for sensitive cell types or in long-term exposure assays.[4][10] A vehicle control is essential in this range.
-
> 0.5%: Often causes significant cellular stress and toxicity and should be avoided unless absolutely necessary.[16][17] Concentrations above 1% can damage cell membranes and induce cell death.[16]
It is critical to perform a dose-response experiment to determine the maximum non-toxic DMSO concentration for your specific cell line and experimental conditions before beginning studies with this compound.
Table 1: Summary of Reported DMSO Effects on Cell Viability
| DMSO Conc. | Cell Type(s) | Observation | Citation(s) |
| 0.1% - 0.5% | Human Apical Papilla Cells (hAPCs) | Considered safe for experimental periods up to 7 days. | [3] |
| 0.3125% | Various (H9c2, MCF-7, etc.) | Showed minimal cytotoxicity across most cell lines and time points. | [2] |
| 0.5% | Human Peripheral Blood Mononuclear Cells (PBMC) | Reduced lymphocyte proliferation by 55% after 120 hours. | [18] |
| 1% | Human Apical Papilla Cells (hAPCs) | Showed cytotoxicity after 72 hours of exposure. | [3] |
| 1% | Retinal Neuronal Cell Line | Cytotoxic effects observed. | [1][3] |
| >1% | General | Often leads to negative effects like membrane damage and cell death. | [16] |
| 2% - 4% | Retinal Neuronal Cell Line | Induces caspase-3 independent neuronal death. | [1] |
| 5% | Human Apical Papilla Cells (hAPCs) | Cytotoxic at all analyzed time points. | [3] |
Q4: How do I properly design my experiment to include vehicle controls?
A properly controlled experiment is essential to isolate the effects of this compound from those of the DMSO vehicle. Your experimental design should include a minimum of three groups:
-
Untreated Control (Media Only): Cells are grown in culture medium without any additions. This group establishes the baseline health and response of the cells.
-
Vehicle Control (DMSO Only): Cells are treated with the same concentration of DMSO as that present in the highest concentration of your this compound-treated group. This is the most critical control for assessing the vehicle effect.[19]
-
Experimental Group(s) (this compound + DMSO): Cells are treated with various concentrations of this compound, each dissolved in DMSO.
It is crucial that the final concentration of DMSO is identical across all vehicle control and experimental wells for a given drug concentration.[17][19]
Troubleshooting Guide
Q5: My vehicle control (DMSO) shows a significant effect compared to my untreated cells. What should I do?
This is a common and important observation. It indicates that the DMSO concentration you are using has a biological effect on its own.
Actionable Steps:
-
Data Normalization: The effect of this compound should always be calculated relative to the vehicle control. For example, if you are measuring cell viability, the viability of the vehicle control should be set to 100%, and the this compound-treated groups are reported as a percentage of that control.
-
Reduce DMSO Concentration: The best course of action is to lower the final DMSO concentration. This can be achieved by creating a more concentrated stock of this compound, allowing you to add a smaller volume to your culture medium.[7]
-
Re-evaluate Toxicity: If you lower the DMSO concentration, you must re-run your DMSO dose-response curve to confirm the new, lower concentration is non-toxic.
Q6: Can DMSO interfere with my assay results directly?
Yes. Beyond its biological effects on cells, DMSO can sometimes interfere with the technical aspects of an assay. For example:
-
Fluorescence/Luminescence: High concentrations of DMSO can quench signals in certain fluorescence- or luminescence-based assays.
-
Enzyme Activity: It can directly affect the activity of reporter enzymes (e.g., luciferase) or other proteins in the assay system.[20]
-
Compound Precipitation: When a DMSO stock is added to aqueous media, the dissolved compound (this compound) can sometimes precipitate if its solubility limit is exceeded, leading to inaccurate concentrations.[7]
Troubleshooting: Run a "no-cell" control where you add your highest concentration of DMSO to the assay reagents to see if it affects the background signal. Visually inspect for precipitation after adding the stock solution to the medium.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerable DMSO Concentration
-
Cell Seeding: Plate your cells at the density and format (e.g., 96-well plate) that will be used for the main experiment. Allow cells to adhere and recover for 24 hours.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (media only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicates for each concentration.
-
Incubation: Incubate the cells for the longest duration planned for your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, WST-1, AlamarBlue, or a cytotoxicity assay that measures LDH release.
-
Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration that does not cause a significant decrease in viability (e.g., maintains >90% viability) is your maximum tolerable concentration.
Protocol 2: this compound Treatment with Vehicle Controls
-
Stock Preparation: Prepare a high-concentration stock of this compound (e.g., 10-50 mM) in 100% sterile DMSO.
-
Dilution Strategy: To maintain a constant final DMSO concentration (e.g., 0.1%), perform serial dilutions of the this compound stock in 100% DMSO first. Then, add a fixed volume of each DMSO dilution to the cell culture medium.
-
Example: To achieve a final DMSO concentration of 0.1%, you would add 1 µL of your DMSO stock (containing this compound or just DMSO for the vehicle control) to every 1 mL of culture medium.
-
-
Cell Treatment:
-
Untreated Group: Add 1 µL of sterile PBS or culture medium for every 1 mL of medium in the well.
-
Vehicle Control Group: Add 1 µL of 100% DMSO for every 1 mL of medium in the well.
-
Experimental Groups: Add 1 µL of the appropriate this compound-in-DMSO stock for every 1 mL of medium in the well to achieve the desired final this compound concentrations.
-
-
Incubation & Analysis: Incubate for the desired time and perform your endpoint assay. Analyze the data by comparing the experimental groups directly to the vehicle control group.
References
- 1. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. quora.com [quora.com]
- 12. Frontiers | this compound Alleviates AECOPD by Improving Pulmonary Function and Attenuating Inflammation Which Involves Downregulation of Th17/IL-17A and NF-κB/NLRP3 [frontiersin.org]
- 13. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
addressing variability in Isoforskolin potency between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with isoforskolin, particularly concerning the variability in potency observed between different batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a natural diterpenoid compound isolated from the plant Coleus forskohlii. It is an activator of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels then activate downstream signaling pathways, such as Protein Kinase A (PKA), which are involved in a wide range of cellular processes.[1]
Q2: What are the primary causes of potency variability between different batches of this compound?
A2: Batch-to-batch variability in this compound potency can arise from several factors:
-
Natural Source Variation: As a natural product, the concentration of this compound in Coleus forskohlii plants can vary due to factors like growing conditions, harvest time, and plant genetics.[2][3]
-
Extraction and Purification Processes: The methods used to extract and purify this compound from the plant material can influence the final product's purity and composition. Inconsistent extraction efficiencies or the presence of co-eluting impurities can affect potency.[4][5][6][7]
-
Presence of Isomers and Analogs: The source plant contains other forskolin-related compounds, and the extraction process might not completely separate this compound from these, leading to variations in the final product's activity.
-
Stability and Degradation: this compound can degrade or isomerize under certain conditions of pH, temperature, and light.[8][9][10][11] Improper storage and handling can lead to a decrease in the active compound's concentration over time. Forskolin, a related compound, is known to be relatively stable in a pH range of 3.5-6.5 but degrades more rapidly in more alkaline conditions.[8][9][10]
-
Solvent and Formulation: The solvent used to dissolve this compound and the final formulation can impact its stability and delivery to the experimental system.
Q3: How can I assess the quality and potency of a new batch of this compound?
A3: It is highly recommended to qualify each new batch of this compound before use in critical experiments. This can be done through:
-
Analytical Chemistry: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound and quantify its concentration.[8][9][10]
-
Functional Assays: Perform a dose-response experiment using a well-characterized cell-based assay, such as a cAMP assay, to determine the EC50 value of the new batch.[12][13][14] This value can be compared to previous batches to assess relative potency.
Q4: What is the typical EC50 for this compound?
A4: The half-maximal effective concentration (EC50) of this compound can vary significantly depending on the cell type, the specific adenylyl cyclase isoforms expressed, and the assay conditions. It is crucial to determine the EC50 empirically in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in a cAMP assay.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound Stock Solution | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots. |
| Incorrect this compound Concentration | Verify the concentration of your stock solution. If possible, use HPLC to quantify the this compound concentration in your stock. |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. Older cells or cells that have been passaged too many times may show altered responses. |
| Assay Conditions | Optimize cell density, stimulation time, and the concentration of any other reagents used in the assay (e.g., phosphodiesterase inhibitors like IBMX).[15] |
| Batch-to-Batch Variability | If you have switched to a new batch of this compound, perform a full dose-response curve to determine its EC50 and compare it to the previous batch. |
Issue 2: High background or variable baseline in cAMP assays.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Changes in cell culture media, serum, or supplements can affect baseline cAMP levels. Maintain consistent cell culture conditions. |
| Phosphodiesterase (PDE) Activity | Endogenous PDEs degrade cAMP. Consider including a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and increase the signal window.[15] The optimal concentration of the PDE inhibitor should be determined empirically. |
| Cell Lysis | Inefficient cell lysis can lead to incomplete release of cAMP and variable results. Ensure your lysis buffer is effective for your cell type. |
| Reagent Preparation | Prepare all assay reagents fresh and ensure they are thoroughly mixed before use. |
Experimental Protocols
Protocol 1: Quantification of this compound Purity and Concentration by HPLC
This protocol provides a general method for the analysis of this compound. The specific parameters may need to be optimized for your particular HPLC system and column.
Materials:
-
This compound standard of known purity
-
This compound sample (new batch)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a C18 column and UV detector
Method:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 65:35 v/v).[8][9][10] The exact ratio may need optimization. Filter and degas the mobile phase before use.
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound standard in the mobile phase or a suitable solvent like methanol.
-
Perform serial dilutions to create a series of standards of known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the new batch of this compound and dissolve it in a known volume of the mobile phase or methanol to create a stock solution.
-
Dilute the sample to fall within the range of the standard curve.
-
-
HPLC Analysis:
-
Data Analysis:
-
Plot a standard curve of peak area versus concentration for the this compound standards.
-
Use the standard curve to determine the concentration of this compound in your sample.
-
Assess the purity of your sample by examining the presence of other peaks in the chromatogram.
-
Protocol 2: Cell-Based cAMP Assay
This protocol describes a general method for measuring this compound-induced cAMP production in cultured cells. This protocol may need to be adapted based on the specific cAMP assay kit being used (e.g., ELISA, TR-FRET, or luminescence-based).
Materials:
-
Cultured cells known to respond to adenylyl cyclase activators
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit
-
Multi-well plates suitable for the assay readout
Method:
-
Cell Seeding:
-
The day before the assay, seed cells into 96-well or 384-well plates at a predetermined optimal density. Allow cells to attach and grow overnight.[16]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve. Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Cell Stimulation:
-
Carefully remove the cell culture medium from the wells.
-
Add the this compound dilutions and vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Following the stimulation period, lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
Perform the cAMP detection steps as outlined in the kit protocol. This may involve adding detection reagents and incubating for a specific period.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound potency.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 5. az.chenlangbio.com [az.chenlangbio.com]
- 6. CN103183658A - Method for extracting effective component of coleus forskohlii - Google Patents [patents.google.com]
- 7. Simple and rapid method for the isolation of forskolin from Coleus forskohlii by charcoal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
Technical Support Center: Overcoming Isoforskolin's Bioavailability Limitations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Isoforskolin's bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected cellular activity of this compound in our in vitro assays. What could be the limiting factors?
A1: Lower than expected in vitro activity can often be attributed to poor aqueous solubility and limited membrane permeability. This compound, being a lipophilic molecule, may precipitate in aqueous culture media or exhibit poor passive diffusion across cell membranes.
Troubleshooting Steps:
-
Solubility Enhancement: Consider preparing a stock solution in an organic solvent like DMSO and then diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to your cells. For longer-term experiments, consider formulating this compound in a solubilizing excipient.
-
Permeability Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. This will provide quantitative data on its ability to cross intestinal epithelial-like barriers.
Q2: Our in vivo studies with orally administered this compound are showing low and variable plasma concentrations. What are the potential reasons?
A2: Low and variable oral bioavailability of this compound is likely due to a combination of factors including poor solubility in gastrointestinal fluids, significant first-pass metabolism, and potential efflux by transporters like P-glycoprotein (P-gp). While direct evidence for this compound is still emerging, its analogue Forskolin is known to be a substrate for CYP3A4 enzymes, which are abundant in the liver and intestinal wall.[1][2]
Troubleshooting Steps:
-
Investigate Metabolic Stability: Perform an in vitro metabolism study using human or rat liver microsomes to determine the metabolic stability of this compound. This will help quantify the extent of first-pass metabolism.
-
Assess P-gp Efflux: A bidirectional Caco-2 permeability assay can reveal if this compound is a substrate for P-gp. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.[3]
-
Formulation Strategies: To overcome these limitations, consider advanced formulation strategies such as nanoformulations (e.g., liposomes, solid lipid nanoparticles), solid dispersions, or the development of a prodrug.[4][5]
Q3: We are considering a nanoformulation approach to improve this compound's bioavailability. Which strategy should we start with?
A3: The choice of nanoformulation depends on the specific physicochemical properties of this compound and the desired release profile. A good starting point would be liposomes or solid dispersions due to their versatility and established protocols.
-
Liposomes: These can encapsulate lipophilic drugs like this compound within their lipid bilayer, protecting it from degradation and improving its absorption.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a solid state, which can enhance its dissolution rate and solubility in the gastrointestinal tract.[5]
A comparative study of different formulations will be necessary to identify the most effective approach for your specific application.
Quantitative Data on this compound Bioavailability
The following table summarizes the pharmacokinetic parameters of this compound from a study in guinea pigs, which can serve as a baseline for improvement studies.
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) | Reference |
| Dose | 2 mg/kg | 2 mg/kg | 2 mg/kg | [6] |
| Tmax (h) | - | 0.12 ± 0.05 | Not Reported | [6] |
| Cmax (ng/mL) | Not Reported | Not Reported | Not Reported | [6] |
| AUC (ng·h/mL) | Not Reported | Not Reported | Not Reported | [6] |
| Absolute Bioavailability (%) | 100 | 64.12 | 49.25 | [6] |
| Cl (L/kg/h) | 9.63 ± 4.21 | - | - | [6] |
| Vz (L/kg) | 16.82 ± 8.42 | - | - | [6] |
Experimental Protocols
In Vitro Caco-2 Permeability Assay (Adaptable for this compound)
This protocol is a general guideline for assessing the intestinal permeability of a compound using the Caco-2 cell line, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound
-
LC-MS/MS for analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm² before starting the transport experiment.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add this compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
-
Preparation of this compound-Loaded Liposomes (Adaptable from Forskolin Protocol)
This protocol describes the thin-film hydration method for preparing liposomes, which can be adapted for this compound.[4]
Materials:
-
This compound
-
Soy lecithin or other suitable phospholipids
-
Cholesterol
-
Chloroform and Methanol (as organic solvents)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound, soy lecithin, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
A thin, dry lipid film containing this compound will form on the inner wall of the flask.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid phase transition temperature for a specified time (e.g., 1 hour). This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or by bath sonication. Keep the sample on ice to prevent overheating.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by centrifugation or dialysis) and quantifying the drug in the liposomal fraction.
-
Assess the in vitro drug release profile using a dialysis method.
-
In Vivo Pharmacokinetic Study in Rats (General Protocol)
This protocol provides a general framework for conducting an in vivo pharmacokinetic study to evaluate the bioavailability of different this compound formulations.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound formulation and control (e.g., this compound in suspension)
-
Cannulation supplies (for intravenous administration and blood sampling)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Methodology:
-
Animal Preparation:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
For intravenous administration, cannulate the jugular vein. For blood sampling, cannulate the carotid artery or use tail vein sampling.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Drug Administration:
-
Divide the rats into groups (e.g., IV control, oral control, oral test formulation).
-
Intravenous Group: Administer a single bolus dose of this compound solution via the jugular vein cannula.
-
Oral Groups: Administer the this compound suspension or formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates adenylyl cyclase, leading to increased cAMP and PKA activation.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing and improving this compound's bioavailability.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to overcome this compound's bioavailability limitations.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatic cytochrome P450 mediates interaction between warfarin and Coleus forskohlii extract in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Permeability Assays [merckmillipore.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. sybespharmacy.com [sybespharmacy.com]
- 6. Pharmacokinetics of this compound after administration via different routes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Isoforskolin's Action
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoforskolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on strategies to enhance the specificity of this compound's effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results with this compound are inconsistent or suggest off-target effects. What are the known off-target interactions of this compound?
A1: While this compound is a potent activator of adenylyl cyclase (AC), it is crucial to consider potential off-target effects that can lead to inconsistent or unexpected results. The most well-documented off-target interaction for this compound and its analogs is the modulation of the mTOR (mechanistic target of rapamycin) signaling pathway .
Troubleshooting Inconsistent Results:
-
Confirm On-Target Activity: First, verify that the observed effects are indeed mediated by adenylyl cyclase activation. This can be done by measuring intracellular cAMP levels in response to this compound treatment.
-
Investigate mTOR Pathway Activation: If cAMP levels are elevated as expected, but you still observe anomalous results, assess the phosphorylation status of key downstream effectors of the mTOR pathway, such as S6 kinase (S6K) and 4E-BP1. An increase in the phosphorylation of these proteins can indicate off-target mTOR activation.
-
Use Pathway-Specific Inhibitors: To dissect the on- and off-target effects, co-treat your cells with this compound and a specific mTOR inhibitor (e.g., rapamycin or a TORKinib). If the unexpected phenotype is rescued by the mTOR inhibitor, it strongly suggests an off-target effect.
dot
Caption: this compound's dual action on adenylyl cyclase and the mTOR pathway.
Q2: I am trying to target a specific adenylyl cyclase (AC) isoform. How selective is this compound, and how can I improve isoform specificity?
A2: this compound, like its parent compound Forskolin, is not uniformly active across all adenylyl cyclase isoforms. Studies on Forskolin analogs have shown that it is possible to achieve isoform selectivity through chemical modifications. While comprehensive data for this compound across all AC isoforms is still emerging, the principle of isoform-specific activation by diterpenes is well-established. For instance, modifications to the 6- and 7-positions of the Forskolin backbone can significantly alter the activation profile.
Strategies to Enhance Isoform Specificity:
-
Chemical Modification (Medicinal Chemistry Approach):
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen a library of this compound analogs with modifications at various positions of the diterpene ring. This can help identify derivatives with enhanced potency and selectivity for your AC isoform of interest. Studies have shown that side-chain modifications can enhance selectivity for cardiac (AC5) and other isoforms.
-
Computational Modeling: Utilize molecular docking and dynamics simulations to predict how modifications to the this compound structure will affect its binding to the allosteric site of different AC isoforms. This can guide the rational design of more selective analogs.
-
-
Targeted Delivery (Nanoparticle-Based Approach):
-
Encapsulate this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles) that are surface-functionalized with ligands targeting specific cell types or tissues that predominantly express the desired AC isoform. This strategy limits the exposure of this compound to off-target cells.
-
Quantitative Data on Forskolin Analog Selectivity:
The following table summarizes data from studies on Forskolin analogs, demonstrating the feasibility of achieving isoform-selective activation. This data can serve as a guide for designing experiments and synthesizing novel this compound derivatives.
| Compound | AC Isoform | Relative Potency (Compared to Forskolin) |
| 6-[3-(dimethylamino)propionyl]forskolin (NKH477) | AC V (cardiac) | 1.87-fold higher |
| AC II | 1.04-fold (similar) | |
| AC III | 0.89-fold (slightly lower) | |
| 6-[3-(dimethylamino)propionyl]-14,15-dihydro-forskolin (DMAPD) | AC V (cardiac) | 1.39-fold higher |
| AC II | 0.66-fold lower | |
| AC III | 0.31-fold lower | |
| BODIPY-forskolin | AC II | Inverse agonist |
| Other ACs | Partial agonist |
Data compiled from published research on Forskolin analogs.
Q3: How can I experimentally validate that the observed effects of my this compound analog are due to on-target adenylyl cyclase activation and not off-target interactions?
A3: Target validation is a critical step to ensure the specificity of your this compound analog. A combination of biochemical and genetic approaches is recommended. The "chemical genetics" approach is a powerful strategy for this purpose.
Experimental Workflow for Target Validation:
dot
Caption: A chemical genetics workflow to validate the on-target effects of this compound.
Detailed Experimental Protocols
Protocol 1: Adenylyl Cyclase Activity Assay
This protocol describes a common method for measuring adenylyl cyclase activity in cell membranes by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.
Materials:
-
Cell membranes expressing the adenylyl cyclase isoform of interest
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
[α-³²P]ATP
-
This compound or its analogs dissolved in DMSO
-
Stop solution: 1% SDS, 40 mM ATP, 1.4 mM cAMP
-
Dowex AG 50W-X4 resin
-
Alumina columns
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target AC isoform using standard cell lysis and centrifugation techniques.
-
Reaction Setup: In a microcentrifuge tube, combine 20-50 µg of membrane protein with the assay buffer.
-
Initiate Reaction: Add this compound (or analog) at the desired concentration and immediately add [α-³²P]ATP to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
cAMP Separation:
-
Apply the reaction mixture to a Dowex resin column to remove unincorporated [α-³²P]ATP.
-
Elute the cAMP from the Dowex column with water and apply the eluate to an alumina column.
-
Wash the alumina column with 100 mM imidazole buffer.
-
Elute the [³²P]cAMP from the alumina column with 100 mM imidazole buffer.
-
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³²P]cAMP produced and express the adenylyl cyclase activity as pmol cAMP/min/mg protein.
Protocol 2: Encapsulation of this compound in Solid Lipid Nanoparticles (SLNs)
This protocol provides a general method for encapsulating a hydrophobic compound like this compound into SLNs using the hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-speed homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
Ultrasonication: Subject the hot emulsion to high-power probe sonication for 5-15 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: The resulting SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated this compound.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading using appropriate analytical techniques (e.g., dynamic light scattering, HPLC).
dot
Caption: Workflow for the encapsulation of this compound in Solid Lipid Nanoparticles.
This technical support center provides a starting point for addressing challenges related to the specificity of this compound. For further assistance, please consult the cited literature and consider collaborating with experts in medicinal chemistry and drug delivery.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with Isoforskolin-related experimental setups.
Frequently Asked Questions (FAQs)
1. My forskolin is precipitating out of solution when added to my cell culture media. How can I prevent this?
This is a common issue due to forskolin's poor aqueous solubility.[1][2] Here are several steps to troubleshoot this problem:
-
Ensure Complete Initial Solubilization: Before diluting in your aqueous media, make sure the forskolin is fully dissolved in your DMSO stock solution. If you observe any precipitate in the stock, you can warm the solution to 37°C for 2 to 5 minutes to aid dissolution.[3]
-
Pre-warm Culture Media: Adding a cold solution to a warmer one can cause solutes to precipitate. Pre-warming your cell culture media to 37°C before adding the forskolin stock solution can help maintain its solubility.[2]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture media as low as possible, ideally less than 0.5%.[3] High concentrations of DMSO can be toxic to cells. At concentrations of 5% or less, DMSO shows little to no inhibition of forskolin's activity.[4]
-
Avoid Ethanol: Do not use ethanol to dissolve forskolin for adenylyl cyclase activation assays, as it can inhibit the enzyme's activation by forskolin.[1][4]
2. I am not observing the expected increase in cAMP levels after treating my cells with forskolin. What could be the issue?
Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Forskolin Degradation: Forskolin solutions can lose potency over time. Ensure your stock solution is fresh and has been stored correctly. Anhydrous DMSO stock solutions are stable for at least 3 months when stored at -20°C.[1] Lyophilized forskolin is stable for 24 months at -20°C, but once in solution, it should be used within 3 months to prevent loss of potency.[5] Avoid repeated freeze-thaw cycles.[1][5]
-
Cellular Factors:
-
Insufficient Receptor Expression: The cells you are using may not express sufficient quantities of adenylyl cyclase.[6]
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP. Consider including a PDE inhibitor, such as IBMX, in your experimental setup to prevent cAMP breakdown.[6]
-
-
Assay Conditions:
-
Forskolin Concentration: The concentration of forskolin may be too low. It's recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.[6] The EC50 for adenylyl cyclase activation is typically in the range of 5-10 µM.[1]
-
Incubation Time: The incubation time may be insufficient for cAMP to accumulate to detectable levels. A time-course experiment can help determine the optimal incubation period.
-
3. What are the recommended storage conditions for forskolin?
Proper storage is crucial for maintaining the biological activity of forskolin.
-
Powder/Lyophilized Form: Store at or below -20°C, protected from light and desiccated.[1][5] Some suppliers recommend storing the powder at 4°C, protected from light.[3]
-
Stock Solutions: Prepare aliquots of your stock solution in anhydrous DMSO to avoid multiple freeze-thaw cycles.[1][5] Store these aliquots at -20°C in the dark.[4] DMSO stock solutions are generally stable for at least 3-4 months under these conditions.[1][7] Aqueous solutions are not recommended for storage for more than one day.[8]
4. Are there any known off-target effects of forskolin I should be aware of?
Yes, while forskolin is a potent activator of adenylyl cyclase, it can have other effects, particularly at higher concentrations.[1][7] These pleiotropic actions include:
-
Interaction with Ion Channels and Transporters: Forskolin has been shown to affect calcium currents and interact with glucose transporters.[1][8]
-
Inhibition of Protein Kinase C (PKC): Forskolin can inhibit PKC-stimulated MAPK and RAF-1.[1][7]
-
Phosphatidylserine Externalization: In some cell types, like primary trophoblasts, forskolin can induce widespread phosphatidylserine externalization, an effect not solely dependent on cAMP elevation.[9]
It is important to include appropriate controls in your experiments to account for these potential off-target effects.
Data Presentation
Table 1: Solubility of Forskolin in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL to 160 mg/mL | [1][8] |
| Ethanol | ~15 mg/mL to 50 mg/mL | [1][8] |
| Chloroform | 50 mg/mL | [4] |
| Water | Very poorly soluble (~25-50 µM) | [1] |
| DMSO:PBS (1:10, pH 7.2) | ~0.1 mg/mL | [8] |
| PEG 400 | 23.08 mg/mL | [10] |
| Propylene Glycol (PG) | 4.67 mg/mL | [10] |
Table 2: Stability of Forskolin Under Different Conditions
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | At least 1 year | [1][7] |
| Lyophilized Powder | -20°C (desiccated) | 24 months | [5] |
| DMSO Stock Solution | -20°C | At least 3-4 months | [1][7] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [8] |
Experimental Protocols
Protocol 1: Preparation of Forskolin Stock Solution
-
Materials: Forskolin powder, anhydrous DMSO.
-
Procedure: a. To prepare a 10 mM stock solution, add 2.44 mL of anhydrous DMSO to a vial containing 10 mg of forskolin (MW: 410.5 g/mol ).[3] b. Vortex thoroughly to ensure complete dissolution. c. If any precipitate is observed, warm the solution at 37°C for 2-5 minutes.[3] d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light.
Protocol 2: General Adenylyl Cyclase Activation Assay
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment (Optional): If using a phosphodiesterase inhibitor, pre-incubate the cells with the inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C.
-
Forskolin Treatment: a. Prepare serial dilutions of forskolin in pre-warmed cell culture media from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically <0.5%). b. Include a vehicle control (media with the same final concentration of DMSO). c. Remove the old media from the cells and add the media containing the different concentrations of forskolin or vehicle control. d. Incubate for the desired period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: After incubation, lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
cAMP Measurement: Quantify the intracellular cAMP levels using a suitable method, such as a competitive ELISA-based kit or a FRET-based biosensor.[11]
Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. reprocell.com [reprocell.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Pleiotropic actions of forskolin result in phosphatidylserine exposure in primary trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the Forskolin Microemulsion Formula and its Irritation Test on Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Isoforskolin Experiments
Welcome to the technical support center for Isoforskolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and reliable results in experiments involving this potent adenylyl cyclase activator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the experimental use of this compound.
1. What is the primary mechanism of action of this compound?
This compound is a diterpenoid compound that directly activates most isoforms of the adenylyl cyclase (AC) enzyme. This activation leads to an increase in intracellular levels of the second messenger cyclic AMP (cAMP).[1][2] cAMP is a critical signaling molecule involved in a wide array of physiological processes.
2. How does this compound differ from Forskolin?
This compound and Forskolin are structural analogs and both activate adenylyl cyclase.[1] While they share a core mechanism, their potencies can vary depending on the specific adenylyl cyclase isoform being studied. Some research suggests that this compound and Forskolin have nearly equal activity in stimulating adenylyl cyclase in certain in-vitro systems.
3. I am not observing the expected increase in cAMP levels. What could be the issue?
Several factors could contribute to a weaker-than-expected response:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound for your specific cell type and experimental conditions. Effective concentrations can range from the low micromolar to tens of micromolars.
-
Cell Health and Density: Unhealthy or overly confluent cells may exhibit a blunted response. Ensure your cells are in the logarithmic growth phase and are plated at an optimal density.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Consider including a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your experimental buffer to prevent cAMP degradation and amplify the signal.
-
Reagent Quality and Storage: Improper storage of this compound or other assay reagents can lead to degradation and loss of activity.
-
Adenylyl Cyclase Isoform Expression: The cell line you are using may express adenylyl cyclase isoforms that are less sensitive to this compound.
4. I am observing high background or variable results in my cAMP assay. How can I improve this?
High background and variability can be addressed by:
-
Optimizing Cell Number: Titrate the number of cells per well to find the optimal density that provides a robust signal-to-noise ratio.
-
Washing Steps: Ensure thorough but gentle washing of cells to remove any interfering substances without causing significant cell detachment.
-
Use of Controls: Always include appropriate positive and negative controls in your experimental setup.
-
Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment to minimize variability.
5. What are the best practices for preparing and storing this compound stock solutions?
-
Solvent Selection: this compound is soluble in organic solvents like DMSO and chloroform.[3] For cell-based assays, DMSO is the recommended solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO to minimize the volume of solvent added to your experimental system. The final DMSO concentration in your cell culture should ideally be below 0.5% to avoid solvent-induced toxicity.
-
Storage: Store the powdered form of this compound at -20°C for long-term stability (stable for at least 4 years).[4] Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. DMSO stock solutions are generally stable for at least 3 to 6 months when stored properly.[3]
6. Is this compound stable in aqueous solutions like cell culture media?
This compound, similar to Forskolin, has limited stability in aqueous solutions, particularly at alkaline pH.[5][6] It is recommended to prepare fresh dilutions of this compound in your experimental buffer or media immediately before use. Avoid prolonged incubation in aqueous solutions at room temperature or higher.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Solubility and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Solubility | Soluble in DMSO and Chloroform. | [3] |
| Stock Solution Solvent | DMSO is recommended for cell-based assays. | [3] |
| Powder Storage | -20°C | [4] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [3] |
| Stock Solution Stability | Stable for at least 3-6 months in DMSO at -20°C. | [3] |
Table 2: Recommended Concentration Ranges for In Vitro and In Vivo Studies
| Experimental System | Recommended Concentration Range | Source(s) |
| In Vitro (Cell Culture) | 0.5 µM - 50 µM | [1][7] |
| In Vivo (Rodent Models) | 0.5 mg/kg - 2.0 mg/kg (oral administration) | [2][7] |
Note: The optimal concentration should be determined empirically for each specific cell line and experimental setup.
Table 3: Comparative EC50 Values for Adenylyl Cyclase Activation
| Compound | Adenylyl Cyclase Isoform | EC50 (µM) | Experimental System |
| Forskolin | Rat Brain Adenylyl Cyclase | 4 | Membrane Preparation |
| Forskolin | S49 Cells | 5 | Intact Cells |
| Forskolin Analogs (7β-hydroxyl esterified) | Adenylyl Cyclase | 4 - 15 | Membranes and Intact Cells |
| Forskolin Analogs (6β-hydroxyl esterified) | Adenylyl Cyclase | 30 - 100 | Membranes and Intact Cells |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Induction in Cultured Adherent Cells
This protocol provides a general workflow for treating cultured cells with this compound and subsequently measuring intracellular cAMP levels using a competitive ELISA-based assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound powder
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., competitive ELISA)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed adherent cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density.
-
Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free culture medium or a suitable assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solutions and the vehicle control to the respective wells.
-
To prevent cAMP degradation, a PDE inhibitor (e.g., 100 µM IBMX) can be added along with the this compound treatment.
-
Incubate the plate for the desired time (e.g., 15-30 minutes) at 37°C. The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
After the incubation period, aspirate the treatment solutions.
-
Add the cell lysis buffer provided with the cAMP assay kit to each well.
-
Incubate according to the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Measurement:
-
Perform the cAMP measurement using a competitive ELISA-based assay kit according to the manufacturer's protocol. This typically involves the transfer of the cell lysates to the assay plate and subsequent incubation with detection reagents.
-
Read the plate on a compatible plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on the standard curve generated in the assay.
-
Normalize the cAMP levels to the protein concentration in each well or express the results as fold-change relative to the vehicle control.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cAMP measurement.
Caption: Troubleshooting logic for low cAMP signal.
References
- 1. This compound and forskolin attenuate lipopolysaccharide‐induced inflammation through TLR4/MyD88/NF‐κB cascades in human mononuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of Forskolin and Isoforskolin on Adenylyl Cyclase: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between activators of adenylyl cyclase is paramount. This guide provides an objective comparison of the potency of two closely related diterpenes, forskolin and isoforskolin, in their ability to stimulate this crucial enzyme. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Forskolin, a well-established adenylyl cyclase activator, and its isomer, this compound, are both derived from the plant Coleus forskohlii. Their primary mechanism of action involves the direct activation of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP), a vital second messenger in numerous signal transduction pathways. While both compounds share this fundamental activity, a critical evaluation of their relative potencies is essential for their precise application in experimental settings.
Quantitative Comparison of Adenylyl Cyclase Activation
A key study directly comparing the in vitro effects of this compound and forskolin on adenylyl cyclase activity reported that both compounds stimulated the enzyme with almost equal activity.[1] While this qualitative assessment is informative, for a more granular understanding, quantitative data from dose-response studies are necessary. The following table summarizes the available data on the potency of forskolin, which can serve as a benchmark for contextualizing the activity of this compound.
| Compound | Assay System | Potency (EC50) | Reference |
| Forskolin | Rat cerebral cortical membranes | 5-10 µM | Proceedings of the National Academy of Sciences |
| Forskolin | Human colonic crypts | 2 µM | European Journal of Pharmacology |
| Forskolin | HEK 293 cells | 9.3 - 12.7 nM | ResearchGate Publication |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies are crucial. The following sections outline the key experimental protocols for assessing the potency of compounds like forskolin and this compound on adenylyl cyclase.
Adenylyl Cyclase Activity Assay
This assay directly measures the enzymatic activity of adenylyl cyclase in response to a test compound.
1. Membrane Preparation:
-
Tissues (e.g., rat brain, liver) or cultured cells are homogenized in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing adenylyl cyclase.
-
The membrane pellet is washed and resuspended in an appropriate buffer for the assay.
2. Assay Reaction:
-
The membrane preparation is incubated with the test compound (forskolin or this compound) at various concentrations.
-
The reaction is initiated by the addition of a reaction mixture containing ATP (the substrate for adenylyl cyclase), MgCl2 (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and a buffer system.
-
The reaction is carried out at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
The reaction is terminated by the addition of a stop solution (e.g., a solution containing EDTA or by heating).
3. cAMP Measurement:
-
The amount of cAMP produced is quantified using a variety of methods, most commonly a competitive binding radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Cyclic AMP (cAMP) Radioimmunoassay (RIA)
This is a highly sensitive method for quantifying the levels of cAMP produced in the adenylyl cyclase activity assay.
1. Principle:
-
The assay is based on the competition between unlabeled cAMP (from the experimental sample) and a fixed amount of radiolabeled cAMP for a limited number of binding sites on a specific anti-cAMP antibody.
2. Procedure:
-
A standard curve is generated using known concentrations of unlabeled cAMP.
-
Experimental samples and standards are incubated with the anti-cAMP antibody and the radiolabeled cAMP.
-
After incubation, the antibody-bound cAMP is separated from the free cAMP (e.g., by precipitation with a secondary antibody and centrifugation, or using charcoal).
-
The radioactivity of the antibody-bound fraction is measured using a scintillation counter.
-
The amount of cAMP in the experimental samples is determined by comparing their radioactivity with the standard curve.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Adenylyl cyclase signaling pathway activated by GPCRs and directly by forskolin/isoforskolin.
Caption: Experimental workflow for determining the potency of adenylyl cyclase activators.
References
Isoforskolin's Differential Effects on Adenylyl Cyclase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential activation of adenylyl cyclase (AC) isoforms by isoforskolin (also known as 1,9-dideoxyforskolin). While forskolin is a well-established pan-activator of most adenylyl cyclase isoforms, this compound exhibits a more nuanced and isoform-specific profile, acting as an antagonist or even an inverse agonist on certain isoforms. Understanding these differences is crucial for the development of isoform-selective AC modulators.
Quantitative Comparison of this compound and Forskolin Activity on AC Isoforms
The following table summarizes the quantitative data on the effects of this compound and forskolin on various adenylyl cyclase isoforms. The data is primarily derived from studies on recombinant AC isoforms expressed in Sf9 insect cells.
| Compound | Adenylyl Cyclase Isoform | Effect | Potency (EC50/IC50) | Efficacy (% of Forskolin Max. Activation) |
| Forskolin | AC1 | Agonist | ~2-5 µM | 100% |
| AC2 | Agonist | ~20-50 µM | 100% | |
| AC5 | Agonist | ~5-15 µM | 100% | |
| This compound (1,9-dideoxyforskolin) | AC1 | Antagonist of Forskolin | - | Inhibits Forskolin-stimulated activity |
| AC2 | Inverse Agonist | - | Reduces basal AC2 activity | |
| AC5 | Antagonist of Forskolin | - | Inhibits Forskolin-stimulated activity |
Note: Quantitative EC50/IC50 values for this compound acting alone are not consistently reported in the literature, as it is often characterized by its antagonistic or inverse agonistic properties in the presence of forskolin or in relation to basal activity.
Key Observations:
-
Forskolin is a potent activator of AC1 and AC5, with a lower potency for AC2.
-
This compound does not activate AC1 and AC5, and instead acts as an antagonist, inhibiting the stimulatory effect of forskolin.
-
Most notably, this compound displays inverse agonism on AC2, meaning it reduces the basal, unstimulated activity of this isoform. This distinct pharmacological profile makes this compound a valuable tool for studying the specific roles of AC2.
Adenylyl Cyclase Signaling Pathway
The diagram below illustrates the canonical adenylyl cyclase signaling pathway initiated by the activation of a G-protein coupled receptor (GPCR). Forskolin and this compound bypass the receptor and directly interact with the adenylyl cyclase enzyme.
Experimental Protocols
The following sections detail the methodologies used in key experiments to determine the differential activation of adenylyl cyclase isoforms.
Expression of Recombinant Adenylyl Cyclase Isoforms in Sf9 Cells
This protocol describes the generation of cell membranes containing specific AC isoforms for subsequent activity assays.
-
Generation of Recombinant Baculovirus: The cDNA for the desired human adenylyl cyclase isoform is subcloned into a baculovirus transfer vector. This vector is then used to generate a high-titer recombinant baculovirus stock in Sf9 insect cells.
-
Infection of Sf9 Cells: Suspension cultures of Sf9 cells are infected with the recombinant baculovirus at a specific multiplicity of infection (MOI).
-
Protein Expression: The infected cells are incubated for 48-72 hours to allow for the expression of the recombinant AC isoform, which integrates into the cell membranes.
-
Cell Harvesting and Membrane Preparation: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and subjected to sonication or dounce homogenization to disrupt the cells. The cell lysate is then centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is subsequently subjected to ultracentrifugation to pellet the cell membranes.
-
Membrane Storage: The final membrane pellet is resuspended in a storage buffer and stored at -80°C until use in adenylyl cyclase activity assays.
Adenylyl Cyclase Activity Assay
This assay measures the production of cyclic AMP (cAMP) from ATP by the adenylyl cyclase enzyme present in the prepared cell membranes.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 8.0, 50 mM NaCl, 0.1 mM EGTA
-
ATP regenerating system: 20 mM creatine phosphate, 0.2 mg/ml creatine kinase
-
ATP: 1 mM
-
[α-³²P]ATP (radiolabeled tracer)
-
MgCl₂ or MnCl₂ (divalent cations, typically 5-10 mM)
-
Test compounds: Forskolin, this compound (dissolved in DMSO)
-
Stop Solution: 1% SDS, 10 mM ATP, 10 mM cAMP
-
Dowex and Alumina columns for cAMP purification
Procedure:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each reaction well contains the assay buffer, ATP regenerating system, divalent cations, and the radiolabeled [α-³²P]ATP.
-
Addition of Test Compounds: Forskolin, this compound, or vehicle (DMSO) are added to the respective wells at various concentrations.
-
Initiation of Reaction: The reaction is initiated by adding the Sf9 cell membranes containing the specific AC isoform to each well.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of the stop solution.
-
Purification and Quantification of [³²P]cAMP: The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP and other nucleotides using sequential column chromatography over Dowex and alumina.
-
Data Analysis: The amount of [³²P]cAMP produced is quantified by liquid scintillation counting. The data is then analyzed to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Conclusion
This compound serves as a critical pharmacological tool to dissect the isoform-specific functions of adenylyl cyclase. Its antagonistic effects on AC1 and AC5, and particularly its inverse agonistic activity on AC2, contrast sharply with the general activating properties of forskolin. This differential activation profile, supported by the experimental data and protocols outlined in this guide, provides a foundation for the rational design of novel therapeutics targeting specific adenylyl cyclase isoforms involved in various physiological and pathological processes. Researchers are encouraged to utilize this comparative information to advance their studies in signal transduction and drug discovery.
Validating cAMP-Mediated Effects of Isoforskolin with Phosphodiesterase (PDE) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate and potentiate the cyclic adenosine monophosphate (cAMP)-mediated effects of Isoforskolin through the use of phosphodiesterase (PDE) inhibitors. This compound, a derivative of Forskolin extracted from Coleus forskohlii, is a potent activator of adenylyl cyclase, the enzyme responsible for synthesizing cAMP.[1][2] By elevating intracellular cAMP levels, this compound modulates a variety of cellular processes. However, the transient nature of the cAMP signal, due to its rapid degradation by PDEs, can limit its downstream effects. This guide explores how co-administration with PDE inhibitors can stabilize and enhance this compound-induced cAMP signaling, providing a more robust and sustained cellular response.
The Synergistic Interplay of this compound and PDE Inhibitors
The intracellular concentration of cAMP is dynamically regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[3] this compound directly stimulates adenylyl cyclase, leading to an increase in cAMP production.[1][2] PDE inhibitors, on the other hand, block the enzymatic activity of PDEs, thereby preventing the breakdown of cAMP.[3] The concurrent use of this compound and a PDE inhibitor results in a synergistic elevation of intracellular cAMP levels, as both the production is enhanced and the degradation is inhibited. This augmented and sustained cAMP signal can lead to a more pronounced and prolonged activation of downstream effectors, such as Protein Kinase A (PKA).
Comparative Efficacy of PDE Inhibitors
The choice of PDE inhibitor can significantly influence the outcome of an experiment. Different PDE isoforms are expressed in a tissue-specific manner and exhibit varying affinities for cAMP. Therefore, the selection of a PDE inhibitor should be guided by the specific PDE isoforms present in the experimental system and the desired selectivity of inhibition.
| PDE Inhibitor | Target PDE Isoforms | Key Characteristics |
| IBMX (3-isobutyl-1-methylxanthine) | Non-selective | Broad-spectrum PDE inhibitor, commonly used to achieve a general increase in cAMP levels.[4] |
| Rolipram | PDE4 | Selective for the PDE4 family, which is prevalent in inflammatory and immune cells. Often used in studies related to inflammation and neurological disorders. |
| Milrinone | PDE3 | Selective for the PDE3 family, which is abundant in cardiac and smooth muscle cells. Primarily used in cardiovascular research. |
Experimental Protocols
To validate the synergistic effect of this compound and PDE inhibitors, a robust and well-controlled experimental design is crucial. The following is a generalized protocol for measuring intracellular cAMP accumulation in a cell-based assay.
Detailed Methodology:
-
Cell Culture:
-
Select a cell line known to express the adenylyl cyclase and PDE isoforms of interest.
-
Plate the cells in a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO2).
-
-
Pre-incubation with PDE Inhibitor:
-
Prepare a stock solution of the chosen PDE inhibitor (e.g., 100 mM IBMX in DMSO).
-
Dilute the PDE inhibitor to the desired final concentration in serum-free cell culture medium. A typical concentration for IBMX is 100-500 µM.
-
Remove the growth medium from the cells and add the medium containing the PDE inhibitor or a vehicle control (e.g., DMSO).
-
Pre-incubate the cells for 15-30 minutes at 37°C.
-
-
Stimulation with this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of this compound in serum-free medium containing the PDE inhibitor or vehicle.
-
Add the this compound solutions to the respective wells to achieve the desired final concentrations.
-
Incubate the cells for a specified period (e.g., 15-30 minutes) at 37°C. The optimal incubation time should be determined empirically.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by lysing the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Quantify the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA), a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, or another suitable method.
-
Data Presentation and Interpretation
The quantitative data obtained from the cAMP assay should be presented in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound and/or PDE Inhibitors on Intracellular cAMP Levels
| Treatment Group | This compound Conc. (µM) | PDE Inhibitor | PDE Inhibitor Conc. (µM) | Intracellular cAMP (pmol/well) | Fold Increase over Basal |
| Basal (Vehicle Control) | 0 | None | 0 | Value | 1.0 |
| This compound alone | 10 | None | 0 | Value | Value |
| PDE Inhibitor alone | 0 | IBMX | 100 | Value | Value |
| This compound + PDE Inhibitor | 10 | IBMX | 100 | Value | Value |
| PDE Inhibitor alone | 0 | Rolipram | 10 | Value | Value |
| This compound + PDE Inhibitor | 10 | Rolipram | 10 | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Interpretation of Results:
A synergistic effect is demonstrated if the fold increase in cAMP in the "this compound + PDE Inhibitor" group is significantly greater than the sum of the fold increases in the "this compound alone" and "PDE Inhibitor alone" groups. This would confirm that the PDE inhibitor potentiates the cAMP-elevating effect of this compound.
Conclusion
The combined use of this compound and PDE inhibitors provides a powerful strategy to amplify and sustain cAMP signaling in vitro and in vivo. This approach is invaluable for elucidating the downstream consequences of robust cAMP activation and for screening compounds that modulate this critical signaling pathway. By carefully selecting the appropriate PDE inhibitor and employing a well-controlled experimental design, researchers can effectively validate and explore the full therapeutic potential of this compound's cAMP-mediated effects.
References
- 1. Rapid regulation of a cyclic AMP-specific phosphodiesterase (PDE IV) by forskolin and isoproterenol in LRM55 astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. Effect of cAMP Signaling Regulation in Osteogenic Differentiation of Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Specificity of Isoforskolin vs. Forskolin in Activating Adenylyl Cyclase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of isoforskolin and forskolin in activating various adenylyl cyclase (AC) isoforms. The information is compiled from experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying cAMP signaling pathways.
Introduction
Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely used research tool for activating adenylyl cyclase and raising intracellular cAMP levels.[1] this compound, also known as 6-acetyl-7-deacetylforskolin, is a naturally occurring analog of forskolin.[2] While both compounds are known to activate adenylyl cyclase, their specificity and potency towards different AC isoforms can vary, making one potentially more suitable than the other for specific research applications. This guide aims to delineate these differences based on available experimental evidence.
Comparative Activation of AC Isoforms
Forskolin is known to activate most adenylyl cyclase isoforms, with the notable exception of AC9. The activation profile of this compound has been studied to a lesser extent, with current data primarily focusing on AC1, AC2, and AC5.
The following table summarizes the available quantitative data on the activation of AC isoforms by forskolin and this compound. The data is derived from studies where AC isoforms were expressed in Sf9 insect cells and their activation was measured.
| Isoform | Compound | EC50 (µM) | Efficacy (% of Forskolin) |
| AC1 | Forskolin | 3.3 ± 0.4 | 100% |
| This compound (6-acetyl-7-deacetyl-forskolin) | Not Reported | ~100% | |
| AC2 | Forskolin | 21 ± 1 | 100% |
| This compound (6-acetyl-7-deacetyl-forskolin) | Not Reported | ~100% | |
| AC5 | Forskolin | 5.0 ± 0.3 | 100% |
| This compound (6-acetyl-7-deacetyl-forskolin) | Not Reported | ~100% |
Note: The efficacy of this compound was reported to be nearly identical to that of forskolin for AC1, AC2, and AC5 in the cited study.
Recent research has also indicated that this compound can potently activate AC1 and AC2 in vitro.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of adenylyl cyclase activation and a typical experimental workflow for assessing the specificity of compounds like forskolin and this compound.
Experimental Protocols
The following is a summary of a typical experimental protocol used to determine the adenylyl cyclase activity in response to forskolin or its analogs.
1. Membrane Preparation:
-
Membranes from Sf9 insect cells expressing a specific human adenylyl cyclase isoform are prepared.
-
Cells are harvested, washed, and then lysed by sonication in a buffer containing protease inhibitors.
-
The cell lysate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer.
2. Adenylyl Cyclase Activity Assay:
-
The adenylyl cyclase activity is assayed by measuring the conversion of [α-32P]ATP to [32P]cAMP.
-
The reaction mixture typically contains the cell membranes, [α-32P]ATP, unlabeled ATP, MgCl2, a cAMP-regenerating system (e.g., creatine kinase and creatine phosphate), and a phosphodiesterase inhibitor (e.g., IBMX) in a buffered solution.
-
The reaction is initiated by adding the membranes and is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).
-
The reaction is terminated by adding a stop solution containing SDS and EDTA.
3. Quantification of [32P]cAMP:
-
The newly synthesized [32P]cAMP is separated from the unreacted [α-32P]ATP using sequential column chromatography over Dowex and alumina columns.
-
The amount of [32P]cAMP is then quantified by liquid scintillation counting.
4. Data Analysis:
-
The adenylyl cyclase activity is expressed as pmol of cAMP formed per minute per milligram of membrane protein.
-
Dose-response curves are generated by plotting the adenylyl cyclase activity against the concentration of the activator (forskolin or this compound).
-
The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are determined from the dose-response curves using non-linear regression analysis.
Conclusion
Based on the currently available data, both forskolin and this compound are effective activators of adenylyl cyclase isoforms 1, 2, and 5, exhibiting similar efficacy. Forskolin is a well-established pan-activator of most AC isoforms (except AC9), making it a suitable tool for general studies of cAMP signaling. The data for this compound is less comprehensive, with potent activation confirmed for AC1 and AC2.
For researchers investigating the specific roles of AC1 and AC2, this compound appears to be a viable alternative to forskolin. However, for studies requiring the activation of a broader range of AC isoforms, or for those where the specific isoform is unknown, forskolin remains the more characterized and versatile tool. Further research is required to fully elucidate the activation profile of this compound across all adenylyl cyclase isoforms to determine if it offers any significant advantages in terms of specificity compared to forskolin.
References
Forskolin vs. Isoforskolin: A Head-to-Head Comparison in Adenylyl Cyclase Activation
A Comprehensive Analysis for Researchers and Drug Development Professionals
Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized tool in cell biology and drug discovery for its ability to directly activate adenylyl cyclase (AC), leading to a subsequent increase in intracellular cyclic AMP (cAMP) levels. Its isomer, Isoforskolin, also found in Coleus forskohlii, has been investigated for similar properties. This guide provides a detailed head-to-head comparison of Forskolin and this compound, focusing on their efficacy in activating adenylyl cyclase within a specific cellular context, supported by experimental data and protocols.
At a Glance: Potency and Efficacy
Experimental evidence suggests that both Forskolin and this compound are effective activators of adenylyl cyclase. One study directly comparing the two compounds concluded that they stimulate adenylyl cyclase in vitro with almost equal activity[1]. This indicates that for general purposes of elevating intracellular cAMP, both compounds can be considered similarly potent.
However, the choice between Forskolin and this compound may be guided by their differential effects on specific adenylyl cyclase isoforms. Research has shown that derivatives of Forskolin can exhibit selectivity for certain AC isoforms[2][3]. For instance, this compound has been reported to potently activate adenylyl cyclase isoforms AC1 and AC2 in recombinant Human Embryonic Kidney 293 (HEK293) cells. This isoform specificity can be a critical consideration for researchers targeting particular signaling pathways in specific cell types.
Quantitative Data Summary
| Compound | Target | Relative Potency | Key Findings |
| Forskolin | Adenylyl Cyclase | High | A well-established, potent activator of most adenylyl cyclase isoforms (AC1-8)[3]. Widely used as a positive control in cAMP assays. |
| This compound | Adenylyl Cyclase | High | Stimulates adenylyl cyclase with activity nearly equal to that of Forskolin[1]. Shows potent activation of AC1 and AC2 isoforms. |
Mechanism of Action: The cAMP Signaling Pathway
Both Forskolin and this compound bypass the need for G-protein-coupled receptor (GPCR) activation and directly bind to the catalytic subunit of adenylyl cyclase. This allosteric activation leads to the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to various cellular responses.
Caption: The cAMP signaling pathway activated by Forskolin and this compound.
Experimental Protocols
To aid researchers in their experimental design, a detailed protocol for a cAMP accumulation assay in a relevant cell line is provided below. This protocol is based on standard methodologies for assessing adenylyl cyclase activity.
Objective: To quantify and compare the dose-dependent increase in intracellular cAMP levels in HEK293 cells upon stimulation with Forskolin and this compound.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Forskolin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)
-
96-well cell culture plates
-
Lysis buffer (as per cAMP assay kit instructions)
Experimental Workflow:
Caption: Workflow for a comparative cAMP accumulation assay.
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 50,000 cells/well in 100 µL of complete DMEM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment: Carefully aspirate the culture medium and wash the cells once with 100 µL of warm PBS. Add 90 µL of stimulation buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to each well. Incubate for 30 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of Forskolin and this compound in stimulation buffer. Add 10 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control.
-
Stimulation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the stimulation buffer and lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Quantification: Perform the cAMP assay following the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the log of the compound concentration. Calculate the EC50 and maximal activation for both Forskolin and this compound using a suitable non-linear regression model.
Conclusion
References
A Comparative Guide to HPTLC and HPLC Methods for Isoforskolin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) for the quantification of Isoforskolin, a significant diterpenoid found in Coleus forskohlii.
Data Presentation: A Comparative Overview
The following tables summarize the key performance parameters of a validated HPTLC method for this compound and a representative validated HPLC method for Forskolin. This comparative data highlights the strengths and potential differences between the two techniques.
Table 1: HPTLC Method Validation Parameters for this compound Quantification [1][2]
| Validation Parameter | Result |
| Linearity Range | 300 - 1200 ng/spot |
| Correlation Coefficient (r) | 0.986 |
| Regression Coefficient (R²) | 0.973 |
| Limit of Detection (LOD) | 1296.29 ng/spot |
| Limit of Quantification (LOQ) | 3928.16 ng/spot |
| Recovery | 99.56% - 100.02% |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 2% |
Table 2: Representative HPLC Method Validation Parameters for Forskolin Quantification [3]
| Validation Parameter | Result |
| Linearity Range | 6.3 - 630 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Recovery | 99.1% - 99.2% |
| Precision (%RSD) | < 5.0% |
Experimental Protocols
Detailed methodologies for the HPTLC quantification of this compound and a representative HPLC method for Forskolin are provided below, offering a clear understanding of the experimental setup for each technique.
HPTLC Method for Simultaneous Quantification of Forskolin and this compound[1][2]
Sample and Standard Preparation:
-
Stock Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Sample Solution: Extract the powdered plant material (e.g., Coleus forskohlii roots) with methanol.
-
Filter all solutions through a 0.45 µm filter before application.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Toluene: Ethyl Acetate: Methanol (9:3:0.05, v/v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Derivatization: After development, dry the plate and spray with an appropriate derivatizing agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.
-
Densitometric Analysis: Scan the plate using a TLC scanner at a specified wavelength (e.g., 545 nm) to quantify the separated compounds.
Representative HPLC Method for Forskolin Quantification[3]
Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of Forskolin in acetonitrile. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Extract the powdered sample with acetonitrile using sonication. Centrifuge the extract and dilute the supernatant to a suitable concentration.
-
Filter all solutions through a 0.45 µm filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 210 nm.
-
Injection Volume: 20 µL.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the HPTLC and HPLC methods described.
References
A Comparative Analysis of the Anti-inflammatory Effects of Isoforskolin and Its Analogs
This guide provides a detailed comparison of the anti-inflammatory properties of Isoforskolin (ISOF) and its primary analog, Forskolin (FSK). Both compounds, derived from the Coleus forskohlii plant, have demonstrated significant potential in modulating inflammatory responses. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, an overview of the underlying molecular mechanisms, and detailed experimental protocols.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
The primary anti-inflammatory mechanism for both this compound and Forskolin involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response when stimulated by lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria.[1][2]
Upon LPS stimulation, TLR4 activates a downstream cascade involving the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][4] This leads to the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[3] The activation of NF-κB results in the production and release of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][6]
Experimental evidence shows that both this compound and Forskolin effectively attenuate this cascade by down-regulating the protein levels of TLR4, MyD88, and NF-κB, thereby suppressing the production of these key inflammatory mediators.[1][2]
Comparative Data on Anti-inflammatory Effects
Studies using human mononuclear leukocytes (MLs) stimulated with LPS have demonstrated the potent anti-inflammatory effects of both this compound and Forskolin. Pre-treatment with these compounds significantly inhibited the LPS-induced production of a wide range of pro-inflammatory cytokines and key signaling proteins. The data below summarizes these findings.
| Target Protein | Cell Type | This compound (ISOF) | Forskolin (FSK) | Other Comparators | Reference |
| Signaling Proteins | |||||
| TLR4 | Human MLs | Apparent Decrease (1.0 µM) | Apparent Decrease (0.5 µM) | Roflumilast (0.5 µM): Apparent Decrease | [1][2] |
| MyD88 | Human MLs | Apparent Decrease (1.0 µM) | Apparent Decrease (0.5 µM) | Roflumilast (0.5 µM): Apparent Decrease | [1][2] |
| NF-κB | Human MLs | Apparent Decrease (1.0 µM) | Apparent Decrease (0.5 µM) | Dexamethasone (25 µM): Apparent Decrease | [1][2] |
| Pro-inflammatory Cytokines | |||||
| TNF-α | Human MLs | Significant Decrease (1.0 µM) | Significant Decrease (0.5 µM) | Roflumilast (0.5 µM) & Dexamethasone (25 µM): Significant Decrease | [1][5] |
| IL-1β | Human MLs | Significant Decrease (1.0 µM) | Significant Decrease (0.5 µM) | Roflumilast (0.5 µM) & Dexamethasone (25 µM): Significant Decrease | [1][5] |
| IL-6 | Human MLs | Significant Decrease (1.0 µM) | Significant Decrease (0.5 µM) | Dexamethasone (25 µM): Significant Decrease | [1] |
| IL-2 | Human MLs | Significant Decrease (1.0 µM) | Significant Decrease (0.5 µM) | Dexamethasone (25 µM): Significant Decrease | [1] |
| IL-21 | Human MLs | Significant Decrease (1.0 µM) | Significant Decrease (0.5 µM) | Dexamethasone (25 µM): Significant Decrease | [1] |
| IL-23 | Human MLs | Significant Decrease (1.0 µM) | Significant Decrease (0.5 µM) | Dexamethasone (25 µM): Significant Decrease | [1] |
| TNF-β | Human MLs | Significant Decrease (1.0 µM) | Significant Decrease (0.5 µM) | Dexamethasone (25 µM): Significant Decrease | [1] |
Note: The term "Apparent Decrease" indicates a reduction observed via Western Blot, while "Significant Decrease" indicates a statistically significant reduction measured by ELISA or Quantibody array, as reported in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound and its analogs.
1. Isolation and Culture of Human Mononuclear Leukocytes (MLs)
-
Source: Whole blood from healthy donors.
-
Isolation: MLs are separated using density gradient centrifugation with a medium like Ficoll-Paque®.[2][7]
-
Culture: Cells are cultured in a suitable medium, such as RPMI 1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. In Vitro Anti-inflammatory Assay
-
Plating: Seed MLs at a desired density (e.g., 3 x 10^6 cells/mL) in culture plates.
-
Pre-treatment: Incubate the cells with various concentrations of this compound, Forskolin, or control drugs (e.g., Dexamethasone) for 30 minutes.[8]
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[8]
-
Incubation: Incubate the cells for a specified period (e.g., 6 to 24 hours) to allow for cytokine production and signaling pathway activation.[8][9]
-
Sample Collection: After incubation, centrifuge the plates and collect the cell culture supernatants for cytokine analysis. The remaining cell pellets are washed and lysed for protein extraction.
3. Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
-
Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the collected supernatants.
-
Procedure:
-
Coat a 96-well microtiter plate with a capture antibody specific to the target cytokine.
-
Add standards and collected supernatant samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific to the cytokine.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the detection antibody.
-
Add a substrate solution (e.g., TMB), which is converted by HRP to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm). The concentration of the cytokine is proportional to the absorbance.[2]
-
4. Signaling Protein Analysis by Western Blot
-
Principle: Western blotting is used to detect and quantify the relative levels of specific proteins (e.g., TLR4, MyD88, NF-κB) in the cell lysates.[10]
-
Procedure:
-
Protein Extraction: Lyse the cell pellets using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (TLR4, MyD88, NF-κB), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein. A loading control like β-actin is used to normalize the results.[3][11]
-
References
- 1. This compound and forskolin attenuate lipopolysaccharide‐induced inflammation through TLR4/MyD88/NF‐κB cascades in human mononuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and forskolin attenuate lipopolysaccharide-induced inflammation through TLR4/MyD88/NF-κB cascades in human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of TLR4/MyD88/NF-κB signaling in heart and liver-related complications in a rat model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of TLR4/MyD88/NF-κB signaling in the contrast-induced injury of renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases [boris-portal.unibe.ch]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Utilizing siRNA for Validating the Role of Adenylyl Cyclase Isoforms in Isoforskolin's Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the specific adenylyl cyclase (AC) isoforms involved in the cellular effects of isoforskolin, with a primary focus on the application of small interfering RNA (siRNA). We will delve into the experimental data, detailed protocols, and a comparative analysis of alternative gene silencing techniques.
This compound and the Adenylyl Cyclase Family
This compound, a diterpenoid compound, is known to activate adenylyl cyclase, an enzyme crucial for converting ATP into the second messenger cyclic AMP (cAMP). The adenylyl cyclase family consists of nine membrane-bound isoforms (AC1-AC9) and one soluble isoform, each with distinct tissue distribution and regulatory properties. This diversity allows for precise control of cAMP signaling in different cellular contexts. Understanding which specific AC isoforms are targeted by this compound is paramount for elucidating its mechanism of action and for the development of targeted therapeutics.
Validating this compound's Isoform Specificity: The Role of Gene Silencing
To pinpoint the specific AC isoforms that mediate the effects of this compound, it is essential to employ techniques that can selectively reduce the expression of individual isoforms. Gene silencing technologies, such as siRNA and CRISPR/Cas9, are powerful tools for this purpose. By knocking down the expression of a specific AC isoform, researchers can observe whether the effect of this compound on cAMP production is diminished, thereby validating the role of that isoform.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Comparison of Gene Silencing Techniques: siRNA vs. CRISPR/Cas9
While both siRNA and CRISPR/Cas9 can be used to reduce the expression of target genes, they operate through different mechanisms and have distinct advantages and disadvantages.
| Feature | siRNA (RNA interference) | CRISPR/Cas9 |
| Mechanism | Post-transcriptional gene silencing (mRNA degradation)[1] | Gene knockout at the genomic DNA level[1] |
| Effect | Transient knockdown of gene expression | Permanent knockout of the gene |
| Workflow | Relatively simple and fast; involves transfecting synthetic siRNA | More complex; requires designing guide RNAs and expressing Cas9 |
| Off-target effects | Can have sequence-dependent and -independent off-target effects[1] | Off-target effects can occur but can be minimized with careful guide RNA design[2] |
| Suitability | Ideal for studying the effects of transient gene silencing and for high-throughput screening | Suitable for creating stable knockout cell lines and for studying the effects of complete gene ablation[3] |
Mechanism Comparison: siRNA vs. CRISPR/Cas9
Caption: Mechanisms of siRNA and CRISPR/Cas9.
Experimental Data: Impact of AC Isoform Knockdown on Forskolin-Mediated cAMP Production
While specific data for this compound is limited, studies using the closely related compound forskolin in genetically modified cell lines provide a strong model for the validation approach. The following table summarizes data from a study using a CRISPR/Cas9-generated HEK293 cell line lacking the two most abundant AC isoforms (AC3 and AC6), which resulted in a 95% reduction in the forskolin-stimulated cAMP response.[4][5] This "clean" background allows for the characterization of individual AC isoforms transfected back into the cells.
| Adenylyl Cyclase Isoform | Forskolin-Mediated cAMP Accumulation (Fold increase over basal) |
| AC1 | ~250 |
| AC2 | ~100 |
| AC3 | ~150 |
| AC4 | ~50 |
| AC5 | ~200 |
| AC6 | ~175 |
| AC8 | ~10 |
Data is approximated from published findings for illustrative purposes.[4][5]
This data demonstrates that different AC isoforms exhibit varying sensitivities to forskolin. A similar experimental design using siRNA to individually knock down each AC isoform in a cell line of interest would allow for the determination of their respective contributions to this compound-induced cAMP production.
Detailed Experimental Protocols
Experimental Workflow
Caption: Workflow for validating this compound's effects.
Protocol 1: siRNA-Mediated Knockdown of a Target Adenylyl Cyclase Isoform
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute the specific AC isoform-targeting siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine® RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-10 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qPCR) or at the protein level using Western blotting.
-
Protocol 2: Measurement of Adenylyl Cyclase Activity
-
Cell Treatment:
-
Following the confirmation of successful knockdown, treat the cells with various concentrations of this compound for a specified period.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using a suitable lysis buffer.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE). These kits provide a sensitive and quantitative method for determining cAMP concentrations.
-
-
Data Analysis:
-
Normalize the cAMP levels to the total protein concentration in each sample.
-
Compare the this compound-induced cAMP production in cells with knockdown of a specific AC isoform to the control cells (non-targeting siRNA). A significant reduction in cAMP levels in the knockdown cells indicates the involvement of that specific AC isoform in this compound's effects.
-
Conclusion and Future Perspectives
The use of siRNA-mediated gene silencing is a robust and accessible method for dissecting the isoform-specific effects of this compound on adenylyl cyclase activity. By systematically knocking down each AC isoform, researchers can build a comprehensive profile of this compound's cellular targets. While CRISPR/Cas9 offers a permanent gene knockout solution, the transient nature of siRNA is often advantageous for initial validation studies and for investigating the roles of essential genes.
Future studies could leverage these techniques in combination with high-resolution imaging and FRET-based cAMP sensors to explore the spatiotemporal dynamics of this compound-induced cAMP signaling mediated by specific AC isoforms. Such investigations will undoubtedly provide deeper insights into the therapeutic potential of this compound and other adenylyl cyclase modulators.
References
- 1. synthego.com [synthego.com]
- 2. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of CRISPR/Cas9 and siRNA-mediated ALDH2 gene silencing in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Isoforskolin with Other cAMP-Elevating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Isoforskolin, a potent activator of adenylyl cyclase (AC), with other agents that elevate intracellular cyclic adenosine monophosphate (cAMP). Given the structural and functional similarity between this compound and its well-studied analog, Forskolin, experimental data for Forskolin is utilized here to illustrate the principles of synergistic cAMP elevation. This approach is based on their shared mechanism of directly activating adenylyl cyclase.[1] The primary focus is on the synergistic interactions with phosphodiesterase (PDE) inhibitors, a common class of compounds that also modulate cAMP levels.
The elevation of intracellular cAMP is a critical signaling mechanism in numerous physiological processes, making it a key target in drug discovery.[2] this compound, derived from the plant Coleus forskohlii, directly stimulates most isoforms of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[1][2] This leads to a rapid increase in intracellular cAMP levels. However, the magnitude and duration of this signal are often limited by the activity of phosphodiesterases (PDEs), enzymes that degrade cAMP. By combining this compound with a PDE inhibitor, it is possible to achieve a synergistic increase in cAMP, leading to a more potent and sustained biological response.[3][4]
Mechanism of Synergy
The synergistic effect of combining an adenylyl cyclase activator like this compound with a phosphodiesterase inhibitor is rooted in their complementary mechanisms of action. This compound increases the rate of cAMP synthesis, while PDE inhibitors decrease the rate of its degradation. This dual action leads to a much greater accumulation of intracellular cAMP than either agent could achieve alone.
Comparative Analysis of Synergistic Effects
The following tables summarize experimental data demonstrating the synergistic elevation of cAMP levels by combining Forskolin (as a proxy for this compound) with various phosphodiesterase inhibitors.
Table 1: Synergistic cAMP Accumulation with Non-Selective PDE Inhibitors
| Cell Type | Adenylyl Cyclase Activator | PDE Inhibitor | Concentration (Activator) | Concentration (Inhibitor) | Fold Increase (Activator Alone) | Fold Increase (Inhibitor Alone) | Fold Increase (Combination) | Reference |
| Cultured Bovine Endothelial Cells | Forskolin | Isobutylmethylxanthine (IBMX) | 10 µM | 100 µM | 2.8 | 1.3 | >10.5 (extracellular) | [5] |
| Lobster Neuromuscular Junctions | Forskolin | Isobutylmethylxanthine (IBMX) | 30 µM | 0.5 mM | Potentiates 5-HT effect | Potentiates 5-HT effect | Synergistic Potentiation | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | Forskolin | Isobutylmethylxanthine (IBMX) | 10 µM | 100 µM | - | - | Strong elevation | [7] |
Table 2: Synergistic cAMP Accumulation with Selective PDE Inhibitors
| Cell Type | Adenylyl Cyclase Activator | PDE Inhibitor | Concentration (Activator) | Concentration (Inhibitor) | Effect (Activator Alone) | Effect (Inhibitor Alone) | Synergistic Effect | Reference |
| Hippocampal Slices | Forskolin | Rolipram (PDE4 inhibitor) | Not specified | Not specified | Increased cAMP | No significant effect on basal cAMP | Increased cAMP response | [3] |
| RAW 264.7 Macrophages | - | Rolipram (PDE4 inhibitor) | - | Dose-dependent | - | Induces migration | Synergistic effect with serum on migration | [8] |
Experimental Protocols
Accurate assessment of cAMP synergy requires robust and well-defined experimental protocols. Below are generalized methodologies for common assays used to quantify intracellular cAMP levels.
General Experimental Workflow for Assessing Synergy
Detailed Protocol for cAMP-Glo™ Assay
The cAMP-Glo™ Assay is a bioluminescent, homogeneous assay for detecting cAMP levels in a high-throughput format.[9][10]
Materials:
-
cAMP-Glo™ Assay Kit (Promega)
-
Cells of interest (adherent or suspension)
-
This compound and other test compounds
-
Multi-well assay plates (white, opaque for luminescence)
-
Luminometer
Procedure:
-
Cell Preparation:
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound and the synergistic agent (e.g., PDE inhibitor) in the appropriate buffer.
-
-
Cell Treatment:
-
For adherent cells, remove the culture medium and add the compound solutions.
-
For suspension cells, add the 2X compound solutions directly to the cell suspension in the assay plate.
-
Incubate for the desired time at room temperature or 37°C.
-
-
Cell Lysis and cAMP Detection:
-
ATP Detection:
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer. The light signal is inversely proportional to the cAMP concentration.[9]
-
-
Data Analysis:
-
Generate a cAMP standard curve to determine the absolute cAMP concentrations in the samples.
-
Compare the cAMP levels in cells treated with this compound alone, the synergistic agent alone, and the combination of both.
-
Detailed Protocol for Competitive ELISA for cAMP
This method quantifies cAMP based on the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a specific antibody.[13][14]
Materials:
-
cAMP ELISA Kit
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Multi-well plate pre-coated with a capture antibody
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Sample Preparation:
-
Culture and treat cells as described in the cAMP-Glo™ protocol.
-
After treatment, lyse the cells using the specified lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[15]
-
-
ELISA Procedure:
-
Washing:
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[14]
-
-
Substrate Addition and Incubation:
-
Add the enzyme substrate to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.[13]
-
-
Stopping the Reaction:
-
Add a stop solution to each well to terminate the enzymatic reaction.[13]
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at the specified wavelength.[16]
-
-
Data Analysis:
-
Generate a standard curve using the absorbance readings of the known cAMP standards.
-
Calculate the cAMP concentration in the samples based on the standard curve.
-
Compare the results from the different treatment conditions to assess synergy.
-
Conclusion
The combination of this compound with other cAMP-elevating agents, particularly phosphodiesterase inhibitors, presents a powerful strategy for amplifying the cAMP signaling pathway. The experimental data, primarily from studies using the closely related compound Forskolin, consistently demonstrates a synergistic increase in intracellular cAMP levels. The provided experimental protocols offer a framework for researchers to quantitatively assess these synergistic effects in their specific cellular models. By carefully selecting the appropriate combination of adenylyl cyclase activators and PDE inhibitors, it is possible to fine-tune the cAMP signal for therapeutic benefit in a variety of research and drug development applications.
References
- 1. This compound and forskolin attenuate lipopolysaccharide‐induced inflammation through TLR4/MyD88/NF‐κB cascades in human mononuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of forskolin, isoproterenol and IBMX on angiotensin converting enzyme and cyclic AMP production by cultured bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. cAMP-Glo™ Assay Protocol [pl.promega.com]
- 11. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 12. ulab360.com [ulab360.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Assay Procedure for Competitive-ELISA [elabscience.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of Isoforskolin: A Guide for Laboratory Professionals
The proper disposal of isoforskolin, a potent activator of adenylyl cyclase used in research, is critical to ensure laboratory safety and environmental protection. As a physiologically active compound, this compound and its waste materials must be managed in accordance with hazardous waste regulations. This guide provides essential, step-by-step procedures for its safe handling and disposal.
Immediate Safety and Hazard Profile
Key Hazard Information (based on Forskolin data):
| Hazard Classification | Description | Precautionary Statements |
| Acute Dermal Toxicity, Category 4 | Harmful in contact with skin.[2][3][4] | H312: Harmful in contact with skin. P280: Wear protective gloves/protective clothing.[3] |
| Acute Oral Toxicity, Category 4 | Harmful if swallowed.[1] | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product.[1] |
| Hazardous to the Aquatic Environment, Acute & Chronic | Very toxic to aquatic life with long lasting effects.[1] | H410: Very toxic to aquatic life with long lasting effects. P273: Avoid release to the environment.[1] |
Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Ensure that an eyewash station and safety shower are readily accessible.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[6]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or contaminated labware (e.g., pipette tips, gloves, containers).
-
Segregate Waste Streams:
-
Solid Waste: Collect pure, expired, or unwanted this compound powder and grossly contaminated items (e.g., weighing boats, contaminated wipes) in a designated, compatible hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound. Do not mix with incompatible chemicals.[6][7] For instance, keep organic solvent solutions separate from aqueous solutions.
-
Sharps Waste: Chemically contaminated sharps (needles, scalpels) must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.[8]
-
Empty Containers: An empty container that once held this compound must be triple-rinsed.[6][8] The first rinseate is considered hazardous waste and must be collected for disposal.[6] After triple-rinsing and air-drying, the defaced container may be disposed of as non-hazardous waste or recycled, depending on institutional policies.[8]
-
Step 2: Proper Waste Containment and Labeling
-
Select Appropriate Containers: Use containers that are chemically compatible with the waste and can be securely sealed to prevent leaks.[5][7] The container should be in good condition, free from damage or deterioration.[5]
-
Label Containers Clearly: All hazardous waste containers must be labeled immediately upon starting waste accumulation. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound in Dimethyl Sulfoxide"). Avoid abbreviations or formulas.
-
The specific hazards (e.g., "Toxic," "Harmful").
-
The accumulation start date.[8]
-
The name of the Principal Investigator or laboratory contact.
-
Step 3: Storage and Accumulation
-
Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[5]
-
Keep Containers Closed: Waste containers must remain closed except when actively adding waste.[6]
-
Secondary Containment: Use secondary containment (such as a spill tray) for all liquid waste containers to prevent spills and leaks.[5][7]
-
Storage Limits: Adhere to institutional and regulatory limits on the amount of waste that can be stored in the laboratory and the maximum accumulation time (e.g., typically no more than 12 months from the accumulation start date).[8][9]
Step 4: Arrange for Disposal
-
Contact EHS: When the waste container is approximately two-thirds full, or approaching its storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[8]
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department.
-
Professional Disposal: EHS will ensure the waste is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition, typically via incineration.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. Forskolin|66575-29-9|MSDS [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. epa.gov [epa.gov]
- 10. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
